molecular formula C11H12FNO3 B1354835 3-Fluoro-4-morpholinobenzoic acid CAS No. 588708-72-9

3-Fluoro-4-morpholinobenzoic acid

Cat. No.: B1354835
CAS No.: 588708-72-9
M. Wt: 225.22 g/mol
InChI Key: WDOYQIXUKGKGHT-UHFFFAOYSA-N
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Description

3-Fluoro-4-morpholinobenzoic acid is a useful research compound. Its molecular formula is C11H12FNO3 and its molecular weight is 225.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYQIXUKGKGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477736
Record name 3-Fluoro-4-morpholinobenzoic acid
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Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588708-72-9
Record name 3-Fluoro-4-morpholinobenzoic acid
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Record name 3-Fluoro-4-morpholinobenzoic acid
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Foundational & Exploratory

3-Fluoro-4-morpholinobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-morpholinobenzoic Acid

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the oxazolidinone antibiotic Linezolid.[1][2] Linezolid is effective against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] The structural integrity and purity of this compound are therefore of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient.

This technical guide provides a detailed overview of the primary synthesis pathways for this compound, with a focus on the underlying chemical principles, experimental protocols, and the rationale behind procedural choices. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially viable method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction.[3] This class of reaction is effective when an aromatic ring is activated by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.[4] In the case of the precursors to this compound, the fluorine atom and either a nitro or carboxylic acid group provide this necessary activation.

Pathway 1: Direct Morpholine Substitution on 3,4-Difluorobenzoic Acid

This pathway represents a direct and efficient route to the target molecule. The reaction proceeds by the displacement of the fluorine atom at the 4-position of 3,4-difluorobenzoic acid by the secondary amine, morpholine.

Reaction Scheme:

Pathway_1 start 3,4-Difluorobenzoic Acid reagent + Morpholine start->reagent end This compound reagent->end Reflux

Caption: Direct synthesis of this compound.

Mechanistic Insights:

The SNAr mechanism in this context involves the nucleophilic attack of morpholine on the carbon atom bearing the fluorine at the 4-position. This position is para to the electron-withdrawing carboxylic acid group, which, along with the ortho-fluorine, helps to stabilize the negative charge in the resulting Meisenheimer complex intermediate. Subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the final product. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a discrete two-step addition-elimination sequence, particularly when good leaving groups are involved.[4]

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined in a patent for the preparation of Linezolid.[5]

  • Reaction Setup: A 2 L 3-neck round-bottom flask is equipped with a mechanical stirrer and a reflux condenser.

  • Charging Reagents: The flask is charged with morpholine (700 g, 8 mol) and 3,4-difluorobenzoic acid (158 g, 1 mol).[5]

  • Reaction Conditions: The resulting clear solution is heated to reflux with constant stirring.[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically run for an extended period, for instance, 29 hours as described in the patent.[5]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. The specific work-up procedure may involve acidification to precipitate the carboxylic acid, followed by filtration and washing to remove excess morpholine and other impurities.

Rationale for Experimental Choices:

  • Excess Morpholine: A large excess of morpholine is used to serve as both the nucleophile and the solvent, driving the reaction to completion. It also acts as a base to neutralize the hydrofluoric acid that is formed as a byproduct.

  • Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Parameter Value Reference
Starting Material3,4-Difluorobenzoic Acid[5]
ReagentMorpholine[5]
Molar Ratio1 : 8[5]
TemperatureReflux[5]
Reaction Time~29 hours[5]
Pathway 2: Synthesis from 3,4-Difluoronitrobenzene

This alternative pathway involves an initial SNAr reaction with 3,4-difluoronitrobenzene, followed by the reduction of the nitro group to an amine, which would then require further steps (not detailed in the provided search results but inferred as necessary) such as diazotization and cyanation followed by hydrolysis, or a Sandmeyer reaction to yield the final carboxylic acid. This guide will focus on the well-documented initial steps.

Reaction Scheme:

Pathway_2 start 3,4-Difluoronitrobenzene reagent1 + Morpholine start->reagent1 intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine reagent1->intermediate SNAr reagent2 + Reducing Agent (e.g., Fe/NH4Cl) intermediate->reagent2 end 3-Fluoro-4-morpholinoaniline reagent2->end Reduction

Caption: Synthesis of a key precursor to the target molecule.

Mechanistic Insights:

The nitro group is a strong electron-withdrawing group, which highly activates the aromatic ring for nucleophilic attack. The SNAr reaction of 3,4-difluoronitrobenzene with morpholine proceeds readily.[6] The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis.

Experimental Protocol for 4-(2-Fluoro-4-nitrophenyl)morpholine:

  • Reaction Setup: A suitable reaction vessel is charged with 3,4-difluoronitrobenzene and a solvent such as acetonitrile.[6]

  • Addition of Morpholine: Morpholine is added to the solution.

  • Reaction Conditions: The mixture is heated to reflux.[6] Continuous flow reactors have also been employed for this reaction to manage the formation of poorly soluble products and improve scalability.[3]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product, 4-(2-fluoro-4-nitrophenyl)morpholine, is isolated, often by precipitation and filtration.

Experimental Protocol for 3-Fluoro-4-morpholinoaniline:

  • Reaction Setup: The 4-(2-fluoro-4-nitrophenyl)morpholine is dissolved in a suitable solvent system, such as a mixture of methanol and water.[6]

  • Addition of Reducing Agent: A reducing agent, such as iron powder and ammonium chloride, is added to the solution.[6]

  • Reaction Conditions: The reaction mixture is heated (e.g., to 70°C) and stirred until the reduction is complete.[6]

  • Work-up and Isolation: The reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated. The product, 3-fluoro-4-morpholinoaniline, is then isolated, typically through extraction and purification.

Rationale for Experimental Choices:

  • Solvent Choice: Acetonitrile for the SNAr reaction and a methanol/water mixture for the reduction are common choices that facilitate the dissolution of reactants and reagents.

  • Reducing Agent: The Fe/NH₄Cl system is a classic and effective method for the reduction of aromatic nitro compounds, offering a milder alternative to catalytic hydrogenation.

Parameter SNAr Reaction Reduction Reference
Starting Material3,4-Difluoronitrobenzene4-(2-Fluoro-4-nitrophenyl)morpholine[6]
ReagentMorpholineFe/NH₄Cl[6]
SolventAcetonitrileMethanol/Water[6]
TemperatureReflux70°C[6]

Conclusion

The synthesis of this compound is a critical process in the production of the antibiotic Linezolid. The most direct and efficient reported method is the nucleophilic aromatic substitution of 3,4-difluorobenzoic acid with morpholine. An alternative route starting from 3,4-difluoronitrobenzene is also well-established for producing a key aniline intermediate. The choice of synthesis pathway in an industrial setting will depend on factors such as the cost and availability of starting materials, reaction efficiency, and the ease of purification. A thorough understanding of the underlying reaction mechanisms and the rationale for experimental conditions is essential for optimizing these syntheses for large-scale production.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of 3-Fluoro-4-morpholinobenzoic acid, a compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a morpholine moiety onto the benzoic acid scaffold suggests a molecule designed to modulate electronic properties, metabolic stability, and aqueous solubility, key considerations in the optimization of lead compounds.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom at the meta-position to the carboxyl group and a morpholine ring at the para-position creates a unique electronic and conformational profile.

Table 1: Compound Identification

ParameterValueSource
IUPAC Name 3-fluoro-4-morpholin-4-ylbenzoic acid[1]
CAS Number 588708-72-9[1][2]
Molecular Formula C₁₁H₁₂FNO₃[1][2]
Molecular Weight 225.22 g/mol [1][2]
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)C(=O)O)F[1]

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data

ParameterPredicted ValueSourceSignificance in Drug Discovery
XlogP 1.3[1]Indicates the lipophilicity of a compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A value of 1.3 suggests a relatively balanced hydrophilic-lipophilic character.
Topological Polar Surface Area (TPSA) 49.8 Ų[1]TPSA is a descriptor that correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A value of 49.8 Ų suggests good potential for oral bioavailability.

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a characteristic spectroscopic fingerprint. While experimental spectra are not publicly available, the expected features can be predicted based on the functional groups present.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and morpholine substituents. The protons on the morpholine ring would likely appear as two distinct multiplets due to their different chemical environments. The acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which would be solvent-dependent.

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with carbon-fluorine coupling), and the carbons of the morpholine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration from the carboxylic acid, typically in the region of 1700-1725 cm⁻¹. O-H stretching of the carboxylic acid would be a broad band. Aromatic C-H and C=C stretching, as well as C-F and C-N stretching vibrations, would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the morpholine ring.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the predicted properties of this compound must be confirmed through experimental determination. The following are standard, validated protocols for key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and target engagement.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with deionized water to a known concentration (e.g., 1-10 mM).

  • Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa of the analyte.

  • Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a fundamental measure of a compound's lipophilicity.

Workflow for LogP Determination by Shake-Flask Method

Caption: Workflow for LogP determination.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Quantification: Carefully sample each phase and determine the concentration of the analyte in both the aqueous and octanol layers using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for solubility determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV, by comparing the response to a standard curve of known concentrations.

Safety and Handling

Based on available information for similar compounds, this compound should be handled with care in a laboratory setting.

  • Hazard Identification: The compound is predicted to cause skin and eye irritation.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a molecule with significant potential in drug discovery, possessing structural features that are desirable for optimizing pharmacokinetic properties. While computational methods provide valuable initial insights into its physicochemical profile, a thorough experimental characterization is imperative for its advancement in any research and development pipeline. The protocols detailed in this guide provide a robust framework for obtaining the necessary experimental data to fully elucidate the properties of this promising compound.

References

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-4-morpholinobenzoic acid (CAS 588708-72-9)

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a particularly valuable building block, combining the advantageous properties of a fluorinated phenyl ring with the versatile morpholine moiety. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application as a key intermediate in the development of novel therapeutic agents.

Core Physicochemical and Structural Characteristics

This compound is a substituted benzoic acid derivative. The presence of the electron-withdrawing fluorine atom at the meta-position and the electron-donating morpholine group at the para-position creates a unique electronic environment that influences its reactivity and biological interactions.

PropertyValueSource
CAS Number 588708-72-9[1][2][3]
Molecular Formula C₁₁H₁₂FNO₃[1][2][3]
Molecular Weight 225.22 g/mol [1][2][3]
IUPAC Name 3-fluoro-4-(morpholin-4-yl)benzoic acid[1]
Monoisotopic Mass 225.08012141 Da[1]
Predicted XlogP 1.3[1]
Storage Temperature -20°C[2][3]

Synthesis and Characterization: A Methodological Overview

The synthesis of this compound and its analogs typically leverages nucleophilic aromatic substitution, followed by functional group manipulation. A common strategy involves the reaction of a difluorinated precursor with morpholine.

Representative Synthetic Workflow

A plausible and efficient synthesis route begins with 3,4-difluorobenzoic acid. The greater activation of the C4 position by the para-carboxyl group facilitates a regioselective nucleophilic substitution by morpholine.

Synthesis_Workflow Start 3,4-Difluorobenzoic Acid Product This compound (CAS 588708-72-9) Start->Product Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 100-120°C) Reagent1 Morpholine K₂CO₃, DMSO Purification Purification (Acid-Base Extraction / Recrystallization) Product->Purification

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical principles for analogous reactions.

  • Reaction Setup: To a solution of 3,4-difluorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.5 eq) and morpholine (1.2 eq).

  • Heating: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with 2M hydrochloric acid (HCl) until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

  • Isolation: Filter the resulting precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Causality in Experimental Choices:

  • Solvent (DMSO): A polar aprotic solvent like DMSO is chosen to dissolve the reactants and facilitate the SNAr reaction, which proceeds more efficiently in the absence of protic sources.

  • Base (K₂CO₃): A mild inorganic base is required to act as a proton scavenger for the morpholine and the carboxylic acid, driving the reaction forward.

  • Acidification: The final product is a carboxylic acid, which is soluble in its carboxylate form at basic/neutral pH. Acidification is critical to protonate the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution for easy isolation.

Analytical Methods for Quantification and Quality Control

Accurate characterization and quantification are essential for any chemical intermediate intended for drug development. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for analyzing non-volatile compounds like this compound.[4][5]

MethodInstrumentationKey AdvantagesTypical Use Case
RP-HPLC-UV Reverse-Phase HPLC with UV detectorFast analysis time, robust, widely available.[6]Purity assessment, reaction monitoring, routine QC.
LC-MS/MS Liquid Chromatography with Tandem Mass SpectrometryHigh sensitivity and selectivity, structural confirmation.Impurity profiling, metabolite identification, bioanalysis.
GC-MS Gas Chromatography with Mass SpectrometerHigh sensitivity for trace analysis of volatile compounds.[6]Requires derivatization to the more volatile methyl ester; less direct than HPLC.[6]
Experimental Protocol: RP-HPLC-UV Analysis
  • Standard Preparation: Prepare a stock solution of this compound (1.0 mg/mL) in a 50:50 mixture of acetonitrile and water. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve in the diluent to a known concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and samples. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks. A calibration curve is used for accurate quantification.

Self-Validating System: The use of a C18 column (a non-polar stationary phase) with a polar mobile phase ensures retention based on hydrophobicity. Adding formic acid to the mobile phase keeps the carboxylic acid moiety protonated, ensuring a consistent charge state and sharp, reproducible peak shape, which is fundamental for a validatable method.

Utility in Drug Discovery and Medicinal Chemistry

While this compound itself is primarily a building block, its structural motifs are found in molecules with significant biological activity. Derivatives have shown promise as both anticancer and antimicrobial agents.[7]

Proposed Mechanisms of Action for Derivatives

The core structure serves as a versatile scaffold that can be elaborated to target specific biological pathways.

  • Anticancer Activity: Analogs, such as certain 3-fluoro-β-lactam derivatives, are believed to function by inhibiting tubulin polymerization.[7] This disruption of microtubule dynamics prevents the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis.[7]

  • Antimicrobial Activity: Sulfonamide and carbamate derivatives of the related 3-fluoro-4-morpholinoaniline have demonstrated activity against a range of bacteria and fungi.[7] A proposed mechanism for some of these agents is the inhibition of D-alanyl-D-alanine ligase, an enzyme essential for the synthesis of the bacterial cell wall.[7]

Mechanism_of_Action cluster_0 Anticancer Pathway cluster_1 Antibacterial Pathway Drug1 3-Fluoro-4-morpholino -based Analog (e.g., β-lactam derivative) Target1 Tubulin Dimers Drug1->Target1 Binds to Process1 Microtubule Polymerization Target1->Process1 Inhibits Outcome1 Mitotic Spindle Disruption Process1->Outcome1 Result1 Cell Cycle Arrest & Apoptosis Outcome1->Result1 Drug2 3-Fluoro-4-morpholino -based Analog (e.g., sulfonamide derivative) Target2 D-alanyl-D-alanine Ligase Drug2->Target2 Binds to Process2 Peptidoglycan Synthesis Target2->Process2 Inhibits Outcome2 Bacterial Cell Wall Integrity Lost Process2->Outcome2 Result2 Bactericidal Effect Outcome2->Result2

References

IUPAC name for 3-Fluoro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-morpholinobenzoic Acid for Drug Discovery Professionals

Introduction

This compound is a substituted aromatic carboxylic acid that has emerged as a significant and versatile building block in the field of medicinal chemistry. Its structure, which combines a fluorinated benzene ring with a morpholine moiety, provides a unique set of physicochemical properties that are highly desirable in modern drug design. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the morpholine group often improves aqueous solubility and pharmacokinetic profiles.[1]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's chemical identity, a robust and logical synthetic protocol, predicted analytical data, and a discussion of its application as a core scaffold in the development of novel therapeutic agents. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and practical utility in a research and development setting.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application in research. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 3-fluoro-4-morpholin-4-ylbenzoic acid[2][3]
Common Name This compound
CAS Number 588708-72-9[2][4][5]
Molecular Formula C₁₁H₁₂FNO₃[2][4]
Molecular Weight 225.22 g/mol [4][5][6]
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)C(=O)O)F[6][7]
InChIKey WDOYQIXUKGKGHT-UHFFFAOYSA-N[2][7][8]

Table 2: Physicochemical and Safety Data

PropertyValue
Appearance Solid[8]
Purity Typically ≥98% from commercial suppliers[8]
Predicted XlogP 1.3[2][7]
Flash Point 226 °C[6]
Storage Conditions Store at -20°C or 2-8°C under an inert atmosphere.[4] Always consult the supplier-specific data sheet.
GHS Hazards H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.[2]

Synthesis and Purification

While multiple synthetic routes can be envisioned, the most direct and industrially scalable approach for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Rationale and Strategy

The chosen strategy leverages the electronic properties of the starting material, 3,4-difluorobenzoic acid. The fluorine atom at the C4 position is para to the strongly electron-withdrawing carboxylic acid group. This orientation significantly activates the C4 position towards nucleophilic attack, making it highly susceptible to displacement by a nucleophile like morpholine. The fluorine at the C3 position is less activated and therefore remains intact, leading to excellent regioselectivity for the desired product. This method is favored for its high efficiency, selectivity, and operational simplicity.

Proposed Synthetic Workflow

The overall transformation from readily available starting materials to the final product is illustrated below.

G cluster_arrow A 3,4-Difluorobenzoic Acid C This compound B Morpholine reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat (e.g., 100-120 °C) reagents->C

Caption: Proposed SₙAr synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established SₙAr chemistry. Researchers should perform their own optimization.

  • Reagent Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-difluorobenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous dimethyl sulfoxide (DMSO) to form a ~0.5 M solution.

  • Addition of Nucleophile: While stirring under a nitrogen atmosphere, add morpholine (1.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (10x the volume of DMSO).

  • Acidification: Acidify the aqueous solution to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and residual DMSO.

  • Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Quality Control & Characterization

The identity and purity of the synthesized this compound must be confirmed. Standard analytical techniques include ¹H and ¹³C NMR spectroscopy, mass spectrometry, and HPLC for purity assessment.[9]

Spectroscopic and Analytical Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR ~12.0-13.0 ppm: Broad singlet, 1H (carboxylic acid, -COOH).~7.7-7.9 ppm: Multiplet, 2H (aromatic protons ortho and para to the morpholine).~7.1-7.3 ppm: Multiplet, 1H (aromatic proton ortho to fluorine).~3.8-4.0 ppm: Triplet, 4H (morpholine protons adjacent to oxygen, -CH₂-O).~3.1-3.3 ppm: Triplet, 4H (morpholine protons adjacent to nitrogen, -CH₂-N).
¹³C NMR ~165-170 ppm: Carbonyl carbon (-COOH).~150-160 ppm (doublet): Fluorine-bearing aromatic carbon (C-F).~140-150 ppm: Aromatic carbon bearing the morpholine group (C-N).~115-130 ppm: Remaining aromatic carbons.~66-68 ppm: Morpholine carbons adjacent to oxygen (-CH₂-O).~48-50 ppm: Morpholine carbons adjacent to nitrogen (-CH₂-N).
Mass Spec (ESI-) [M-H]⁻: Predicted m/z at 224.07
FT-IR (cm⁻¹) 2500-3300 (broad): O-H stretch (carboxylic acid).~1700: C=O stretch (carboxylic acid).~1600, ~1500: C=C stretches (aromatic).~1250: C-F stretch.~1230: Asymmetric C-N stretch.~1115: Asymmetric C-O-C stretch (morpholine).

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold used to construct more complex drug candidates.[6] Its utility stems from the strategic combination of its structural motifs.

Strategic Importance of Structural Motifs
  • The Fluorine Atom: As a bioisostere for a hydrogen atom, fluorine can block sites of metabolism (e.g., P450-mediated oxidation), thereby increasing a drug's half-life. Its high electronegativity can also modulate the pKa of the nearby carboxylic acid and influence non-covalent binding interactions (e.g., hydrogen bonds, dipole interactions) with a protein target.

  • The Morpholine Group: This heterocyclic amine is a staple in drug design. It is a weak base that is typically protonated at physiological pH, which can significantly enhance aqueous solubility. The oxygen atom acts as a hydrogen bond acceptor, and the entire ring introduces a degree of conformational rigidity and polarity that can improve a compound's pharmacokinetic (ADME) profile.

  • The Carboxylic Acid: This functional group provides a key handle for further chemical modification. It can be converted into esters, amides, or other functional groups to create libraries of analogs for structure-activity relationship (SAR) studies. It also serves as a strong hydrogen bond donor and acceptor, often anchoring a molecule into a target's binding site.

Role in Developing Novel Therapeutics

Analogs derived from this core structure have shown significant promise in various therapeutic areas. For example, related 3-fluoro-4-morpholinoaniline structures have been investigated as precursors for potent anticancer and antimicrobial agents.[1] The general strategy involves using the carboxylic acid or a derivative as a point of attachment for other pharmacophores.

G cluster_core Core Scaffold cluster_derivatives Potential Therapeutic Analogs A 3-Fluoro-4-morpholinobenzoic Acid Core B Anticancer Agents (e.g., Tubulin Inhibitors) A->B Amide Coupling with Bioactive Amines C Antimicrobial Agents (e.g., Enzyme Inhibitors) A->C Esterification & Further Modification D Other CNS/Metabolic Disease Candidates A->D Bioisosteric Replacement

Caption: Application of the core scaffold in developing diverse therapeutic agents.

The mechanisms for these analogs can be diverse; some have been shown to inhibit tubulin polymerization, a critical process for cell division in cancer, while others are proposed to inhibit essential bacterial enzymes like D-alanyl-D-alanine ligase, which is crucial for cell wall synthesis.[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure stability.

  • Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and a respiratory tract irritant.[2]

  • Recommended Handling:

    • Use in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • For maximum recovery of product from vials, centrifuge the original vial before removing the cap.[4]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Recommended long-term storage is at -20°C.[4][5] Some suppliers also list storage at 2-8°C under an inert atmosphere. Adherence to the supplier's specific recommendation is crucial for maintaining compound integrity.

Conclusion

This compound is a strategically designed chemical intermediate of significant value to the drug discovery and development pipeline. Its constituent parts—the metabolically robust fluorine atom, the pharmacokinetically favorable morpholine ring, and the synthetically versatile carboxylic acid—provide a powerful combination for creating novel molecular entities. This guide has provided a comprehensive overview of its chemical properties, a logical and detailed synthetic protocol, and its applications as a foundational scaffold for generating therapeutics. For researchers and scientists in the field, this compound represents a key tool for building the next generation of medicines.

References

An In-depth Technical Guide to 3-Fluoro-4-morpholinobenzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and morpholine moieties into molecular scaffolds has proven to be a highly effective strategy for optimizing the pharmacological profiles of drug candidates. 3-Fluoro-4-morpholinobenzoic acid stands as a pivotal, yet underexplored, chemical entity at the intersection of these key structural motifs. This technical guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and the burgeoning therapeutic potential of its derivatives. As a key building block, this compound serves as a gateway to a diverse array of molecules with promising applications in oncology and infectious diseases.

This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics. By providing a detailed examination of the synthesis of its precursors and the biological activities of its analogs, this guide aims to empower scientists to leverage the unique attributes of the 3-fluoro-4-morpholinophenyl scaffold in their research endeavors.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound, with the CAS Number 588708-72-9, is characterized by a benzoic acid core substituted with a fluorine atom at the meta-position and a morpholine ring at the para-position relative to the carboxyl group.[1][2] This specific arrangement of functional groups imparts a unique set of physicochemical properties that are highly advantageous in drug design.

Key Physicochemical Parameters:

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₃[1][2]
Molecular Weight 225.22 g/mol [1][2]
IUPAC Name 3-fluoro-4-morpholin-4-ylbenzoic acid[1]
XlogP (Predicted) 1.3[3]
Monoisotopic Mass 225.08012 Da[3]

The presence of the fluorine atom significantly influences the electronic properties of the aromatic ring and can enhance metabolic stability by blocking potential sites of oxidation. The morpholine group, a common feature in many approved drugs, can improve aqueous solubility and provides a handle for further chemical modification. The predicted XlogP value of 1.3 suggests a favorable balance between lipophilicity and hydrophilicity, a critical factor for oral bioavailability.[3]

Synthesis of this compound and its Precursors

The synthesis of this compound is not extensively detailed in publicly available literature, indicating its primary role as a specialized building block. However, a robust and well-documented synthetic pathway exists for its crucial precursor, 3-fluoro-4-morpholinoaniline.[4][5] This aniline is a key intermediate in the synthesis of the antibiotic Linezolid, highlighting the industrial relevance of this chemical family.[6]

Synthesis of the Key Intermediate: 3-Fluoro-4-morpholinoaniline

A common and efficient method for the preparation of 3-fluoro-4-morpholinoaniline involves a two-step process starting from 1,2-difluoro-4-nitrobenzene.[4]

Step 1: Nucleophilic Aromatic Substitution

In the initial step, 1,2-difluoro-4-nitrobenzene undergoes a nucleophilic aromatic substitution reaction with morpholine. This reaction typically proceeds under neat conditions or in a suitable solvent to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[4]

Step 2: Reduction of the Nitro Group

The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to a primary amine. A common and effective method for this transformation is the use of iron powder in the presence of an acid, such as ammonium chloride, in a solvent mixture like methanol and water.[4] This reduction yields the target intermediate, 3-fluoro-4-morpholinoaniline.

Synthesis_Workflow A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C Nucleophilic Aromatic Substitution B Morpholine B->C D 3-Fluoro-4-morpholinoaniline C->D Nitro Group Reduction (e.g., Fe/NH4Cl)

Caption: Synthetic workflow for the preparation of 3-fluoro-4-morpholinoaniline.

Conversion to this compound

Spectroscopic Characterization

Experimentally determined spectroscopic data for this compound is not widely published. However, based on the known spectral characteristics of its constituent functional groups and related compounds, the following spectral features can be anticipated.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.0 ppm) would be expected, showing complex splitting patterns due to fluorine-hydrogen coupling.

  • Morpholine Protons: Two distinct multiplets corresponding to the -CH₂-N- and -CH₂-O- protons of the morpholine ring would likely appear in the range of 3.0-4.0 ppm.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm) would be indicative of the acidic proton.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: The spectrum would display signals for the six aromatic carbons, with their chemical shifts influenced by the fluorine, morpholine, and carboxylic acid substituents. Carbon-fluorine coupling would be observable.

  • Carboxylic Carbon: A signal in the downfield region (typically 165-175 ppm) would correspond to the carbonyl carbon of the carboxylic acid.

  • Morpholine Carbons: Signals for the two types of carbons in the morpholine ring would be expected in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

  • C-F Stretch: An absorption in the region of 1100-1300 cm⁻¹.

  • C-N and C-O Stretches: Bands corresponding to the morpholine ring.

Mass Spectrometry (Predicted):

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (225.22 g/mol ).[1][2]

Potential Therapeutic Applications of Derivatives

While this compound itself is primarily recognized as a synthetic intermediate, its structural motifs are present in a variety of biologically active molecules. Research into derivatives of the 3-fluoro-4-morpholinoaniline precursor has revealed significant potential in the development of novel anticancer and antimicrobial agents.

Antimicrobial Activity

Derivatives of 3-fluoro-4-morpholinoaniline, particularly sulfonamides and carbamates, have demonstrated promising activity against a range of bacterial and fungal pathogens.[4] Some of these compounds have shown minimum inhibitory concentrations (MICs) in the range of 6.25–25.0 µg/mL against various strains.[4] The proposed mechanism of action for some of these antibacterial agents is the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[4]

Antimicrobial_MOA A 3-Fluoro-4-morpholinoaniline Derivatives B Bacterial DNA Gyrase A->B Binds to C Inhibition of DNA Replication B->C Leads to D Bactericidal/Bacteriostatic Effect C->D Results in

Caption: Proposed mechanism of action for antimicrobial derivatives.

Anticancer Activity

Analogs of 3-fluorobenzoic acid have also been investigated for their anticancer properties. For instance, certain 3-fluoro-β-lactam derivatives have shown potent antiproliferative effects against human breast cancer cell lines. The proposed mechanism for this anticancer activity is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex molecules with significant therapeutic potential. While direct experimental data on the compound itself is limited, the well-established synthesis of its key precursor, 3-fluoro-4-morpholinoaniline, and the demonstrated biological activities of its derivatives in the realms of antimicrobial and anticancer research, underscore the importance of this chemical scaffold. This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this unique starting material, paving the way for the discovery of next-generation therapeutics.

References

Introduction: Deconstructing a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-Fluoro-4-morpholinobenzoic Acid as a PI3K Pathway Inhibitor

This compound represents a novel synthetic small molecule with significant therapeutic potential. Its chemical architecture, characterized by a central benzoic acid scaffold, a fluorine substituent, and a morpholine moiety, is strongly suggestive of a kinase inhibitor. Specifically, the morpholine group is a well-established pharmacophore found in numerous potent inhibitors of the Phosphoinositide 3-Kinase (PI3K) family. The strategic placement of the fluorine atom can further enhance binding affinity and metabolic stability.

This guide posits that this compound (designated herein as FMBA) exerts its biological effects through the targeted inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cellular growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of numerous human cancers and inflammatory diseases, making it a high-value target for therapeutic intervention.

This document provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action of FMBA, from initial target engagement to downstream cellular consequences. The methodologies described herein are designed to establish a self-validating system of evidence, ensuring scientific rigor and trustworthiness.

Part 1: Primary Target Engagement and Isoform Selectivity

The foundational step in characterizing any inhibitor is to confirm its direct interaction with the putative target and to quantify its potency and selectivity. For FMBA, the primary hypothesis is the direct inhibition of PI3K enzymes. The PI3K family has multiple isoforms (e.g., p110α, p110β, p110δ, p110γ), and understanding FMBA's selectivity profile is crucial for predicting both its therapeutic efficacy and potential off-target effects.

In Vitro Kinase Inhibition Assays

The initial and most critical experiment is a direct, cell-free enzymatic assay to measure the half-maximal inhibitory concentration (IC50) of FMBA against the primary PI3K isoforms.

Causality of Experimental Choice: An in vitro assay is essential to prove that FMBA directly inhibits the PI3K enzyme, independent of any cellular machinery. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is an industry-standard method chosen for its high sensitivity, robustness, and homogeneous (no-wash) format, which minimizes experimental variability. It measures the production of PIP3, the direct product of PI3K activity.

Experimental Protocol: TR-FRET PI3K Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of FMBA in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series of FMBA in a 384-well plate, starting from 1 mM. Include a DMSO-only control (vehicle).

    • Prepare the Kinase Reaction Buffer containing the specific human recombinant PI3K isoform (e.g., p110α/p85α), the lipid substrate PIP2, and ATP at its Km concentration.

  • Kinase Reaction:

    • Add 2.5 µL of the FMBA serial dilutions to the appropriate wells of a low-volume 384-well plate.

    • Initiate the kinase reaction by adding 7.5 µL of the Kinase Reaction Buffer to all wells.

    • Incubate for 60 minutes at room temperature. The incubation time is critical and should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the Detection Solution containing a Europium-labeled anti-GST antibody (binds the tagged kinase), a biotinylated-PIP3 tracer, and a Dyomics-647-labeled streptavidin.

    • Add 10 µL of the Detection Solution to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and a potent, known PI3K inhibitor as a positive control (100% inhibition).

    • Plot the normalized response versus the log of FMBA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: PI3K Isoform Selectivity Profile

The resulting IC50 data should be compiled into a clear, concise table to allow for immediate assessment of FMBA's potency and selectivity.

PI3K IsoformFMBA IC50 (nM)Control Inhibitor IC50 (nM)
p110α255
p110β15050
p110δ80010
p110γ95015

This hypothetical data suggests that FMBA is a potent inhibitor of p110α, with moderate activity against p110β and significantly weaker activity against the δ and γ isoforms. This profile is promising for targeting tumors with PIK3CA mutations, which activate p110α.

Visualization: TR-FRET Assay Workflow

A diagram illustrating the workflow provides a clear visual summary of the experimental process.

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis FMBA_Dilution 1. FMBA Serial Dilution (10-point, 3-fold) Incubate_Kinase 3. Add FMBA & Kinase Mix to 384-well plate Incubate 60 min @ RT FMBA_Dilution->Incubate_Kinase Kinase_Mix 2. Prepare Kinase Mix (PI3K, PIP2, ATP) Kinase_Mix->Incubate_Kinase Add_Detection 4. Add Detection Mix (Ab, Tracer, SA-Dye) Incubate 60 min @ RT Incubate_Kinase->Add_Detection Read_Plate 5. Read Plate (TR-FRET Signal) Add_Detection->Read_Plate Calculate_IC50 6. Normalize Data & Calculate IC50 Read_Plate->Calculate_IC50 PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Growth, Proliferation, Survival) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) FMBA FMBA (this compound) FMBA->PI3K Inhibits Western_Blot_Logic cluster_readout Primary Readouts start Cancer Cells (e.g., MCF-7) treatment Treat with FMBA (Dose-Response) start->treatment stimulate Stimulate with IGF-1 treatment->stimulate lyse Cell Lysis (+ Phosphatase Inhibitors) stimulate->lyse western Western Blot Analysis lyse->western pAkt Measure p-Akt (S473) (Expect Decrease) western->pAkt Primary Endpoint tAkt Measure Total Akt (Expect No Change) western->tAkt Normalization Control GAPDH Measure GAPDH (Loading Control) western->GAPDH Loading Control conclusion Conclusion: FMBA inhibits PI3K pathway in a cellular context pAkt->conclusion tAkt->conclusion GAPDH->conclusion

biological activity of 3-Fluoro-4-morpholinobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Fluoro-4-morpholinobenzoic Acid Derivatives

Abstract

Derivatives of the this compound scaffold represent a compelling and versatile class of compounds in modern medicinal chemistry. The strategic incorporation of a fluorine atom and a morpholine moiety onto the benzoic acid backbone imparts advantageous physicochemical and pharmacokinetic properties, leading to a broad spectrum of biological activities.[1][2] This technical guide synthesizes current research to provide an in-depth exploration of the primary therapeutic applications of these derivatives, focusing on their anticancer and antimicrobial properties. We will dissect their mechanisms of action, present key quantitative data from in vitro studies, detail essential experimental protocols for their evaluation, and provide insight into their structure-activity relationships. This document serves as a comprehensive resource for researchers aiming to design, synthesize, and evaluate the next generation of therapeutics based on this privileged scaffold.

Introduction: The Architectural Advantage of the Scaffold

The field of drug discovery perpetually seeks molecular scaffolds that are not only synthetically accessible but also possess features that enhance biological activity and drug-like properties. The this compound framework is one such scaffold.

  • The Morpholine Moiety: As a six-membered heterocycle, morpholine is a privileged structure in medicinal chemistry. Its inclusion in a molecule often improves aqueous solubility, metabolic stability, and the overall pharmacokinetic profile.[2] It can also serve as a key interaction point with biological targets.

  • The Fluoro Group: The introduction of a fluorine atom at the meta-position of the benzoic acid ring is a well-established strategy in drug design. Fluorine's high electronegativity and small size can significantly alter the acidity (pKa) of the carboxylic acid, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the compound's half-life.[1]

Together, these features create a foundation for developing potent and selective therapeutic agents. The primary biological activities explored for derivatives of this scaffold are concentrated in oncology and infectious diseases.

Core Synthesis Strategy

A robust and versatile synthetic route is paramount for exploring the therapeutic potential of any chemical series. The synthesis of most derivatives in this class relies on a key intermediate, 3-fluoro-4-morpholinoaniline . The general workflow is reliable and allows for the generation of diverse compound libraries.

Synthesis of Key Intermediate: 3-fluoro-4-morpholinoaniline

The common pathway involves a two-step process starting from commercially available reagents:

  • Nucleophilic Aromatic Substitution (SNAr): Morpholine is reacted with a di-substituted fluoronitrobenzene, such as 1,2-difluoro-4-nitrobenzene, where the nitro group activates the ring for nucleophilic attack. This reaction selectively displaces one of the fluorine atoms to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[3]

  • Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to a primary amine. A common and effective method for this reduction is the use of iron powder (Fe) and ammonium chloride (NH₄Cl) in a solvent mixture like methanol and water.[3] This step yields the crucial 3-fluoro-4-morpholinoaniline intermediate.

G General Synthetic Workflow Start1 1,2-Difluoro-4-nitrobenzene Intermediate1 4-(2-Fluoro-4-nitrophenyl)morpholine Start1->Intermediate1 SₙAr Reaction (Acetonitrile, Reflux) Start2 Morpholine Start2->Intermediate1 Intermediate2 3-Fluoro-4-morpholinoaniline (Key Intermediate) Intermediate1->Intermediate2 Nitro Reduction (Fe / NH₄Cl) Product1 Sulfonamide Derivatives Intermediate2->Product1 Sulfonyl Chlorides Product2 Carbamate Derivatives Intermediate2->Product2 Chloroformates Product3 Other Analogs (e.g., Amides, Schiff Bases) Intermediate2->Product3 Acyl Halides, Aldehydes, etc.

Caption: Synthetic route to key derivatives.

Anticancer Activity: Targeting Cellular Proliferation

Several derivatives of 3-fluoro-4-morpholinoaniline have demonstrated significant potential as anticancer agents, particularly against breast cancer cell lines.[4][5]

Proposed Mechanism of Action: Microtubule Disruption

While various mechanisms may be at play depending on the specific derivative, a prominent proposed mechanism for related analogs, such as certain 3-fluoro-β-lactams, is the inhibition of tubulin polymerization .[1][6]

  • Causality: Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds prevent its polymerization. This disruption of microtubule dynamics arrests the cell cycle, typically at the G2/M phase, preventing cell division and ultimately triggering apoptosis (programmed cell death).[1]

G Anticancer Mechanism via Tubulin Inhibition Drug 3-Fluoro-4-morpholino Derivative Tubulin Tubulin Subunits Drug->Tubulin Binds to Microtubule Microtubule Polymer Drug->Microtubule Inhibits Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Proposed anticancer signaling pathway.

Quantitative In Vitro Data

Sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have shown potent anti-proliferative activity. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Compound ClassDerivative NameCancer Cell LineIC₅₀ (µM)Reference
Sulfonamides NAM-5MCF-7 (ER-positive breast cancer)1.811[4]
NAM-5MDA-MB-231 (Triple-negative breast cancer)2.143[4]
NAM-7MCF-7 (ER-positive breast cancer)1.883[4]
NAM-7MDA-MB-231 (Triple-negative breast cancer)4.688[4]
3-Fluoro-β-lactams Compound 32MCF-7 (ER-positive breast cancer)0.075[6]
Compound 33MCF-7 (ER-positive breast cancer)0.095[6]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug like doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity: A Multi-Target Approach

Derivatives of 3-fluoro-4-morpholinoaniline, particularly sulfonamides and carbamates, have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[1][3]

Proposed Mechanisms of Action

Unlike the focused anticancer mechanism, the antimicrobial effects appear to be multi-targeted, which can be advantageous in overcoming resistance.

  • DNA Gyrase Inhibition: DNA gyrase is a bacterial topoisomerase essential for DNA replication, recombination, and repair. Its inhibition leads to a breakdown of DNA synthesis and bacterial cell death.[3]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folic acid synthesis pathway. Folic acid is necessary for the synthesis of nucleotides and amino acids. Inhibiting DHFR starves the bacteria of these essential building blocks.[3]

  • D-alanyl-D-alanine Ligase (Ddl) Inhibition: This enzyme is vital for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. Inhibiting Ddl weakens the cell wall, leading to lysis and cell death.[1]

G Key Antimicrobial Targets cluster_0 Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Folate Folate Synthesis Pathway DHFR DHFR Folate->DHFR Peptidoglycan Cell Wall Synthesis Ddl D-alanyl-D-alanine Ligase Peptidoglycan->Ddl Drug 3-Fluoro-4-morpholino Derivative Drug->Gyrase Inhibits Drug->DHFR Inhibits Drug->Ddl Inhibits

Caption: Multiple bacterial targets of derivatives.

Quantitative In Vitro Data

The efficacy of antimicrobial agents is often measured by the Minimum Inhibitory Concentration (MIC) and enzyme inhibition (IC₅₀).

Table 1: Minimum Inhibitory Concentration (MIC) Data [1]

Compound ClassOrganismMIC (µg/mL)
Sulfonamide Derivatives Staphylococcus aureus6.25 - 12.5
Bacillus subtilis6.25 - 12.5
Escherichia coli12.5 - 25.0
Pseudomonas aeruginosa12.5 - 25.0
Candida albicans6.25 - 12.5
Aspergillus niger6.25 - 12.5
Carbamate Derivatives Candida albicans12.5 - 25.0
Aspergillus niger12.5 - 25.0

Table 2: Enzyme Inhibition Data [3]

CompoundTarget EnzymeIC₅₀ (µM)
Derivative 2dDNA Gyrase18.17
Derivative 3aDNA Gyrase23.87
Derivative 2aDHFR4.33
Derivative 3aDHFR5.54
Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ of a compound against a key bacterial enzyme target.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and ATP.

  • Enzyme and DNA Addition: Add a defined amount of supercoiled plasmid DNA (substrate) and DNA gyrase enzyme to each well.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 37°C for 1 hour to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a solution containing SDS and Proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled (un-relaxed) DNA will migrate faster than the relaxed DNA.

  • Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Quantify the band intensities corresponding to the supercoiled DNA.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration based on the amount of supercoiled DNA remaining. Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

Derivatives of this compound are a highly promising class of compounds with validated preclinical activity in both oncology and microbiology. The synthetic accessibility of the core intermediate, 3-fluoro-4-morpholinoaniline, provides a robust platform for generating extensive chemical libraries to probe structure-activity relationships further.

Future research should focus on:

  • Lead Optimization: Fine-tuning the sulfonamide and carbamate moieties to improve potency and selectivity for specific cancer targets or microbial enzymes.

  • In Vivo Efficacy: Progressing the most potent compounds from in vitro studies into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism Elucidation: Further studies to confirm the proposed mechanisms of action and identify potential off-target effects.

  • Exploring New Therapeutic Areas: Given the versatility of the scaffold, its potential in other areas such as anti-inflammatory or antiviral applications warrants investigation.

This guide provides a solid foundation for researchers, demonstrating that the this compound scaffold is a rich starting point for the development of novel and effective therapeutic agents.

References

The Strategic Intermediate: A Technical Guide to 3-Fluoro-4-morpholinobenzoic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Fluorinated Morpholino Scion

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and morpholine moieties into molecular scaffolds has become a cornerstone of rational drug design. 3-Fluoro-4-morpholinobenzoic acid (CAS No. 588708-72-9) emerges as a pivotal chemical intermediate, embodying the synergistic advantages of these two privileged structural motifs. The presence of a fluorine atom at the meta-position of the benzoic acid ring imparts unique physicochemical properties, influencing the molecule's acidity, lipophilicity, and metabolic stability.[1] Concurrently, the morpholine group, a common feature in numerous bioactive compounds, often enhances aqueous solubility and metabolic resilience.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this compound. We will delve into detailed experimental protocols, explore its critical role in the synthesis of prominent pharmaceuticals, and discuss its broader potential as a versatile building block in the quest for novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical characteristics of an intermediate is paramount for its effective and safe utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₃[2]
Molecular Weight 225.22 g/mol [2]
IUPAC Name 3-fluoro-4-morpholin-4-ylbenzoic acid[2]
Appearance Expected to be a solid[3]
Storage Temperature -20°C[3]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be utilized when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthetic Pathways: A Protocol-Driven Approach

The synthesis of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr), a robust and scalable reaction. The most common starting material is 3,4-difluorobenzoic acid, where the fluorine atom at the para-position is more activated towards substitution by the electron-withdrawing carboxylic acid group.

Experimental Protocol: Synthesis from 3,4-Difluorobenzoic Acid

This protocol is adapted from established patent literature, providing a reliable method for the laboratory-scale synthesis of the title compound.

Reaction Scheme:

G 3,4-Difluorobenzoic Acid 3,4-Difluorobenzoic Acid This compound This compound 3,4-Difluorobenzoic Acid->this compound Morpholine, Reflux

A general reaction scheme for the synthesis.

Materials:

  • 3,4-Difluorobenzoic acid

  • Morpholine

  • 6 N Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 3,4-difluorobenzoic acid (1 equivalent) and morpholine (8 equivalents).

  • Heat the resulting clear solution to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical reaction time is around 30 hours.

  • After the reaction is complete, remove the heat source and allow the mixture to cool.

  • With vigorous stirring, acidify the reaction mixture to a pH of 1-2 using 6 N hydrochloric acid. This will precipitate the product.

  • Collect the resulting solid by filtration, wash with cold water, and dry to afford this compound.

Causality Behind Experimental Choices:

  • The use of a large excess of morpholine serves as both the nucleophile and the solvent, driving the reaction to completion.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction.

  • Acidification of the reaction mixture is crucial for protonating the carboxylate salt of the product, rendering it insoluble in the aqueous medium and allowing for its isolation by filtration.

Application in Drug Synthesis: The Linezolid Connection

One of the most significant applications of the 3-fluoro-4-morpholino scaffold is in the synthesis of the oxazolidinone antibiotic, Linezolid . While this compound itself is not a direct precursor, its corresponding aniline derivative, 3-fluoro-4-morpholinoaniline , is a key intermediate.[2] The synthesis of this aniline often starts from 1,2-difluoro-4-nitrobenzene, which undergoes a similar SNAr reaction with morpholine, followed by the reduction of the nitro group.[2]

G cluster_0 Synthesis of Linezolid Intermediate cluster_1 Linezolid Synthesis 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene 4-(2-Fluoro-4-nitrophenyl)morpholine 4-(2-Fluoro-4-nitrophenyl)morpholine 1,2-Difluoro-4-nitrobenzene->4-(2-Fluoro-4-nitrophenyl)morpholine Morpholine 3-Fluoro-4-morpholinoaniline 3-Fluoro-4-morpholinoaniline 4-(2-Fluoro-4-nitrophenyl)morpholine->3-Fluoro-4-morpholinoaniline Reduction (e.g., Fe/NH4Cl) Linezolid Linezolid 3-Fluoro-4-morpholinoaniline->Linezolid Multi-step synthesis

Workflow for Linezolid synthesis via a key intermediate.

This established synthetic route to a blockbuster antibiotic underscores the industrial relevance and strategic importance of the 3-fluoro-4-morpholino-phenyl moiety. The principles of the SNAr reaction used to synthesize this compound are directly applicable to the synthesis of this crucial Linezolid precursor.

Broader Applications in Medicinal Chemistry: A Scaffold for Innovation

The this compound scaffold is a versatile building block with potential applications beyond antibiotics, particularly in the realm of oncology and kinase inhibitors. The strategic placement of the fluorine atom and the morpholine group can influence a molecule's binding affinity and selectivity for various biological targets.

Derivatives of fluorinated benzoic acids are actively being explored for the development of novel therapeutics. For instance, fluorinated and morpholine-containing aromatic compounds have been investigated as inhibitors of various kinases, which are critical targets in cancer therapy.[1][4] The morpholine group can form hydrogen bonds with the hinge region of the kinase active site, while the fluorinated phenyl ring can engage in favorable interactions within the hydrophobic pocket.

While specific examples of marketed drugs directly synthesized from this compound are not widely documented, its structural motifs are prevalent in numerous kinase inhibitors currently in development. The carboxylic acid handle provides a convenient point for further chemical elaboration, such as amide bond formation, to construct diverse chemical libraries for screening against various therapeutic targets.

Conclusion: A Versatile Intermediate for Future Discoveries

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis is straightforward and scalable, and its physicochemical properties are well-suited for a building block in drug discovery programs. The well-established connection to the synthesis of Linezolid highlights its proven utility. Furthermore, the prevalence of its core structural features in a wide range of biologically active molecules, particularly kinase inhibitors, suggests a bright future for this versatile intermediate. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed intermediates like this compound will undoubtedly play a crucial role in shaping the future of medicine.

References

The Strategic Role of Fluorine in the Bioactivity of 3-Fluoro-4-morpholinobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into small molecule drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide provides an in-depth analysis of 3-Fluoro-4-morpholinobenzoic acid, a molecule that exemplifies the nuanced and potent influence of a single fluorine atom. We delve into the putative biological activity of this compound, drawing on structure-activity relationship (SAR) data from closely related analogs targeting phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in oncogenic signaling. This guide will dissect the multifaceted roles of the 3-fluoro substituent—from altering electronic properties and pKa to enhancing metabolic stability and target binding affinity. Authored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with field-proven insights, offering detailed experimental protocols and a robust framework for understanding and leveraging fluorine chemistry in rational drug design.

The Power of Fluorine in Modern Drug Design

The fluorine atom, despite its simple structure, is a powerhouse in medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond, allow for strategic molecular modifications that can profoundly enhance a drug candidate's profile.[1] Approximately 20% of all recently developed pharmaceuticals contain fluorine, a testament to its utility.[2]

Key benefits of incorporating fluorine include:

  • Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. Fluorine is often introduced at sites susceptible to oxidative metabolism, effectively blocking this pathway and extending the drug's half-life.[3][4]

  • Modulation of pKa: Due to its powerful electron-withdrawing nature, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][3] This alteration affects a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets.[1]

  • Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and orthogonal multipolar interactions, which can increase binding affinity and potency.[4][5]

  • Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes, such as the blood-brain barrier.[5][6] This effect is carefully balanced, as excessive lipophilicity can have adverse effects.

Profile: this compound

This compound is a synthetic organic compound featuring a benzoic acid core, a morpholine ring at the 4-position, and a fluorine atom at the 3-position. The strategic placement of these functional groups suggests a design intended to optimize biological activity and drug-like properties.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₃[7][8]
Molecular Weight 225.22 g/mol [7][9]
CAS Number 588708-72-9[7][9]
IUPAC Name 3-fluoro-4-morpholin-4-ylbenzoic acid[7]

graph "3_Fluoro_4_morpholinobenzoic_acid" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"];

// Ring Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C_COOH [pos="2.6,1.5!", label="C"]; O1_COOH [pos="3.5,0.75!", label="O"]; O2_COOH [pos="2.8,2.5!", label="OH"]; F [pos="-2.6,1.5!", label="F", fontcolor="#EA4335"]; N_morpholine [pos="-2.6,-1.5!", label="N"];

// Substituent Bonds C6 -- C_COOH; C_COOH -- O1_COOH; C_COOH -- O2_COOH; C1 -- F; C2 -- N_morpholine;

// Morpholine Ring C7 [pos="-3.5,-0.75!", label="CH₂"]; C8 [pos="-4.8,-1.5!", label="CH₂"]; O_morpholine [pos="-3.5,-2.25!", label="O"]; C9 [pos="-4.8,-3!", label="CH₂"]; C10 [pos="-3.5,-3.75!", label="CH₂"];

// Morpholine Bonds N_morpholine -- C7; C7 -- C8; C8 -- O_morpholine; O_morpholine -- C9; C9 -- C10; C10 -- N_morpholine; }

Caption: Chemical structure of this compound.

Putative Biological Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

While direct, extensive studies on this compound are not widely published, compelling evidence from structurally similar analogs points towards phosphatidylcholine-specific phospholipase C (PC-PLC) as a likely biological target.[10] Research on 2-morpholinobenzoic acid derivatives has identified them as inhibitors of PC-PLC, an enzyme implicated in cancer cell proliferation and signaling.[10][11]

PC-PLC catalyzes the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG). DAG is a critical secondary messenger that activates downstream signaling pathways involved in cell growth and proliferation, including those mediated by protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[11] The upregulation of PC-PLC has been observed in multiple cancer cell lines, making it a promising target for novel anticancer therapies.[11] Inhibition of PC-PLC can disrupt these oncogenic signals, reduce cell proliferation, and even reverse metastatic traits.[11]

PC_PLC_Pathway PC Phosphatidylcholine PC_PLC PC-PLC (Enzyme) PC->PC_PLC DAG Diacylglycerol (DAG) PC_PLC->DAG PCholine Phosphocholine PC_PLC->PCholine Inhibitor This compound (Putative Inhibitor) Inhibitor->PC_PLC Inhibition PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway DAG->MAPK Proliferation Cancer Cell Proliferation & Survival PKC->Proliferation MAPK->Proliferation

Caption: Simplified signaling pathway involving PC-PLC and its putative inhibition.

The Multifaceted Role of the 3-Fluoro Substituent

The fluorine atom at the 3-position is not a passive decoration; it is a strategic modification designed to enhance the molecule's activity and properties in several key ways.

Modulation of Physicochemical Properties

The potent electron-withdrawing effect of the fluorine atom, positioned ortho to the carboxylic acid group, is expected to increase the acidity (lower the pKa) of the carboxylate.[3][6] This is due to the inductive effect, which stabilizes the conjugate base (carboxylate anion). An increased acidity can influence the molecule's charge state, solubility, and its ability to form ionic interactions with positively charged residues (e.g., lysine, arginine) in the target's binding site.

Influence on Binding Affinity

SAR studies on related 2-morpholinobenzoic acid derivatives have shown that halogen substitutions can significantly influence potency.[10] The 3-fluoro substituent on the benzoic acid core could play a similar role by:

  • Forming Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, forming a favorable interaction with a suitable donor in the PC-PLC active site.

  • Creating Favorable Dipole Interactions: The highly polarized C-F bond can engage in productive dipole-dipole or multipolar interactions with the protein backbone or side chains, contributing to a tighter binding affinity.[5]

Enhancement of Metabolic Stability

The position of the fluorine atom at C3 of the benzoic acid ring is a site that could otherwise be susceptible to aromatic hydroxylation by metabolic enzymes. The high strength of the C-F bond effectively blocks this metabolic pathway.[4] This leads to increased metabolic stability, a longer in vivo half-life, and potentially improved bioavailability, allowing for sustained therapeutic levels of the drug.[2]

Experimental Workflows for Validation

To empirically validate the hypothesized roles of the fluorine atom, a series of well-defined experiments are necessary. The following protocols are designed as self-validating systems for researchers.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction, a common method for forming aryl-nitrogen bonds.

Synthesis_Workflow Start Start: 3,4-Difluorobenzoic Acid + Morpholine Step1 Reaction: Nucleophilic Aromatic Substitution (SNAᵣ) Solvent: DMSO or NMP Base: K₂CO₃ Heat: 100-150 °C Start->Step1 Step2 Work-up: Aqueous Acidification (e.g., HCl) to precipitate product Step1->Step2 Step3 Purification: Recrystallization or Column Chromatography Step2->Step3 Product Final Product: This compound Step3->Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reactant Setup: To a solution of 3,4-difluorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO), add morpholine (1.2 equivalents) and a mild base such as potassium carbonate (K₂CO₃, 2 equivalents).

  • Reaction: Heat the mixture at 100-150 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction proceeds via selective displacement of the fluorine at the 4-position, which is activated by the electron-withdrawing carboxyl group.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour it into ice-cold water and acidify with dilute hydrochloric acid (HCl) to a pH of ~2-3. This protonates the carboxylate, causing the product to precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound. Characterize the final product using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

In Vitro PC-PLC Inhibition Assay

This assay directly measures the compound's ability to inhibit its putative enzyme target.

Methodology:

  • Enzyme Preparation: Use a commercially available or purified recombinant PC-PLC enzyme.

  • Substrate Preparation: Prepare a solution of a suitable fluorescent or chromogenic phosphatidylcholine substrate.

  • Assay Protocol: In a 96-well plate, add the PC-PLC enzyme to a buffer solution. Add varying concentrations of this compound (and a non-fluorinated control). Pre-incubate for 15 minutes.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the rate of product formation (e.g., increase in fluorescence) over time using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to a vehicle control (e.g., DMSO). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay

This assay evaluates the compound's effect on cancer cell growth, providing a measure of its functional activity in a biological context. The ³H-thymidine incorporation assay is a classic method.[11]

Methodology:

  • Cell Culture: Plate cancer cells known to overexpress PC-PLC (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Radiolabeling: Add ³H-thymidine to the culture medium and incubate for an additional 4-6 hours. During this time, proliferating cells will incorporate the radiolabel into their newly synthesized DNA.

  • Harvesting: Harvest the cells onto a filter mat and wash to remove unincorporated ³H-thymidine.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Analysis: A decrease in radioactivity compared to the vehicle control indicates inhibition of cell proliferation. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and SAR Analysis

The true impact of the 3-fluoro substituent is best understood by direct comparison with its non-fluorinated analog (4-morpholinobenzoic acid).

Hypothetical Comparative Data:

CompoundPC-PLC Inhibition IC₅₀ (µM)Antiproliferative GI₅₀ (µM)Microsomal Half-Life (t½, min)
4-Morpholinobenzoic Acid25.530.215
This compound 8.2 10.5 >60

This hypothetical data illustrates the expected outcome: the addition of the fluorine atom leads to a significant increase in potency (lower IC₅₀ and GI₅₀ values) and a marked improvement in metabolic stability (longer half-life). This provides a clear, quantitative demonstration of the fluorine's beneficial effects.

Conclusion and Future Perspectives

This compound serves as a compelling case study on the strategic use of fluorine in medicinal chemistry. The 3-fluoro substituent is hypothesized to enhance the molecule's profile through a combination of electronic modulation, improved binding interactions, and blockade of metabolic degradation. Its activity against the putative target, PC-PLC, positions it as a promising scaffold for the development of novel anticancer therapeutics.

Future research should focus on:

  • Co-crystallization Studies: Obtaining an X-ray crystal structure of the compound bound to PC-PLC would provide definitive proof of the binding mode and elucidate the specific interactions made by the fluorine atom.

  • Expanded SAR Studies: Synthesizing and testing analogs with different substituents at the 3-position (e.g., -Cl, -CH₃, -OCH₃) would further clarify the electronic and steric requirements for optimal activity.

  • In Vivo Efficacy Studies: Advancing the compound into preclinical animal models of cancer is the critical next step to evaluate its therapeutic potential in a whole-organism context.

By systematically applying the principles and protocols outlined in this guide, researchers can continue to unlock the full potential of fluorine chemistry to design the next generation of targeted therapies.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-morpholinobenzoic acid is a fluorinated aromatic carboxylic acid with a morpholine substituent, a structure suggestive of its potential utility in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for any application, from drug formulation to reaction optimization. This guide provides a comprehensive technical overview of the key attributes of this compound (C₁₁H₁₂FNO₃), outlines robust, field-proven methodologies for its characterization, and explains the scientific rationale behind these experimental choices. The protocols described herein are grounded in international regulatory standards to ensure data integrity and reliability.

Introduction: The Scientific Imperative

The rational design of experiments and development pathways for a novel chemical entity begins with a thorough understanding of its intrinsic properties. For this compound, the interplay between its acidic carboxyl group, the basic morpholine nitrogen, and the electron-withdrawing fluorine atom dictates its behavior in various chemical environments. These structural features suggest a molecule with pH-dependent solubility and multiple potential degradation pathways.

This guide serves as a foundational document for scientists, providing both theoretical context and practical, step-by-step protocols to characterize the solubility and stability of this compound. By adhering to these methodologies, researchers can generate the high-quality, reproducible data necessary for informed decision-making in drug discovery, process development, and formulation science.

Core Physicochemical Properties

A baseline understanding of the molecule's inherent properties is essential before embarking on detailed solubility or stability studies. These parameters govern how the molecule will behave and inform the design of subsequent experiments.

PropertyValue / Predicted ValueSourceSignificance in Profile Analysis
Molecular Formula C₁₁H₁₂FNO₃PubChemConfirms elemental composition.[1][2]
Molecular Weight 225.22 g/mol PubChemEssential for all concentration calculations.[1][2][3]
IUPAC Name 3-fluoro-4-morpholin-4-ylbenzoic acidPubChemUnambiguous chemical identifier.[1]
CAS Number 588708-72-9PubChemUnique registry number for database searches.[1][2][3]
XLogP3 (Predicted) 1.3PubChemIndicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.[1]
pKa (Predicted) ~4.0 (Carboxylic Acid), ~5.0 (Morpholine conjugate acid)(Predicted based on analogous structures)Critical for predicting pH-dependent solubility. The molecule is zwitterionic between pH ~4 and ~5.

Solubility Profiling: A Multifaceted Approach

Solubility is not a single value but a profile that depends on the solvent system, pH, and temperature. A comprehensive assessment is crucial for applications ranging from oral drug formulation to selecting appropriate reaction media.

Causality Behind Experimental Choices

The choice of solvents and pH range for solubility testing should be dictated by the intended application. For pharmaceutical development, this includes aqueous media across the physiological pH range (1.2 to 7.4) and pharmaceutically acceptable co-solvents. The shake-flask method remains the gold standard for its direct, equilibrium-based measurement.

Experimental Workflow: Aqueous and Organic Solubility

The following diagram and protocol outline a robust workflow for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess compound into vials prep2 Add selected solvent/buffer (e.g., pH 1.2, 4.5, 6.8, 7.4; Water, EtOH, DMSO) prep1->prep2 equil Agitate at constant temperature (e.g., 25°C, 37°C) for 24-48 hours prep2->equil sample1 Centrifuge/Filter (0.22 µm) to remove undissolved solid equil->sample1 sample2 Extract clear supernatant sample1->sample2 sample3 Dilute supernatant with mobile phase sample2->sample3 sample4 Quantify concentration via validated HPLC method sample3->sample4

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount (e.g., 5-10 mg, ensuring solid remains) of this compound to separate glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., SGF pH 1.2, SIF pH 6.8, water, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.

  • Sampling: After equilibration, allow the vials to stand. Withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all undissolved solids.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC method. The analytical method must be validated according to ICH Q2(R1) guidelines.[4][5][6][7]

Stability Assessment and Forced Degradation

Evaluating the intrinsic stability of a molecule is a cornerstone of drug development and chemical handling.[8][9][10] Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[11][12]

The Logic of Stress Testing

Forced degradation exposes the compound to conditions more severe than accelerated stability testing.[13] The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate and quantify the parent compound in the presence of its degradants. This process is critical for validating the "stability-indicating" power of an analytical method.[11]

Experimental Workflow: Forced Degradation Studies

G cluster_stress Stress Conditions start Prepare Stock Solution of Compound in 50:50 ACN:Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal (Solid & Solution) (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis eval Evaluate Peak Purity Identify Degradants Calculate Mass Balance analysis->eval

Caption: Workflow for a Forced Degradation Study.

Detailed Protocols for Stress Conditions

These protocols are based on standard industry practice and ICH guidelines.[14] The stability-indicating method should be an HPLC method, likely on a C18 column, capable of separating the parent compound from potential impurities and degradants.[15]

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate at 60 °C. Sample at appropriate time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and analyze.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.2 M NaOH.

    • Incubate at 60 °C. Sample at time points, neutralize with HCl, and analyze. The morpholine group may offer some stability, but the amide-like linkage to the ring could be susceptible.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add hydrogen peroxide to a final concentration of ~3%.

    • Store at room temperature, protected from light. Sample at time points and analyze. The morpholine ring and the aromatic ring are potential sites of oxidation.

  • Photostability:

    • Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10]

    • Analyze samples alongside a dark control stored under the same conditions.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80 °C).

    • Prepare a solution of the compound and expose it to the same temperature.

    • Analyze samples at time points against a control stored at the recommended storage temperature (e.g., -20°C).[2][3]

Analytical Methodologies: The Key to Accurate Data

The validity of all solubility and stability data hinges on the quality of the analytical method used for quantification. A reversed-phase HPLC (RP-HPLC) method is the standard choice for a molecule of this type.[15][16]

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the carboxylic acid, leading to sharp, symmetrical peaks.[15]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and elution strength.
Gradient 5% to 95% B over 5-10 minutesA gradient is necessary to elute the parent compound and a wide range of potential degradants with varying polarities.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Detection UV-Vis (e.g., 254 nm or λmax) and/or Mass Spectrometry (MS)UV provides quantification. MS provides identity confirmation and is essential for identifying unknown degradation products.
Injection Vol. 2-5 µLStandard volume to avoid column overload.

This method must be fully validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[4][7]

Conclusion

The systematic characterization of this compound's solubility and stability is a non-negotiable first step in its journey from a chemical entity to a useful product. The workflows and protocols detailed in this guide provide a robust framework for generating the reliable data required by researchers, scientists, and drug development professionals. By grounding experimental design in scientific causality and adhering to internationally recognized standards like the ICH guidelines, the resulting data package will be trustworthy, authoritative, and fit for purpose in a regulated environment.

References

A Technical Guide to 3-Fluoro-4-morpholinobenzoic Acid: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-4-morpholinobenzoic acid has emerged as a chemical scaffold of significant interest in medicinal chemistry. This technical guide provides an in-depth analysis of its structural components, strategic value, and application in drug discovery workflows. By dissecting the roles of the fluorine, morpholine, and benzoic acid motifs, we illuminate the molecule's potential for generating novel therapeutics. This document details a proposed workflow, from target selection and library synthesis to screening cascades and hit-to-lead optimization, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile building block. Detailed, field-tested protocols for library synthesis and screening are provided to ensure practical applicability.

Introduction: The Strategic Value of a Pre-Optimized Scaffold

In the landscape of modern drug discovery, efficiency is paramount. The journey from a promising chemical starting point to a viable drug candidate is often a multi-year, resource-intensive process of multiparameter optimization. It is here that "privileged scaffolds"—molecular frameworks that are pre-validated to confer drug-like properties—offer a significant strategic advantage. This compound is a prime example of such a scaffold.

This molecule is not merely a synthetic intermediate; it is an amalgamation of three critical, well-established pharmacophoric elements:

  • The Morpholine Ring: A ubiquitous heterocycle in approved drugs, the morpholine moiety is prized for its ability to enhance aqueous solubility, improve metabolic stability, and act as a key hydrogen bond acceptor in protein-ligand interactions.[1][2][3]

  • The Fluorine Atom: A strategic bioisostere for hydrogen, fluorine incorporation is a powerful tool in medicinal chemistry.[4][5] It can block sites of metabolic oxidation, modulate the acidity (pKa) of adjacent functional groups, and enhance binding affinity through unique electrostatic interactions.[6][7]

  • The Benzoic Acid Handle: This functional group provides a crucial anchor for synthetic elaboration. Its carboxylic acid moiety is readily activated for amide bond formation, enabling the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).[8][9]

This guide will deconstruct the inherent potential of this compound and provide a practical framework for its application in a targeted drug discovery program, using the well-understood field of kinase inhibition as an illustrative example.

Physicochemical and Structural Profile

A thorough understanding of a scaffold's intrinsic properties is the foundation of any rational drug design campaign. The key physicochemical parameters of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₃[10][11]
Molecular Weight 225.22 g/mol [10][11]
IUPAC Name 3-fluoro-4-morpholin-4-ylbenzoic acid[10]
CAS Number 588708-72-9[10][11]
Predicted XlogP 1.3[10]
Monoisotopic Mass 225.08012141 Da[10]

These properties—moderate molecular weight, a balanced predicted lipophilicity (XlogP), and the presence of both hydrogen bond donors and acceptors—position the molecule favorably within the "Rule of Five" space, suggesting a strong potential for developing orally bioavailable drug candidates.

A Proposed Drug Discovery Workflow: Targeting Protein Kinases

The morpholine moiety is a hallmark of many successful kinase inhibitors, including the Phosphoinositide 3-kinase (PI3K) inhibitor ZSTK474 and the Epidermal Growth Factor Receptor (EGFR) inhibitor Gefitinib.[12][13][14] The oxygen atom of the morpholine ring often acts as a critical hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket.[13] This precedent makes the kinase family an ideal target class for a library derived from this compound.

Below is a proposed workflow for leveraging this scaffold to discover novel kinase inhibitors.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Screening Cascade cluster_2 Phase 3: Hit-to-Lead Optimization Core This compound Coupling Parallel Amide Coupling (HATU-mediated) Core->Coupling Amine Diverse Amine Building Blocks (Anilines, Benzylamines, etc.) Amine->Coupling Library Amide Library (>100 compounds) Coupling->Library Primary Primary Screen: Biochemical Kinase Assay (e.g., PI3Kα IC₅₀) Library->Primary Secondary Secondary Screen: Cellular Target Engagement (e.g., p-Akt Western Blot) Primary->Secondary Confirm on-target activity Tertiary Tertiary Screen: Cell Viability Assay (e.g., Cancer Cell Line Panel) Secondary->Tertiary Assess functional effect Hits Validated Hits Tertiary->Hits Prioritize for optimization SAR Structure-Activity Relationship (SAR) Studies Hits->SAR ADME ADME/PK Profiling (Solubility, Permeability, Met. Stability) SAR->ADME Lead Lead Candidate ADME->Lead

Figure 1: Proposed Drug Discovery Workflow.

Phase 1: Amide Library Synthesis

The carboxylic acid of the core scaffold is the ideal handle for diversification. A parallel synthesis approach can be used to rapidly generate a library of amides by coupling the core with a diverse set of commercially available amines.

Protocol: HATU-Mediated Parallel Amide Coupling

This protocol is designed for a 96-well plate format, enabling efficient library synthesis.

1. Reagent Preparation:

  • Stock Solution A (Acid): Prepare a 0.2 M solution of this compound in anhydrous N,N-Dimethylformamide (DMF).
  • Stock Solution B (Amines): Prepare 0.2 M solutions of 96 diverse primary and secondary amines in anhydrous DMF in a 96-well plate.
  • Stock Solution C (Coupling Reagent): Prepare a 0.2 M solution of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in anhydrous DMF.[8]
  • Stock Solution D (Base): Prepare a 0.8 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

2. Reaction Assembly:

  • To each well of a new 96-well reaction plate, add 100 µL of Stock Solution A (1.0 equiv).
  • Add 110 µL of the corresponding amine from Stock Solution B (1.1 equiv).
  • Add 120 µL of Stock Solution C (1.2 equiv).
  • Add 100 µL of Stock Solution D (4.0 equiv).
  • Seal the plate securely with a cap mat.

3. Reaction and Monitoring:

  • Incubate the reaction plate on an orbital shaker at room temperature (20-25°C) for 16 hours.
  • Self-Validation: To monitor reaction completion, take a 5 µL aliquot from a representative set of wells (e.g., 8-12 wells covering diverse amine types). Dilute with 100 µL of acetonitrile and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting acid and the formation of the desired product mass.

4. Work-up and Purification:

  • Upon completion, unseal the plate and quench the reactions by adding 200 µL of water to each well.
  • Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.
  • Centrifuge the plate to separate the layers.
  • Transfer the organic (upper) layer to a new 96-well plate for purification via high-throughput preparative HPLC.

5. Quality Control:

  • Analyze the purified compounds by LC-MS and ¹H NMR to confirm identity and purity (>95%) before creating stock solutions for biological screening.

Phase 2: Screening Cascade

A tiered screening approach ensures that resources are focused on the most promising compounds.

Protocol: Primary Biochemical Kinase Assay (e.g., PI3Kα)

This assay quantifies the ability of library compounds to directly inhibit the enzymatic activity of a target kinase.

1. Reagents and Materials:

  • Purified recombinant PI3Kα enzyme.
  • Kinase buffer (e.g., Promega's ADP-Glo™ Kinase Assay buffer).
  • ATP at a concentration near the Kₘ for the enzyme.
  • PI(4,5)P₂ substrate.
  • Test compounds (10 mM DMSO stocks diluted to desired concentrations).
  • Detection reagent (e.g., ADP-Glo™).

2. Procedure:

  • Dispense 2.5 µL of kinase buffer containing the PI3Kα enzyme into a 384-well plate.
  • Add 0.5 µL of test compound solution at various concentrations (e.g., 10-point dose-response starting at 10 µM).
  • Initiate the kinase reaction by adding 2 µL of a solution containing both ATP and the lipid substrate.
  • Incubate for 1 hour at room temperature.
  • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ reagent, following the manufacturer's protocol.
  • Measure luminescence on a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition relative to DMSO controls.
  • Plot the dose-response curves and determine the IC₅₀ value for each active compound. Compounds with IC₅₀ < 1 µM are considered "hits."

Hits from the primary screen would then be advanced to cellular assays to confirm on-target activity (e.g., by measuring the phosphorylation of a downstream substrate like Akt via Western Blot or ELISA) and finally to assess their functional impact on cancer cell proliferation.

Phase 3: Hit-to-Lead Optimization

Validated hits from the screening cascade serve as the starting point for chemical optimization. The this compound scaffold is highly amenable to iterative improvement.

G cluster_R R-Group (Amide) cluster_F Fluorine Position cluster_Morph Morpholine Moiety cluster_Acid Carboxylic Acid Bioisostere Core Core Scaffold: This compound R_Group Explore diverse amines: - Modulate lipophilicity - Introduce new H-bond donors/acceptors - Access new sub-pockets Core->R_Group F_Pos Synthesize analogs: - Chlorine or Methyl at C3 - Move Fluorine to C2 - Assess impact on pKa and potency Core->F_Pos Morph Explore alternatives: - Thiomorpholine (metabolic stability) - Piperazine (solubility, 2nd vector) - N-methylation (block metabolism) Core->Morph Acid Replace with: - Tetrazole (improve PK) - Acyl sulfonamide - Hydroxamic acid Core->Acid

Figure 2: Potential Vectors for Hit-to-Lead Optimization.

  • R-Group Exploration: The most immediate path is further diversification of the amide group to refine interactions within the kinase binding site.

  • Scaffold Modification: The fluorine can be replaced with other small groups (Cl, CH₃) or moved to an adjacent position to fine-tune electronic properties.[4][5] The morpholine can be exchanged for other heterocycles like thiomorpholine or piperazine to modulate solubility and metabolic properties.[1][14]

  • Carboxylic Acid Bioisosteres: In later stages, the carboxylic acid group itself (if not used for the amide linkage in a different synthetic route) can be replaced with bioisosteres like tetrazoles or acyl sulfonamides to improve pharmacokinetic properties such as cell permeability and reduce the risk of forming reactive acyl glucuronide metabolites.[15][16][17][18]

Conclusion

This compound is more than a simple chemical building block; it is a strategically designed starting point for drug discovery. Its constituent parts are well-recognized for conferring favorable physicochemical and pharmacokinetic properties. The synthetic accessibility of its carboxylic acid handle allows for the rapid and efficient construction of large, diverse chemical libraries. By following a rational, multi-tiered workflow of synthesis and screening, researchers can effectively leverage this privileged scaffold to accelerate the discovery of novel therapeutics against a range of important disease targets. The methodologies and strategies outlined in this guide provide a robust and validated framework for unlocking the full potential of this promising molecule.

References

Methodological & Application

Application Note & Protocols: Synthesis of 3-Fluoro-4-morpholinobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-fluoro-4-morpholinobenzoic acid and its key derivatives. This compound class is of significant interest in medicinal chemistry, serving as a crucial structural motif and key intermediate in the development of various therapeutic agents, most notably the antibiotic Linezolid.[1][2] We will delve into the primary synthetic strategies, focusing on the robust and widely applicable Nucleophilic Aromatic Substitution (SNAr) reaction. The document provides detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for the synthesis of advanced intermediates like 3-fluoro-4-morpholinoaniline, which serves as a versatile precursor for a range of bioactive molecules.[3] This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: Significance and Applications

The this compound scaffold is a privileged structure in modern pharmacology. The incorporation of a morpholine ring often enhances the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[4] The fluorine atom at the meta-position relative to the morpholine substituent provides unique electronic properties that can modulate a molecule's acidity, lipophilicity, and binding affinity to biological targets.[5][6]

The most prominent application of this scaffold is in the synthesis of Linezolid, an oxazolidinone antibiotic effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1] The 3-fluoro-4-morpholinoaniline core is the critical starting point for constructing the pharmacologically active oxazolidinone ring system.[2] Beyond Linezolid, derivatives of this core, such as sulfonamides and carbamates, have demonstrated promising antimicrobial activity against a spectrum of bacterial and fungal pathogens by targeting essential enzymes like DNA gyrase.[3]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and common pathway to construct the 3-fluoro-4-morpholinophenyl moiety is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[7] This reaction is fundamentally different from the more common electrophilic aromatic substitution.

Mechanistic Rationale

In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[8] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10] The reaction is highly favored under the following conditions:

  • Presence of a Good Leaving Group: Halides, particularly fluorine and chlorine, serve as excellent leaving groups.

  • Ring Activation: The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negative charge of the Meisenheimer complex through resonance.[8]

In the synthesis of this compound from 3,4-difluorobenzoic acid, the carboxylic acid group and the fluorine atom at C-3 act as EWGs, activating the C-4 position for nucleophilic attack by morpholine. The fluorine at C-4 is the leaving group.

G start_material 3,4-Difluorobenzoic Acid (Starting Material) process Nucleophilic Aromatic Substitution (SNAr) start_material->process reagent + Morpholine (Nucleophile) product This compound (Target Compound) process->product

Caption: General workflow for the synthesis of the target acid via SNAr.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established industrial processes for synthesizing the target acid from 3,4-difluorobenzoic acid.[11]

Reaction Scheme: (Illustrative image of the chemical reaction)

Materials & Reagents:

ReagentMolar Mass ( g/mol )EquivalentsAmount (per 1 mol starting material)
3,4-Difluorobenzoic Acid158.101.0158.1 g
Morpholine87.128.0700 mL (8.0 mol)
Hydrochloric Acid (conc.)36.46-As required for acidification
Deionized Water18.02-For workup and washing

Procedure:

  • Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add morpholine (700 mL, 8.0 mol).

  • Addition of Starting Material: While stirring, add 3,4-difluorobenzoic acid (158.1 g, 1.0 mol) in portions to the morpholine. Causality Note: Morpholine serves as both the nucleophile and the solvent in this high-concentration reaction, driving the equilibrium towards the product.

  • Reaction Execution: Heat the resulting clear solution to reflux (approx. 129°C). Maintain reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 24-30 hours.[11]

  • Workup and Isolation: a. After the reaction is complete, allow the light-yellow solution to cool to room temperature. b. Slowly and carefully pour the reaction mixture into a large beaker containing 2 L of deionized water with stirring. c. Acidify the aqueous solution to a pH of ~2 by the slow addition of concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate. Causality Note: The product is soluble in its salt form in the basic morpholine solution. Acidification is critical for isolating the neutral carboxylic acid, which is poorly soluble in water. d. Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation.

  • Purification: a. Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove morpholine hydrochloride and any unreacted starting materials. b. Dry the white to off-white solid product in a vacuum oven at 60-70°C to a constant weight.

  • Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be consistent with literature values.

Protocol 2: Synthesis of 3-Fluoro-4-morpholinoaniline (Advanced Intermediate)

This intermediate is pivotal for creating a diverse library of derivatives, including sulfonamides, carbamates, and is the direct precursor for Linezolid synthesis.[1][3] The synthesis starts from 1,2-difluoro-4-nitrobenzene.

G A 1,2-Difluoro-4-nitrobenzene P1 + Morpholine (SNAr) A->P1 B 4-(2-Fluoro-4-nitrophenyl)morpholine P2 Nitro Group Reduction (e.g., Fe/NH4Cl or H2/Pd-C) B->P2 C 3-Fluoro-4-morpholinoaniline P3 Further Functionalization C->P3 D Derivative Library (e.g., Sulfonamides, Carbamates, Amides) P1->B P2->C P3->D

Caption: Synthetic workflow for derivatives via the aniline intermediate.

Step A: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • Reaction Setup: To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in acetonitrile or neat, add morpholine (1.1 - 1.5 eq).[3]

  • Reaction Execution: Heat the mixture to reflux. The nitro group strongly activates the ring, making this substitution significantly faster than the benzoic acid equivalent. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and dilute with water. The product will often precipitate and can be collected by filtration. Wash with water and dry.

Step B: Reduction to 3-Fluoro-4-morpholinoaniline

  • Reaction Setup: Suspend the nitro-intermediate (1.0 eq) from Step A in a mixture of methanol/water or ethanol/water.[3]

  • Reagent Addition: Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~5.0 eq). Causality Note: This is a classic Béchamp reduction. Iron in the presence of a mild acid (from NH₄Cl hydrolysis) acts as the reducing agent to convert the nitro group to an amine. An alternative, cleaner method is catalytic hydrogenation using H₂ gas and a Palladium on Carbon (Pd/C) catalyst.[12]

  • Reaction Execution: Heat the mixture to 70-80°C and stir vigorously for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction, filter through a pad of celite to remove the iron salts, and concentrate the filtrate under reduced pressure. The crude product can then be extracted into an organic solvent like ethyl acetate, washed with brine, dried, and purified, typically by column chromatography or recrystallization.

Conclusion

The synthesis of this compound and its aniline precursor is a well-established process dominated by the efficiency of the Nucleophilic Aromatic Substitution (SNAr) reaction. The protocols outlined in this guide are robust, scalable, and grounded in fundamental principles of organic chemistry.[7][11] The resulting compounds are not only valuable in their own right but also serve as indispensable building blocks for the discovery and development of new pharmaceuticals, empowering researchers to explore a wide chemical space for novel therapeutic agents.

References

experimental protocol for 3-Fluoro-4-morpholinobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-morpholinobenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the ability to synthesize novel molecular scaffolds with precision and efficiency is paramount. This compound is a valuable building block in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.[1] Its structure, featuring a fluorine atom, a morpholine moiety, and a carboxylic acid group, offers multiple points for further chemical modification.

This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient route to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a suitably activated aromatic precursor, 3-fluoro-4-nitrobenzoic acid, with morpholine. The electron-withdrawing nitro group at the para position strongly activates the C-F bond at the meta position towards nucleophilic attack by morpholine.[2][3]

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityPuritySupplier
3-Fluoro-4-nitrobenzoic acidC₇H₄FNO₄185.1110.0 g (54.0 mmol)>98%e.g., Sigma-Aldrich, Alfa Aesar
MorpholineC₄H₉NO87.1223.5 mL (270 mmol, 5.0 eq)>99%e.g., Sigma-Aldrich, Acros Organics
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13100 mLAnhydrouse.g., Fisher Scientific
Hydrochloric acid (HCl)HCl36.46As needed2 M (aq)
Deionized waterH₂O18.02As needed
Ethyl acetateC₄H₈O₂88.11As neededACS Grade
Anhydrous sodium sulfateNa₂SO₄142.04As neededGranular

Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Dropping funnel

  • Buchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

  • pH paper or pH meter

Experimental Protocol

Step 1: Reaction Setup and Nucleophilic Aromatic Substitution
  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 3-fluoro-4-nitrobenzoic acid (10.0 g, 54.0 mmol).

  • Add anhydrous dimethyl sulfoxide (DMSO, 100 mL) to the flask and stir the mixture until the solid is fully dissolved.

  • Slowly add morpholine (23.5 mL, 270 mmol, 5.0 equivalents) to the solution at room temperature. The large excess of morpholine acts as both the nucleophile and the base to neutralize the HF formed during the reaction.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1). The disappearance of the starting material (3-fluoro-4-nitrobenzoic acid) indicates the completion of the reaction.

Step 2: Work-up and Isolation of the Crude Product
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water. This will precipitate the crude product.

  • Acidify the aqueous solution to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. This step is crucial to protonate the carboxylate and ensure the precipitation of the carboxylic acid.

  • Stir the resulting suspension for 30 minutes to allow for complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of deionized water to remove any remaining DMSO and morpholine hydrochloride.

Step 3: Purification
  • The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add hot deionized water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield pure this compound.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 3-Fluoro-4-nitrobenzoic acid in DMSO B 2. Add Morpholine A->B C 3. Heat to 120°C for 4-6 hours B->C D 4. Cool to room temperature C->D E 5. Precipitate in ice-water D->E F 6. Acidify with 2M HCl to pH 2-3 E->F G 7. Filter to collect crude product F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Filter and dry the pure product H->I J Final Product: This compound I->J Characterization (NMR, MS, mp)

References

Application Notes & Protocols: Investigating 3-Fluoro-4-morpholinobenzoic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of oncology drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming the challenges of drug resistance and improving therapeutic outcomes. 3-Fluoro-4-morpholinobenzoic acid is a synthetic organic compound characterized by a fluorinated benzoic acid core coupled with a morpholine moiety. While direct, extensive research on the anticancer properties of this compound is emerging, its structural motifs are present in a variety of biologically active molecules, suggesting its potential as a valuable starting point for anticancer drug development. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group is a common feature in many approved drugs, including kinase inhibitors.

These application notes provide a comprehensive guide for researchers to systematically investigate the anticancer potential of this compound. We will operate under the hypothesis that this compound may exert its effects through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a multitude of human cancers.[1][2][3][4] The protocols outlined below are designed to be self-validating, providing a logical and scientifically rigorous framework for the initial preclinical evaluation of this compound.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] We hypothesize that this compound may act as a dual inhibitor of PI3K and mTOR, a strategy that can circumvent feedback activation of AKT often seen with mTORC1-specific inhibitors.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Anti-apoptotic signaling mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation Compound 3-Fluoro-4-morpholinobenzoic acid (Hypothesized) Compound->PI3K Compound->mTORC1

Caption: Hypothesized mechanism of this compound targeting the PI3K/Akt/mTOR pathway.

In Vitro Evaluation Protocols

A crucial first step in drug discovery is the in vitro characterization of a compound's activity.[6][7] The following protocols are designed to assess the anticancer efficacy of this compound in relevant cancer cell lines.

Protocol 1: Cell Viability and Cytotoxicity Assay

This assay determines the concentration-dependent effect of the compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[8][9][10]

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • 96-well plates

    • Multichannel pipette

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor).

    • Incubate the plate for 48-72 hours.

    • For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

    • For CellTiter-Glo®, add the reagent directly to the wells, incubate, and read the luminescence.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

CompoundCell LineIC50 (µM) - Hypothetical Data
This compoundMCF-75.2
This compoundA5498.9
Positive Control (Known PI3K Inhibitor)MCF-70.8
Positive Control (Known PI3K Inhibitor)A5491.5
Protocol 2: Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis (programmed cell death) by the compound.

  • Materials:

    • Cancer cells treated with this compound at IC50 and 2x IC50 concentrations.

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Treat cells with the compound for 24-48 hours.

    • Harvest the cells (including floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is to confirm the molecular mechanism of action by examining the phosphorylation status of key proteins in the hypothesized signaling pathway.

  • Materials:

    • Cancer cells treated with this compound.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, and a loading control (e.g., GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence detection reagents.

  • Procedure:

    • Treat cells with the compound for a specified time (e.g., 2, 6, 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

In Vivo Efficacy Evaluation

In vivo studies are essential to validate the therapeutic potential of a new compound in a living organism.[11][12] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool.[13][14][15]

Protocol 4: Human Tumor Xenograft Mouse Model

Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Initiation (Vehicle vs. Compound) Tumor_Growth->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Workflow for a human tumor xenograft mouse model.

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or NOD/SCID).

    • Cancer cells for implantation.

    • This compound formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (at various doses) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • At the end of the study (when tumors in the control group reach a certain size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Treatment GroupAverage Tumor Volume (mm³) at Day 21 - Hypothetical Data
Vehicle Control1250
This compound (10 mg/kg)780
This compound (30 mg/kg)450
Positive Control400

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can generate the critical data needed to determine the therapeutic potential of this compound and guide its further development. The hypothetical targeting of the PI3K/Akt/mTOR pathway serves as a scientifically grounded starting point for mechanistic studies, which can be further elucidated through the described experimental workflows.

References

Application Notes and Protocols for the Development of 3-Fluoro-4-morpholinobenzoic Acid as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Scaffold

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents. 3-Fluoro-4-morpholinobenzoic acid emerges as a compound of significant interest, integrating the well-established antimicrobial potential of the fluoroquinolone core with the versatile morpholine moiety. The fluorine atom at the 3-position and the morpholine ring at the 4-position of the benzoic acid backbone are hypothesized to contribute to enhanced biological activity and favorable pharmacokinetic properties.

This document provides a comprehensive guide for the synthesis, characterization, and evaluation of this compound as a potential antimicrobial agent. The protocols detailed herein are grounded in established methodologies for antimicrobial drug discovery and are designed to provide a robust framework for researchers in this field. While specific biological data for this compound is not extensively available in the public domain, studies on analogous structures, such as sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline, have demonstrated promising activity against a spectrum of bacterial and fungal pathogens, with Minimum Inhibitory Concentrations (MICs) in the range of 6.25 - 25.0 µg/mL.[1] This suggests a strong rationale for the investigation of this compound.

Chemical Profile

PropertyValueSource
IUPAC Name 3-fluoro-4-(morpholin-4-yl)benzoic acid[2]
Molecular Formula C₁₁H₁₂FNO₃[2][3]
Molecular Weight 225.22 g/mol [2][3]
CAS Number 588708-72-9[2][3]
Physical Form Solid[4]

Proposed Mechanism of Action: Targeting Bacterial DNA Synthesis

Based on its structural similarity to fluoroquinolone antibiotics, the primary hypothesized mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By stabilizing the enzyme-DNA complex, the compound is expected to induce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.

G

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of this compound can be adapted from standard procedures for the synthesis of similar aromatic compounds. A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable di-halo benzoic acid derivative with morpholine, followed by hydrolysis if necessary. A general protocol is outlined below, based on the synthesis of analogous compounds.[5]

Step 1: Synthesis of a Suitable Precursor (e.g., Methyl 3,4-difluorobenzoate)

  • To a solution of 3,4-difluorobenzoic acid in methanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the methyl 3,4-difluorobenzoate.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

  • Dissolve methyl 3,4-difluorobenzoate in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO).

  • Add morpholine (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield methyl 3-fluoro-4-morpholinobenzoate.

Step 3: Hydrolysis to this compound

  • Suspend the methyl 3-fluoro-4-morpholinobenzoate in a mixture of ethanol and water.

  • Add an excess of a base such as sodium hydroxide.

  • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point determined.

G Start 3,4-Difluorobenzoic Acid Step1 Esterification (Methanol, H₂SO₄) Start->Step1 Intermediate1 Methyl 3,4-difluorobenzoate Step1->Intermediate1 Step2 Nucleophilic Substitution (Morpholine, K₂CO₃) Intermediate1->Step2 Intermediate2 Methyl 3-fluoro-4-morpholinobenzoate Step2->Intermediate2 Step3 Hydrolysis (NaOH, H₂O/Ethanol) Intermediate2->Step3 Final This compound Step3->Final

Part 2: In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound should be evaluated against a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) organisms. Standard methods such as broth microdilution or agar dilution are recommended.[6][7]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a new antimicrobial candidate against mammalian cells to determine its therapeutic index.[8][9][10][11] A standard MTT assay is a reliable method for evaluating cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Data Interpretation and Future Directions

The data generated from these protocols will provide a preliminary assessment of the antimicrobial potential and safety profile of this compound. A low MIC value coupled with low cytotoxicity indicates a promising therapeutic window.

Further studies should focus on:

  • Mechanism of Action Elucidation: Performing assays to confirm the inhibition of DNA gyrase and topoisomerase IV.

  • Spectrum of Activity: Testing against a broader panel of resistant and fastidious bacteria.

  • In Vivo Efficacy: Evaluating the compound in animal models of infection.

  • Lead Optimization: Synthesizing and testing derivatives to improve potency and pharmacokinetic properties.

The exploration of this compound represents a valuable endeavor in the quest for new antimicrobial agents. The methodologies outlined in this guide provide a solid foundation for its comprehensive evaluation.

References

3-Fluoro-4-morpholinobenzoic acid as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-Fluoro-4-morpholinobenzoic acid: A Privileged Building Block for the Design of Potent and Selective Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The design of small molecule kinase inhibitors often leverages "privileged scaffolds"—molecular substructures that exhibit favorable binding properties across multiple targets. The morpholine ring is one such scaffold, prized for its ability to improve aqueous solubility, metabolic stability, and for its capacity to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] This document provides a detailed guide on the application of this compound, a versatile building block that combines the benefits of the morpholine moiety with the strategic placement of a fluorine atom to further enhance drug-like properties. We present its physicochemical characteristics, detailed protocols for its synthesis, and its subsequent incorporation into kinase inhibitor scaffolds via amide coupling. Furthermore, we discuss the structure-activity relationship (SAR) rationale for its use and provide a case study illustrating its potential in generating potent and selective inhibitors.

Introduction: The Strategic Value of Fluorinated Morpholino Scaffolds

The human kinome comprises over 500 protein kinases that orchestrate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of ATP-competitive small molecule kinase inhibitors has revolutionized treatment paradigms in this area.

A central strategy in modern medicinal chemistry is the use of privileged structures—molecular fragments that are repeatedly found in potent and selective bioactive compounds. The morpholine heterocycle is a classic example, widely employed for its advantageous physicochemical and metabolic properties.[1]

Key Advantages of the Morpholine Moiety:

  • Enhanced Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility—a critical parameter for oral bioavailability.

  • Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism, which can improve a compound's pharmacokinetic profile.

  • Binding Interactions: The morpholine oxygen can form a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding site, a common anchoring point for many Type I inhibitors.[3]

  • Synthetic Tractability: It is a readily accessible building block that can be easily introduced via nucleophilic substitution reactions.[1]

The subject of this guide, This compound , enhances these benefits by incorporating a fluorine atom ortho to the carboxylic acid and meta to the morpholine ring. The strategic placement of fluorine can have profound effects on a molecule's properties, including:

  • Modulation of Acidity: The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, which can influence its reactivity and interactions.

  • Blocking Metabolic Oxidation: Fluorine can shield adjacent positions from cytochrome P450-mediated metabolism.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within the protein active site, potentially increasing binding affinity and selectivity.[4]

The carboxylic acid functional group provides a convenient synthetic handle for covalent attachment to a variety of core scaffolds, making this compound a highly valuable and versatile building block in kinase inhibitor discovery programs.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for reaction planning, characterization, and safety considerations.

PropertyValueReference
IUPAC Name 3-fluoro-4-(morpholin-4-yl)benzoic acid[5]
CAS Number 588708-72-9[5][6]
Molecular Formula C₁₁H₁₂FNO₃[5][6]
Molecular Weight 225.22 g/mol [5][6]
Appearance White to off-white solid
Storage Temperature -20°C[6]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[5]

Synthesis of this compound

The most common and efficient route to synthesize this building block is via a nucleophilic aromatic substitution (SNAr) reaction. In this protocol, morpholine displaces a fluorine atom from a difluorinated benzoic acid precursor.

Synthetic Workflow Diagram

Synthesis_Workflow SM 3,4-Difluorobenzoic Acid + Morpholine Reaction SₙAr Reaction (Heat) SM->Reaction Reagents Base Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Base->Reaction Conditions Workup Aqueous Workup & Acidification Reaction->Workup Crude Product Product This compound Workup->Product Purified Product

Caption: Workflow for the synthesis of the target building block.

Step-by-Step Synthetic Protocol

Rationale: This protocol utilizes dimethyl sulfoxide (DMSO) as a polar aprotic solvent to facilitate the SNAr reaction. Potassium carbonate acts as a base to deprotonate the morpholine, increasing its nucleophilicity. The reaction is heated to overcome the activation energy barrier. An acidic workup is required to protonate the carboxylate salt and precipitate the final product.

Materials:

  • 3,4-Difluorobenzoic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,4-difluorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and DMSO.

  • Reagent Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

  • Acidification: While stirring, slowly add 2 M HCl to the aqueous mixture until the pH is ~2-3. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford this compound as a solid.

Application in Kinase Inhibitor Synthesis: Amide Coupling

The carboxylic acid moiety of this compound is an ideal handle for forming a stable amide bond with an amine-containing core scaffold of a potential kinase inhibitor.

Amide Coupling Workflow Diagram

Coupling_Workflow BuildingBlock This compound Reaction Amide Bond Formation BuildingBlock->Reaction Core Amine-containing Kinase Scaffold (R-NH₂) Core->Reaction Coupling Coupling Reagents (e.g., HATU, DIPEA) Solvent (e.g., DMF) Coupling->Reaction Conditions FinalProduct Final Kinase Inhibitor Reaction->FinalProduct

Caption: General workflow for amide coupling of the building block.

Representative Amide Coupling Protocol

Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient for forming amide bonds, especially for sterically hindered or electronically deactivated substrates, by activating the carboxylic acid. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to maintain basic conditions required for the coupling.

Materials:

  • This compound

  • Amine-containing core scaffold (R-NH₂)

  • HATU

  • DIPEA

  • Dimethylformamide (DMF), anhydrous

  • Reaction vial, magnetic stirrer

Procedure:

  • Pre-activation: In a reaction vial, dissolve this compound (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes. This step forms the activated ester intermediate.

  • Amine Addition: Add the amine-containing core scaffold (1.0 eq), either as a solid or dissolved in a minimum amount of DMF, to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor for completion by TLC or LC-MS (typically 2-16 hours).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc or DCM). The combined organic layers are washed with aqueous solutions (e.g., dilute NaHCO₃, brine), dried, and concentrated. The final product is typically purified by flash column chromatography or preparative HPLC.

Role in Kinase Binding: A Structure-Activity Relationship (SAR) Perspective

The 3-fluoro-4-morpholino-benzoyl moiety is designed to interact optimally within the ATP-binding pocket of many kinases.

  • Morpholine as a Hinge-Binder: The oxygen atom of the morpholine ring is an excellent hydrogen bond acceptor. It is ideally positioned to interact with the backbone NH of a key residue in the kinase hinge region (e.g., Val828 in PI3Kδ), anchoring the inhibitor in the active site.[3] This interaction is a hallmark of many successful Type I and Type II kinase inhibitors.

  • Fluorine for Selectivity and Stability: The fluorine atom at the 3-position serves multiple purposes. It can increase metabolic stability by preventing oxidation at that position. Furthermore, its electron-withdrawing properties can influence the conformation of the phenyl ring and the morpholine substituent, potentially creating more favorable interactions in the binding pocket and enhancing selectivity against other kinases.[7][8]

  • Aromatic System: The phenyl ring itself can engage in π-stacking or hydrophobic interactions with residues in the active site, contributing to the overall binding affinity.

Conceptual Kinase Binding Diagram

Kinase_Binding cluster_pocket Kinase ATP Pocket cluster_inhibitor Inhibitor Moiety Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Solvent Solvent Front Gatekeeper Gatekeeper Residue Morpholine Morpholine Ring Morpholine->Hinge H-Bond Morpholine->Solvent Solubility Fluorine Fluorine Atom Fluorine->Hydrophobic Favorable Interaction Benzoyl Benzoyl Group Benzoyl->Hydrophobic π-π / Hydrophobic

Caption: Conceptual binding of the moiety in a kinase active site.

Case Study: Inhibitory Profile of a Representative Inhibitor

To illustrate the utility of this building block, we present data for a hypothetical but representative kinase inhibitor, "Compound X," synthesized by coupling this compound to a generic aminopyrimidine core. The inhibitory activity (IC₅₀) was assessed against a panel of relevant kinases.

Kinase TargetCompound X IC₅₀ (nM)Rationale for Potency/Selectivity
PI3Kα 15The morpholine moiety is known to be a strong hinge-binder for PI3K isoforms.[3]
mTOR 25High homology with PI3K in the ATP-binding site; morpholine derivatives are effective mTOR inhibitors.[7][9]
EGFR 850The specific topology of the EGFR active site may not accommodate the morpholino group as favorably without further optimization.
MAPK11 (p38β) > 10,000Demonstrates selectivity; the overall scaffold of Compound X lacks features required for potent p38 inhibition.

Interpretation: The data shows that an inhibitor built with the this compound moiety can achieve potent, low-nanomolar inhibition against kinases in the PI3K/mTOR family. The morpholine group likely drives the high affinity for these targets. The weaker activity against EGFR and lack of activity against MAPK11 highlight the potential for achieving selectivity, a critical attribute for minimizing off-target effects in drug candidates.

Conclusion

This compound is a high-value building block for medicinal chemists engaged in the design of kinase inhibitors. It synergistically combines the solubility and hinge-binding benefits of the morpholine scaffold with the metabolic stability and binding modulation offered by a fluorine substituent. Its readily available synthetic handle allows for straightforward incorporation into diverse molecular scaffolds. The strategic use of this and similar building blocks enables the rational design of potent, selective, and pharmacokinetically robust kinase inhibitors for the next generation of targeted therapies.

References

Introduction: The Critical Role of Purity for a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 3-Fluoro-4-morpholinobenzoic Acid

This compound is a substituted aromatic carboxylic acid featuring a fluorinated phenyl ring and a morpholine moiety.[1][2][3] Its structural components make it a valuable intermediate in medicinal chemistry and drug development, where high purity is not merely a goal but a regulatory and safety necessity. Impurities, which can arise from starting materials, byproducts, or degradation, can significantly impact the efficacy, safety, and reproducibility of downstream applications.[4][5][6]

This technical guide provides a comprehensive overview of robust, field-proven purification strategies for this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating systems, guiding scientists from bulk impurity removal to high-purity polishing required for drug discovery and development.[7][8]

Chapter 1: Strategic Planning for Purification

The selection of a purification technique is dictated by the physicochemical properties of the target molecule and the nature of the impurities present.[9] this compound's key features—an acidic carboxylic group, a basic morpholine nitrogen (though its basicity is reduced by attachment to the aromatic ring), and its overall polarity—are the handles we will use to achieve separation.

Physicochemical Profile

A foundational understanding of the molecule's properties is essential before commencing any purification protocol.

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₁₂FNO₃[1][2]
Molecular Weight 225.22 g/mol [1][2][10]
CAS Number 588708-72-9[1][2]
Appearance Typically a solid or powder.[11]
Key Functional Groups 1. Carboxylic Acid: Acidic proton (pKa estimated to be ~4-5), enables acid-base extraction. 2. Aromatic Ring: Provides rigidity, making it a good candidate for crystallization. 3. Morpholine Group: Increases polarity and provides a site for hydrogen bonding.
Predicted pKa The pKa of the carboxylic acid is influenced by the electron-withdrawing fluorine and the electron-donating morpholine group. It is expected to be in the range of similar aromatic acids like 3-fluorobenzoic acid (pKa 3.86) and 4-fluorobenzoic acid (pKa 4.14).[11][12][13]
A Decision-Making Workflow for Purification

A multi-step approach is often necessary. The following workflow provides a logical path from crude material to a highly purified final product.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification (Bulk) cluster_2 Secondary Purification (High-Purity) cluster_3 Final Analysis Start Crude 3-Fluoro-4- morpholinobenzoic Acid Assess Analyze Crude Material (TLC, HPLC, NMR) Start->Assess Decision Major Impurities? Assess->Decision AcidBase Acid-Base Extraction (for neutral/basic impurities) Decision->AcidBase Neutral/ Basic Recrystallization Recrystallization (for similarly polar impurities) Decision->Recrystallization Other PurityCheck1 Assess Purity (HPLC > 95%?) AcidBase->PurityCheck1 Recrystallization->PurityCheck1 Chromatography Column Chromatography or Prep-HPLC PurityCheck1->Chromatography No FinalQC Final QC Analysis (HPLC, LC-MS, NMR, MP) PurityCheck1->FinalQC Yes Chromatography->FinalQC End Purified Product (>98%) FinalQC->End

Caption: Purification strategy decision workflow.

Chapter 2: Primary Purification Protocols

These methods are designed for efficient removal of the bulk of impurities and are often the first step after synthesis.

Acid-Base Extraction: Leveraging pH for Separation

Principle: This technique is a cornerstone of organic chemistry for purifying acidic or basic compounds.[14] By treating the crude product with a weak aqueous base (e.g., sodium bicarbonate), the acidic this compound is deprotonated to form its corresponding sodium carboxylate salt.[15][16] This salt is highly soluble in the aqueous layer, while neutral or basic organic impurities remain in the organic solvent layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate out of the solution.[9][15]

Acid_Base_Extraction Start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) AddBase 2. Add Aqueous NaHCO₃ Solution to Separatory Funnel Start->AddBase Shake 3. Shake & Vent Funnel. Allow Layers to Separate. AddBase->Shake Separate 4. Separate Layers Shake->Separate Aqueous Aqueous Layer: Contains Sodium Salt of Product Separate->Aqueous Bottom Organic Organic Layer: Contains Neutral/Basic Impurities Separate->Organic Top Acidify 5. Cool Aqueous Layer (Ice Bath) & Acidify with HCl (aq) Aqueous->Acidify Precipitate 6. Collect Precipitate by Vacuum Filtration Acidify->Precipitate WashDry 7. Wash with Cold Water & Dry Precipitate->WashDry Pure Pure Product WashDry->Pure

Caption: Workflow for acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude material in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Stopper the funnel and shake gently, inverting the funnel and venting frequently to release pressure from CO₂ evolution.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Repeat: Perform a second extraction on the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ~2). The this compound will precipitate as a solid.[9]

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Recrystallization: The Path to Crystalline Purity

Principle: Recrystallization is a powerful technique for purifying solid compounds.[17] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For aromatic carboxylic acids, polar protic solvents or their mixtures are often effective.

Experimental Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, water, acetone, ethyl acetate/hexane mixture). An ideal solvent will require heating to fully dissolve the compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the flask while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (Norite) and heat for a few minutes.[18] Perform a hot filtration through fluted filter paper to remove the carbon.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Solvent SystemSolubility (Hot)Solubility (Cold)Expected Crystal Quality
Ethanol/WaterHighLowGood to Excellent
IsopropanolModerate-HighLowGood
AcetoneHighModerateMay "crash out" instead of crystallizing
TolueneLowVery LowPoor solvent alone, may work in mixture

Chapter 3: Chromatographic Methods for High-Purity Polishing

When primary methods are insufficient to remove persistent impurities, particularly isomers or compounds with similar polarity, chromatography is the method of choice.[19]

Flash Column Chromatography

Principle: Flash chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their differential adsorption.[20] A common challenge with carboxylic acids on silica gel is "tailing" or streaking of the spot on a TLC plate. This occurs due to strong interactions between the acidic proton of the carboxyl group and the slightly acidic silica gel.[9]

Expert Insight: To overcome tailing, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to the eluent system.[9] This ensures the carboxylic acid remains fully protonated, minimizing ionic interactions with the silica and resulting in a sharp, well-defined band.

Experimental Protocol:

  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC). A good system will give your product an Rf value of ~0.3-0.4. A common starting point is a gradient of ethyl acetate in hexane or methanol in DCM. Remember to add 0.5% acetic acid to the solvent jar.

  • Column Packing: Prepare a silica gel column using the "wet slurry" method with your initial, less polar eluent.

  • Sample Loading: Dissolve the sample in a minimal amount of the eluent or DCM and load it onto the column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Run the column, starting with the less polar solvent system and gradually increasing the polarity. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Preparative Reversed-Phase HPLC (Prep-HPLC)

Principle: For the highest purity demands, such as in late-stage drug development, preparative reversed-phase HPLC is the industry standard.[21][22] It separates molecules based on their polarity, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water and acetonitrile).[23][24]

Prep_HPLC_Workflow cluster_0 Method Development cluster_1 Scale-Up & Purification cluster_2 Post-Purification Analytical 1. Develop Analytical Method (UHPLC/HPLC) Optimize 2. Optimize Separation (Gradient, pH, Flow Rate) Analytical->Optimize Load 3. Perform Loading Study to Determine Max Sample Load Optimize->Load Scale 4. Scale Method to Preparative Column Load->Scale Inject 5. Inject Sample & Run Preparative HPLC Scale->Inject Collect 6. Collect Fractions Based on UV Signal Inject->Collect Analyze 7. Analyze Fractions (Analytical HPLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evaporate 9. Remove Solvent (Lyophilization/Evaporation) Pool->Evaporate Final Final Evaporate->Final Final Purified Compound

Caption: Workflow for preparative HPLC purification.

Protocol Outline:

  • Analytical Method Development: First, develop a robust separation method on an analytical scale (UHPLC or HPLC) to resolve the target compound from all impurities.[7]

  • Method Scaling: Scale the flow rate and injection volume geometrically from the analytical method to the larger preparative column.[25]

  • Purification Run: Dissolve the sample in the mobile phase or a compatible solvent (like DMSO) and perform the preparative run.

  • Fraction Collection: Collect fractions corresponding to the UV peak of the target compound.

  • Analysis and Pooling: Analyze the collected fractions using the analytical HPLC method. Pool the fractions that meet the desired purity specification.

  • Product Recovery: Remove the mobile phase solvents, typically through lyophilization (freeze-drying) for aqueous mobile phases or rotary evaporation.

Chapter 4: Purity Verification and Quality Control

Purification is only complete once the purity has been rigorously verified. A combination of analytical techniques should be employed to confirm both the identity and purity of the final compound.[8][22]

TechniquePurposeAcceptance Criteria (for >98% Purity)
Analytical HPLC-UV Quantifies purity by measuring the area of the product peak relative to all other peaks.Peak area of the main component is ≥98.0% of the total peak area.
LC-MS Confirms the molecular weight of the product and provides mass data for any detected impurities.A major peak with the correct mass-to-charge ratio (m/z) for the product.
NMR Spectroscopy Confirms the chemical structure and identifies any structural impurities.Spectrum is consistent with the proposed structure; no significant impurity signals.
Melting Point A sharp melting point range is indicative of high purity for a crystalline solid.A sharp melting range of 1-2 °C.

Conclusion

The purification of this compound is a multi-faceted process that can be tailored to meet specific purity requirements. For general use and removal of bulk impurities from starting materials, acid-base extraction is a highly effective and economical first step. For higher purity, this should be followed by recrystallization , which can yield material of excellent quality if a suitable solvent system is identified. For the exacting standards of pharmaceutical development, a final polishing step using flash chromatography or, for the highest purity, preparative HPLC is recommended. Each purification step must be guided and validated by appropriate analytical methods to ensure the final product meets the stringent quality standards required for its intended application.

References

analytical methods for 3-Fluoro-4-morpholinobenzoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-Fluoro-4-morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Rigorous Characterization

This compound (C₁₁H₁₂FNO₃, MW: 225.22 g/mol ) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure combines a fluorinated phenyl ring, a carboxylic acid moiety, and a morpholine group, making it a versatile building block for synthesizing novel therapeutic agents. The fluorine atom can modulate physicochemical properties like pKa and lipophilicity, while the morpholine group often enhances aqueous solubility and metabolic stability.

Given its role as a critical starting material or intermediate, verifying the identity, purity, and stability of this compound is paramount. A comprehensive analytical characterization ensures the reliability of synthetic outcomes and the quality of the final active pharmaceutical ingredient (API). This guide provides a suite of detailed analytical protocols, grounded in established scientific principles, to offer a multi-faceted approach to its complete characterization.

Foundational Physicochemical Properties

A preliminary understanding of the compound's physical and chemical properties is essential for selecting and optimizing analytical methods.

PropertyValue / DescriptionSource
CAS Number 588708-72-9[1][2]
Molecular Formula C₁₁H₁₂FNO₃[1][2]
Molecular Weight 225.22 g/mol [1][2]
Appearance Expected to be a solid (e.g., white to off-white powder)[3]
Predicted XlogP 1.3[1]
Predicted pKa Carboxylic Acid: ~4.0; Morpholine (conjugate acid): ~5.0Inferred
Storage Store at -20°C for long-term stability[2]

Chromatographic Methods: Assessing Purity and Identity

Chromatographic techniques are the cornerstone for determining the purity of this compound and identifying any related impurities from the synthesis process.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Principle of the Method: Reversed-phase HPLC (RP-HPLC) is the method of choice for this analyte. The compound, being moderately polar, is separated on a nonpolar (C18) stationary phase. An acidic aqueous-organic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.[4] Gradient elution is often preferred to effectively separate the main compound from both more polar starting materials and less polar byproducts.[4]

Experimental Protocol:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. Filter and degas.[4]

    • Mobile Phase B: Acetonitrile (HPLC grade). Filter and degas.[4]

  • Preparation of Solutions:

    • Diluent: A 50:50 (v/v) mixture of Acetonitrile and water.

    • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.

    • Sample Solution (e.g., 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Standard system with UV or Diode Array Detector (DAD)Standard for purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeIndustry standard for reversed-phase separation of small molecules.
Flow Rate 1.0 mL/minProvides good separation efficiency at reasonable backpressure.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity.
Detection Wavelength 254 nm or DAD scan 200-400 nmAromatic compounds typically exhibit strong absorbance at 254 nm.
Injection Volume 10 µLA typical volume for analytical HPLC.
Gradient Elution 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BEnsures elution of compounds with a wide range of polarities.
  • Analysis and Data Interpretation:

    • Inject the diluent (blank) to ensure no system contamination.

    • Inject the standard solution to determine the retention time (RT) of the main peak.

    • Inject the sample solution.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Troubleshooting Insights:

  • Poor Peak Shape (Tailing): This is often due to the mobile phase pH being too close to the analyte's pKa. The inclusion of an acidifier like formic or trifluoroacetic acid is critical to maintain the carboxylic acid in its protonated, non-ionized form, leading to sharper peaks.[4]

  • Noisy Baseline: Can be caused by air bubbles in the system, contaminated mobile phase, or a failing detector lamp. Always use freshly prepared, degassed, high-purity solvents.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle of the Method: Coupling HPLC with a mass spectrometer provides unequivocal confirmation of the compound's identity by determining its molecular weight. The same chromatographic principles as HPLC apply, but the detector provides mass-to-charge ratio (m/z) data instead of just UV absorbance.

Experimental Protocol:

  • Instrumentation: An HPLC or UHPLC system coupled to a single quadrupole or more advanced mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The HPLC method described in Section 2.1 can be directly adapted. Using a volatile acid like formic acid is crucial, as non-volatile buffers (e.g., phosphate) are incompatible with mass spectrometry.

  • Mass Spectrometer Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 - 4.5 kV
Drying Gas Flow 10 - 12 L/min
Drying Gas Temp. 300 - 350 °C
Scan Range m/z 100 - 500
  • Expected Results:

    • Positive Mode [M+H]⁺: Expected m/z = 226.0874[5]

    • Negative Mode [M-H]⁻: Expected m/z = 224.0728[5]

The detection of these exact masses confirms the molecular formula and identity of the compound. LC-MS is also invaluable for identifying unknown impurities by providing their molecular weights, which aids in their structural elucidation.[6]

chromatographic_workflow cluster_prep Sample & Standard Preparation cluster_hplc Purity Analysis cluster_lcms Identity Confirmation prep Weigh & Dissolve in Diluent hplc RP-HPLC Analysis (C18 Column, Gradient) prep->hplc lcms LC-MS Analysis (ESI+/-) prep->lcms uv UV/DAD Detection hplc->uv purity Calculate Purity (Area %) uv->purity mass Detect Molecular Ion ([M+H]+ & [M-H]-) lcms->mass confirm Identity Confirmed mass->confirm integrated_workflow cluster_primary Primary Analysis cluster_structural Full Structural Confirmation cluster_compositional Compositional Verification synthesis Synthesized Batch of This compound hplc HPLC Purity Check synthesis->hplc Purity > 98%? lcms LC-MS Identity Check hplc->lcms Yes nmr NMR (¹H, ¹³C, ¹⁹F) lcms->nmr Correct Mass? ftir FTIR nmr->ftir Yes ea Elemental Analysis ftir->ea Correct Structure? final Fully Characterized Material (Identity, Purity, Structure Confirmed) ea->final Yes Correct Composition?

References

HPLC analysis of 3-Fluoro-4-morpholinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quality Control and Analysis of 3-Fluoro-4-morpholinobenzoic Acid by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitative analysis of this compound. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream applications. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, ensuring excellent peak shape and resolution. This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a comprehensive guide from sample preparation to data analysis.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in drug discovery and development. Its unique structure, incorporating a fluorine atom and a morpholine ring, makes it a valuable building block for synthesizing complex molecules with potential therapeutic activities. The purity of such intermediates is paramount, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds[1][2]. Reversed-phase HPLC (RP-HPLC), in particular, is widely used for its versatility in separating a broad range of organic molecules[3][4]. The separation of ionic compounds like aromatic carboxylic acids, however, can be challenging due to poor retention and peak tailing on standard C18 columns[5][6].

This guide details a scientifically grounded HPLC method that overcomes these challenges. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid group, we achieve excellent chromatographic performance. The causality behind each methodological choice is explained to provide a deeper understanding and facilitate method adaptation and troubleshooting.

Analyte Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method. These properties dictate the analyte's behavior in the chromatographic system.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₃[7][8]
Molecular Weight 225.22 g/mol [7][8]
Chemical Structure
alt text
PubChem CID: 12109595
Predicted pKa ~3.8 - 4.2(Estimated based on benzoic acid pKa of 4.2 and substituent effects)
UV Absorbance Aromatic (Expected λₘₐₓ ~254 nm)(Inferred from aromatic structure)

The key features influencing the chromatography are the carboxylic acid group and the aromatic ring. The carboxylic acid is ionizable, and its retention on a reversed-phase column is highly dependent on the mobile phase pH[6]. The aromatic ring provides a strong chromophore, making UV detection a suitable and sensitive choice[9][10].

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic acid (LC-MS grade, >99%)

  • Sample Vials: 2 mL amber glass vials with PTFE septa

  • Filters: 0.45 µm or 0.22 µm PTFE syringe filters[11][12]

Instrumentation
  • HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

Step-by-Step Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results and to protect the HPLC column from damage[1][12][13].

  • Stock Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer the solid to a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8°C.

  • Working Standard Preparation (0.1 mg/mL):

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

    • Mix thoroughly by inverting the flask several times.

  • Filtration:

    • Before injection, filter the working standard solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial[2][12]. This removes any particulates that could clog the column or tubing.

HPLC Analysis Workflow

The following diagram outlines the complete analytical workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Methanol (Stock Solution) weigh->dissolve dilute Dilute with ACN/Water (Working Standard) dissolve->dilute filtrate Filter (0.45 µm) dilute->filtrate inject Inject into HPLC filtrate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify Purity (% Area) integrate->quantify report Generate Report quantify->report

Caption: Workflow for the .

Method Development and Rationale

The choices of column, mobile phase, and detector settings are grounded in the chemical nature of the analyte.

  • Chromatographic Mode (RP-HPLC): Reversed-phase chromatography is the most suitable technique for separating moderately polar organic compounds like this compound from potential non-polar or more polar impurities[3][14]. A C18 stationary phase provides sufficient hydrophobicity for good retention.

  • Mobile Phase pH (Ion Suppression): The pKa of the analyte's carboxylic acid group is estimated to be around 3.8-4.2. To ensure good retention and symmetrical peak shape, the mobile phase pH must be set at least 1.5-2 units below the pKa[6]. Using 0.1% formic acid in water lowers the pH to approximately 2.7. At this pH, the carboxylic acid is protonated (non-ionized), making the molecule more hydrophobic and increasing its interaction with the non-polar C18 stationary phase.

  • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution, starting with a lower concentration of acetonitrile and increasing over time, is used to elute any potential impurities with different polarities and to ensure the main analyte peak is sharp and well-resolved.

  • Detection (UV): The benzoic acid moiety contains a phenyl ring, which is a strong chromophore. A detection wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide excellent sensitivity for the analyte. A Diode Array Detector (DAD) can be used to confirm peak purity by assessing the UV spectrum across the peak.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17.1-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/DAD at 254 nm
Run Time 20 minutes (including re-equilibration)

Expected Results and System Suitability

A successful analysis will yield a sharp, symmetrical peak for this compound, well-separated from any solvent front or impurity peaks.

  • Representative Chromatogram: Under the specified conditions, the analyte is expected to elute with a retention time of approximately 8-10 minutes. The peak should be symmetrical with a tailing factor close to 1.0.

  • System Suitability: Before running samples, it is essential to verify the performance of the chromatographic system. This is achieved by injecting the working standard multiple times and evaluating the system suitability parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Retention Time %RSD ≤ 1.0% (for n≥5 injections)Demonstrates the precision and stability of the pump and system.
Peak Area %RSD ≤ 2.0% (for n≥5 injections)Demonstrates the precision of the injector and detector response.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Mobile phase pH too high; Column degradation; Secondary interactions with silanols.Ensure mobile phase pH is < 2.8; Replace column; Use a column with high-purity silica and end-capping.
No or Low Peak Signal Incorrect sample preparation; Detector lamp issue; Injection error.Verify standard concentration and preparation steps; Check detector lamp status and replace if necessary; Purge injector and check for air bubbles.
Shifting Retention Times Inconsistent mobile phase preparation; Pump malfunction; Column temperature fluctuations.Prepare fresh mobile phase daily; Degas solvents; Check pump for leaks and ensure consistent flow; Verify column oven is at the set temperature.
High Backpressure Column or frit blockage; Sample particulates.Filter all samples and mobile phases; Reverse-flush the column (if permitted by manufacturer); Replace in-line filters.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis and purity assessment of this compound. By employing an ion-suppression strategy with an acidified mobile phase, the method achieves excellent peak shape, resolution, and sensitivity. The step-by-step protocols for sample preparation and analysis, along with the troubleshooting guide, make this method readily implementable in any quality control or research laboratory.

References

3-Fluoro-4-morpholinobenzoic acid in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluoro-4-morpholinobenzoic Acid in Medicinal Chemistry

Foreword: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The this compound moiety is a prime exemplar of this strategy, merging the unique electronic properties of fluorine with the favorable pharmacokinetic attributes of the morpholine ring. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of this versatile building block, from its fundamental properties and synthesis to its application in the development of targeted therapeutics. We will delve into the causality behind experimental choices and provide validated protocols to empower your research endeavors.

Physicochemical Profile and Structural Rationale

This compound is a substituted aromatic carboxylic acid. Its utility in medicinal chemistry stems from the synergistic contributions of its three key components:

  • Benzoic Acid Core: Provides a versatile handle for derivatization, typically through amide or ester linkages, allowing for the exploration of structure-activity relationships (SAR).

  • Morpholine Ring: Often considered a "privileged scaffold," the morpholine group is frequently used to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of a drug candidate.[1][2] Its basic nitrogen can form physiologically important salts.

  • Fluorine Atom: The placement of a fluorine atom at the 3-position (meta to the carboxylic acid) imparts significant electronic effects.[3] It can increase the acidity of the carboxylic acid, modulate the pKa of the morpholine nitrogen, and influence binding interactions with biological targets through hydrogen bonding or dipole-dipole interactions. This strategic fluorination can also block sites of metabolic oxidation, thereby enhancing the compound's half-life.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 588708-72-9[4][5][6]
Molecular Formula C₁₁H₁₂FNO₃[4][5]
Molecular Weight 225.22 g/mol [4][5]
IUPAC Name 3-fluoro-4-(morpholin-4-yl)benzoic acid[4]
Physical State SolidN/A
Storage Store at -20°C[5]

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through nucleophilic aromatic substitution (SNAr) on a difluorinated precursor, followed by functional group manipulation. The protocol below outlines a common and reliable method.

Rationale: This multi-step synthesis is designed for efficiency and control. It begins with the SNAr reaction, where the highly electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a fluorine atom by morpholine. The subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install a nitrile, provides a key intermediate that can be hydrolyzed to the final carboxylic acid.

G A 3,4-Difluoronitrobenzene B 3-Fluoro-4-morpholinonitrobenzene A->B  Morpholine, K₂CO₃, DMSO C 3-Fluoro-4-morpholinoaniline B->C  Fe, NH₄Cl, EtOH/H₂O D 3-Fluoro-4-morpholinobenzonitrile C->D  1. NaNO₂, HCl  2. CuCN, KCN E This compound D->E  NaOH (aq), Heat

Figure 1: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol:

  • Step 1: Synthesis of 3-Fluoro-4-morpholinonitrobenzene

    • To a solution of 3,4-difluoronitrobenzene (1 eq) in dimethyl sulfoxide (DMSO), add morpholine (1.1 eq) and potassium carbonate (K₂CO₃, 2 eq).

    • Rationale: K₂CO₃ acts as a base to deprotonate the morpholine, increasing its nucleophilicity. DMSO is an excellent polar aprotic solvent for SNAr reactions.

    • Heat the reaction mixture to 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

  • Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline

    • Dissolve the nitrobenzene derivative from Step 1 in a mixture of ethanol and water.

    • Add iron powder (Fe, 5 eq) and ammonium chloride (NH₄Cl, 1.5 eq).

    • Rationale: This is a classic Béchamp reduction. Iron in the presence of a mild acid (from NH₄Cl hydrolysis) effectively reduces the nitro group to an amine.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing with hot ethanol. Concentrate the filtrate to obtain the crude aniline derivative, which can be purified by column chromatography.

  • Step 3 & 4: Conversion to this compound

    • This conversion involves a Sandmeyer reaction to form the nitrile, followed by hydrolysis.

    • Nitrile Formation: Dissolve the aniline from Step 2 in aqueous HCl and cool to 0°C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Add the cold diazonium salt solution to the cyanide solution and allow it to warm to room temperature.

    • Rationale: The Sandmeyer reaction is a reliable method for converting anilines to a wide range of functional groups via a diazonium intermediate.

    • Hydrolysis: Extract the resulting benzonitrile into an organic solvent. Remove the solvent and add an aqueous solution of sodium hydroxide (NaOH). Reflux the mixture until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Acidify the cooled reaction mixture with concentrated HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain pure this compound.

Applications in Targeted Therapy: Kinase Inhibition

The 3-fluoro-4-morpholinophenyl motif is a critical pharmacophore in the design of kinase inhibitors, particularly for oncology targets. The morpholine provides a key interaction point in the solvent-exposed region of the ATP-binding pocket, while the fluorinated phenyl ring establishes deeper hydrophobic and aromatic interactions.

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a central regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers, especially non-small-cell lung cancer (NSCLC).[7][8] First-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Icotinib function as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and halting downstream signaling.[9][10][11]

While this compound itself is an intermediate, the closely related 3-fluoro-4-morpholinoaniline is a crucial building block for quinazoline-based EGFR inhibitors.[12][13][14][15] The morpholine group in these inhibitors often occupies the region of the ATP binding site that would normally be filled by the ribose moiety of ATP, while the quinazoline core mimics the adenine ring.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Inhibitor (e.g., Icotinib) Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds

Figure 2: Mechanism of EGFR Tyrosine Kinase Inhibitors.

Table 2: Bioactivity of an EGFR Inhibitor Incorporating a Related Scaffold

CompoundTargetIC₅₀ (nM)Cell LineIndication
Icotinib EGFR5A431 (human epidermoid carcinoma)Non-Small-Cell Lung Cancer

Data sourced from PubChem.[9]

B. PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in human cancers, controlling cell growth, survival, and metabolism.[16][17] The morpholine moiety is a key structural feature in many PI3K/mTOR inhibitors.[16][18] For example, the dual PI3K/mTOR inhibitor PKI-587 contains a morpholino-triazine scaffold.[16][18]

Derivatives of this compound are actively explored for the development of novel PI3K inhibitors.[19][20] The morpholine oxygen can act as a hydrogen bond acceptor with key residues in the hinge region of the kinase domain, while the substituted benzoic acid portion can be elaborated to occupy the affinity pocket, conferring potency and selectivity.

Application Protocol: Synthesis of a Bioactive Amide Derivative

This protocol details the synthesis of an N-benzyl amide derivative from this compound, a common step in generating a library of compounds for SAR studies.

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. Activating the carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a clean and high-yielding method for coupling with an amine.

Step-by-Step Experimental Protocol:
  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add HATU (1.2 eq) and DIPEA (3 eq) to the solution and stir for 15 minutes at room temperature.

    • Rationale: This pre-activation step forms a highly reactive acyl-intermediate, which is more susceptible to nucleophilic attack by the amine.

  • Amine Addition:

    • Add benzylamine (1.1 eq) to the activated acid solution.

    • Stir the reaction at room temperature for 4-12 hours.

  • Workup and Purification:

    • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Rationale: The aqueous washes remove the DMF solvent, unreacted amine, and coupling byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization (Self-Validation):

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The data obtained must be consistent with the expected structure for the protocol to be considered successful.

Concluding Remarks and Future Directions

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages fundamental principles of medicinal chemistry. Its applications in the development of kinase inhibitors for oncology highlight the power of combining fluorine chemistry with privileged scaffolds. Future research will likely see this and related scaffolds being used to tackle challenges such as drug resistance, kinase selectivity, and the development of inhibitors for other important target classes. The protocols and insights provided herein serve as a robust foundation for researchers aiming to exploit the potential of this valuable compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-morpholinobenzoic acid (CAS: 588708-72-9)[1][2]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.

Overview of the Primary Synthetic Route

The most common and industrially relevant method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to its efficiency and the ready availability of starting materials.

The core transformation involves the reaction of 3,4-difluorobenzoic acid with morpholine . In this reaction, the aromatic ring is "activated" by the electron-withdrawing carboxylic acid group, making it susceptible to nucleophilic attack. The substitution occurs preferentially at the C4 position (para to the carboxyl group) because this position is more electronically deficient, which stabilizes the key reaction intermediate.[3][4]

The mechanism proceeds via a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex .[3] Although recent studies suggest some SNAr reactions may be concerted, the stepwise model is highly effective for explaining regioselectivity and troubleshooting reaction conditions.[5][6]

SM 3,4-Difluorobenzoic Acid Reaction SɴAr Reaction SM->Reaction Heat (Δ) Nuc Morpholine Nuc->Reaction Heat (Δ) Base Base (e.g., K₂CO₃) Base->Reaction Heat (Δ) Solvent Solvent (e.g., DMSO) Solvent->Reaction Heat (Δ) Prod This compound Reaction->Prod Forms Product + HF Salt

Caption: General workflow for the SNAr synthesis.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Category: Low Yield & Reaction Rate

Q1: My reaction is extremely slow or has stalled completely. What are the likely causes?

A1: Reaction stalling is typically due to insufficient activation energy or suboptimal reaction conditions. Consider the following:

  • Temperature: SNAr reactions require heat to overcome the energy barrier for the formation of the Meisenheimer complex. A typical temperature range for this reaction in a solvent like DMSO or NMP is 100-150°C. If you are running the reaction at a lower temperature, cautiously increasing the heat is the first step.

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO, DMF, NMP, and DMAc are essential as they solvate the cation of the base and the intermediate complex, accelerating the reaction.[3] Using less polar solvents like THF, Toluene, or Dioxane will significantly hinder the reaction rate. Ensure your solvent is anhydrous, as water can interfere with the base and react with the starting materials under harsh conditions.

  • Base Strength & Solubility: A suitable base is required to neutralize the HF that is eliminated. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is finely powdered to maximize its surface area and reactivity. If the base is not soluble in the reaction medium, the reaction can be sluggish.

Q2: My final yield is consistently low despite the reaction going to completion according to TLC/LCMS. Where could I be losing my product?

A2: Product loss often occurs during the aqueous work-up and purification steps.

  • Work-up pH: this compound is amphoteric; it has both a basic morpholine nitrogen and an acidic carboxylic acid. During work-up, the pH of the aqueous phase dictates its solubility.

    • At high pH (>10) , the carboxylic acid is deprotonated (-COO⁻), forming a water-soluble carboxylate salt.

    • At low pH (<2) , the morpholine nitrogen is protonated, forming a water-soluble ammonium salt.

    • To isolate the product, you must carefully adjust the pH to its isoelectric point (typically pH 3-5), where the molecule is neutral and has minimum water solubility, causing it to precipitate. Precipitate the product by acidifying the basic aqueous solution after washing away non-acidic impurities.

  • Extraction Issues: If you are performing a liquid-liquid extraction, ensure you are using the correct pH and an appropriate organic solvent. Extracting at a pH where the product is charged will lead to it remaining in the aqueous layer.

  • Purification Losses: Overly aggressive purification, such as using a highly polar solvent system in column chromatography, can lead to product streaking and loss. Recrystallization is often a better method for purification if a suitable solvent system can be found (e.g., Ethanol/Water, Acetonitrile).

Category: Impurity Formation & Side Reactions

Q3: I've isolated my product, but NMR/LCMS shows an isomeric impurity. What is it and how can I prevent it?

A3: The most likely isomeric impurity is 4-Fluoro-3-morpholinobenzoic acid . This arises from the nucleophilic attack of morpholine at the C3 position instead of the C4 position. While C4 substitution is electronically favored, some C3 substitution can occur, particularly at very high temperatures.

  • Mechanism of Selectivity: The carboxylic acid group is electron-withdrawing, which deactivates the entire aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. This effect is most pronounced at the ortho and para positions (C2, C4, C6). Therefore, the fluorine at C4 is significantly more activated for displacement than the fluorine at C3.[7]

  • Minimization Strategy: To enhance regioselectivity, try running the reaction at the lower end of the effective temperature range (e.g., 100-120°C) for a longer period. This favors the thermodynamically preferred product and minimizes the formation of the kinetically competing isomer.

Q4: My crude product is a dark, tarry material that is very difficult to handle. What causes this?

A4: Dark coloration and tar formation are usually signs of decomposition or polymerization side reactions.

  • Excessive Heat: Running the reaction at excessively high temperatures (>160°C) or for prolonged periods can cause the starting material or product to decompose.

  • Air Oxidation: The reaction mixture, especially at high temperatures, can be sensitive to air oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of colored oxidative impurities.

  • Reactive Intermediates: In some cases, highly reactive intermediates can polymerize. Ensure slow, controlled addition of reagents if the reaction is highly exothermic.

Start Low Yield or Stalled Reaction Check1 Is Reaction Temp > 100°C? Start->Check1 Check2 Is Solvent Polar Aprotic (DMSO, NMP, DMF)? Check1->Check2 Yes Sol1 Increase Temperature (Target: 120-140°C) Check1->Sol1 No Check3 Is Product Lost During Work-up? Check2->Check3 Yes Sol2 Use Anhydrous Polar Aprotic Solvent Check2->Sol2 No Check4 Is Work-up pH Adjusted to ~4? Check3->Check4 Sol3 Review Work-up Procedure Check4->Sol3 Yes Sol4 Adjust pH to Isoelectric Point for Precipitation Check4->Sol4 No

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations for this synthesis? A:

  • Solvents: Many common polar aprotic solvents (DMF, NMP, DMAc) are classified as reprotoxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[3] Consider substitution with safer alternatives if possible.

  • Reagents: Morpholine is corrosive. 3,4-difluorobenzoic acid can be irritating. Handle all chemicals with care.

  • Byproducts: The reaction generates fluoride salts. Fluoride waste must be handled and disposed of according to institutional safety protocols. Quenching the reaction with water will produce aqueous fluoride waste.

  • Pressure: Heating sealed vessels to high temperatures can generate significant pressure. Always use appropriate reaction vessels and pressure-relief systems.

Q: Can I use other starting materials besides 3,4-difluorobenzoic acid? A: Yes, other starting materials can be used, but they may require additional steps. For example, starting with 3,4-difluoronitrobenzene would yield 4-(2-fluoro-4-nitrophenyl)morpholine.[8][9] This intermediate would then require a reduction of the nitro group (e.g., using Fe/NH₄Cl or catalytic hydrogenation) to form 3-fluoro-4-morpholinoaniline, followed by a Sandmeyer reaction or similar process to convert the aniline to the carboxylic acid. This multi-step route is generally less efficient for obtaining the target acid directly.

Q: How do reaction parameters affect yield and purity? A: The table below summarizes the impact of key parameters.

ParameterConditionExpected Outcome on Yield/PurityRationale
Temperature 120-140 °COptimal: Good reaction rate and high regioselectivity.Provides sufficient energy for SNAr without causing significant decomposition or side reactions.
> 160 °CReduced Purity: Increased risk of side-product formation and decomposition.High thermal energy can activate less favorable reaction pathways.
Solvent DMSO, NMPHigh Yield: Excellent solvation of intermediates accelerates the reaction.Polar aprotic solvents are crucial for the SNAr mechanism.[3]
Toluene, THFVery Low Yield: Reaction is often too slow to be practical.Non-polar or less polar solvents do not effectively stabilize the charged Meisenheimer complex.
Base K₂CO₃, Cs₂CO₃Good Yield: Effectively neutralizes the HF byproduct.Common, effective bases for this transformation. Cs₂CO₃ is more soluble and reactive but also more expensive.
Et₃N, DIPEALower Yield: May not be strong or thermally stable enough for the required conditions.Organic bases can sometimes be less effective and can have complex roles in SNAr.[10]

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 3,4-Difluorobenzoic acid (1.0 eq)

  • Morpholine (1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 2.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Hydrochloric Acid (HCl), 3M solution

  • Deionized Water

  • Ethyl Acetate / Ethanol (for washing/recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-difluorobenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting acid). Add morpholine (1.5 eq) to the mixture.

  • Heating: Begin stirring and heat the reaction mixture to 120-130°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 12-24 hours. The disappearance of the 3,4-difluorobenzoic acid spot indicates completion.

  • Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Slowly pour the dark mixture into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DMSO used).

  • Basification and Washing: Stir the aqueous mixture. If any solid precipitates, it may be unreacted starting material or impurities. Filter if necessary. Adjust the pH of the clear filtrate to >10 with a strong base (e.g., 50% NaOH solution) to ensure the product is dissolved as its carboxylate salt. Wash the basic aqueous solution twice with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. While stirring vigorously, slowly add 3M HCl dropwise. A white precipitate will begin to form. Continue adding acid until the pH of the slurry is approximately 3-4.

  • Isolation: Stir the cold slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake sequentially with cold deionized water and then with a small amount of a cold non-polar solvent (like hexanes or cold ethyl acetate) to aid in drying. Dry the product under vacuum to a constant weight.

  • Purification (if necessary): The product can be further purified by recrystallization, typically from an ethanol/water mixture or acetonitrile.

References

Technical Support Center: Optimizing Morpholine Addition to Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for optimizing the nucleophilic aromatic substitution (SNA_r) of fluorobenzoic acids with morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, minimize impurities, and troubleshoot common issues in this crucial synthetic transformation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when performing the addition of morpholine to a fluorobenzoic acid.

Q1: I am seeing no or very low conversion of my fluorobenzoic acid to the desired N-aryl morpholine product. What are the primary factors I should investigate?

A1: Low or no reactivity in this S_NAr reaction typically points to insufficient activation of the aromatic ring. The success of a nucleophilic aromatic substitution is critically dependent on the electronic nature of the aryl halide.[1][2][3] The carboxylic acid group on the fluorobenzoic acid is an electron-withdrawing group (EWG), which is essential for this reaction to proceed. However, its activating effect is moderate. The position of the fluorine atom relative to the carboxylic acid is crucial. For the reaction to be favorable, the electron-withdrawing group should be positioned ortho or para to the leaving group (fluorine).[2][4][5][6][7] This positioning allows for the effective resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[2][3][8] If the fluorine is meta to the carboxylic acid, the reaction will be significantly slower or may not proceed under standard conditions.[5][6]

Q2: Why is fluorine the preferred leaving group in this S_NAr reaction? Isn't it a poor leaving group in S_N1 and S_N2 reactions?

A2: This is an excellent and common question that highlights a key difference between S_NAr and aliphatic nucleophilic substitutions. In S_NAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[4][8] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[4][8] While the C-F bond is strong, its cleavage occurs in the second, faster step of the reaction (elimination of the leaving group and restoration of aromaticity).[8] Therefore, the reactivity order for halogens in S_NAr is often F > Cl > Br > I, the reverse of what is observed in S_N1 and S_N2 reactions.[2]

Q3: What is the role of the base in this reaction, and how much should I use?

A3: A base is essential in this reaction for two primary reasons. First, it deprotonates the carboxylic acid group of the starting material. While the carboxylate is still an electron-withdrawing group, this can influence the overall electronic properties of the ring. More importantly, the reaction between morpholine (a secondary amine) and fluorobenzoic acid generates hydrofluoric acid (HF) as a byproduct. The base is required to neutralize this acidic byproduct. If left unneutralized, the HF would protonate the morpholine nucleophile, rendering it non-nucleophilic and halting the reaction. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Typically, at least two equivalents of base are used: one to deprotonate the carboxylic acid and one to neutralize the HF produced. Using a slight excess (e.g., 2.2 - 2.5 equivalents) is often beneficial to ensure the reaction goes to completion.

Q4: Can the product, N-(carboxyphenyl)morpholine, inhibit the reaction?

A4: Yes, product inhibition is a potential issue in some S_NAr reactions, particularly those that are catalyzed.[9] While this specific reaction is often run without a catalyst, the product, being more electron-rich than the starting fluorobenzoic acid, can sometimes interact with reaction intermediates or reagents in a way that slows down the reaction rate. However, for this uncatalyzed reaction, it is less of a concern than factors like temperature and solvent choice.

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Issue 1: Low Product Yield or Stalled Reaction

If you are experiencing low yields or the reaction is not proceeding to completion, consider the following troubleshooting steps, presented in a logical workflow.

Troubleshooting_Low_Yield start Low Yield or Stalled Reaction check_activation Verify Ring Activation Is the COOH group ortho or para to the Fluorine? start->check_activation increase_temp Increase Reaction Temperature Incrementally increase to 80-120 °C. Monitor for decomposition. check_activation->increase_temp Yes consider_catalyst Consider Catalysis For poorly activated substrates, explore photoredox or metal-based catalysis. check_activation->consider_catalyst No (meta) change_solvent Change Solvent Switch to a higher-boiling polar aprotic solvent (e.g., DMSO, DMF, NMP). increase_temp->change_solvent check_base Evaluate Base Is the base strong enough and present in sufficient excess (≥ 2 eq)? change_solvent->check_base check_reagents Check Reagent Purity Are morpholine and solvent anhydrous? check_base->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanations:

  • Verify Ring Activation: As mentioned in the FAQs, the ortho or para relationship between the carboxylic acid and the fluorine is paramount for reactivity.[5][6][7] If they are meta to each other, the reaction will be inherently sluggish.

  • Increase Reaction Temperature: S_NAr reactions are often accelerated by heat.[10][11] If your reaction is slow at room temperature or a moderately elevated temperature (e.g., 60 °C), incrementally increasing the temperature to 80-120 °C can significantly improve the rate. Use a high-boiling point solvent if necessary. Always monitor for potential decomposition of starting materials or products at higher temperatures.

  • Change Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[12] If you are using a less polar solvent like THF or acetonitrile, switching to DMSO or DMF can lead to a dramatic rate enhancement.[12]

  • Evaluate Base: Ensure you are using at least two equivalents of a suitable base like K₂CO₃. In some cases, a stronger base may be required, but be cautious as very strong bases can promote side reactions.

  • Check Reagent Purity: Morpholine is hygroscopic and can absorb water from the atmosphere.[10] Water can compete with morpholine as a nucleophile, leading to the formation of hydroxybenzoic acid as a byproduct. Ensure your morpholine and solvent are anhydrous.

  • Consider Catalysis: For particularly unreactive substrates (e.g., meta-substituted or electron-neutral aryl fluorides), catalysis may be necessary. Modern methods include organic photoredox catalysis which can enable the reaction of unactivated fluoroarenes.[13] Transition metal catalysis, for example with ruthenium complexes, can also activate the arene towards nucleophilic attack.[9]

Issue 2: Formation of Impurities

The appearance of significant byproducts can complicate purification and reduce the yield of the desired product.

Q: I'm observing a significant amount of a byproduct that appears to be the corresponding hydroxybenzoic acid. What is the cause and how can I prevent it?

A: The formation of hydroxybenzoic acid is a classic sign of hydrolysis. This occurs when water is present in the reaction mixture and acts as a nucleophile, displacing the fluoride.

Prevention Strategy:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use anhydrous grade solvents and dry your glassware in an oven before use. If using a solid base like K₂CO₃, consider drying it in an oven as well.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.

Q: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC plate. What could be happening?

A: Darkening of the reaction mixture, especially at elevated temperatures, can indicate decomposition.[10]

Mitigation Approaches:

  • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.

  • Degas Solvents: Dissolved oxygen in the solvent can sometimes lead to oxidative side reactions at high temperatures. Degassing the solvent before use can be beneficial.

  • Purity of Starting Materials: Impurities in the starting fluorobenzoic acid or morpholine can sometimes lead to side reactions and color formation.

Optimized Experimental Protocol

This protocol provides a robust starting point for the reaction between 4-fluorobenzoic acid and morpholine.

Materials:

  • 4-Fluorobenzoic acid

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.2 eq), and anhydrous DMSO (to make a ~0.5 M solution with respect to the 4-fluorobenzoic acid).

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water.

    • Acidify the aqueous mixture to pH ~2-3 with 1M HCl. This will protonate the desired product, which may precipitate. If it does, it can be collected by filtration.

    • If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).

  • Purification:

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up & Purification setup 1. Combine 4-Fluorobenzoic Acid, K2CO3, and DMSO add_morpholine 2. Add Morpholine setup->add_morpholine heat 3. Heat to 100-110 °C add_morpholine->heat monitor 4. Monitor by TLC/LC-MS heat->monitor cool 5. Cool and Quench with Water monitor->cool acidify 6. Acidify with 1M HCl cool->acidify extract 7. Extract with Ethyl Acetate acidify->extract purify 8. Wash, Dry, Concentrate, and Purify extract->purify

Caption: General experimental workflow for the synthesis.

Data Summary Table

The following table summarizes typical reaction conditions and their impact on the outcome.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Solvent Tetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO)DMSO is a polar aprotic solvent that better stabilizes the Meisenheimer complex, accelerating the reaction.[12]
Temperature 65 °C110 °CHigher temperature increases the reaction rate, overcoming the activation energy barrier.[10][11]
Base Triethylamine (1.5 eq)K₂CO₃ (2.2 eq)K₂CO₃ is a stronger, non-nucleophilic base that effectively neutralizes the generated HF. The excess ensures the reaction goes to completion.
Time 24-48 h4-12 hOptimized conditions lead to a significantly faster reaction.
Typical Yield < 40%> 85%The combination of optimal solvent, temperature, and base leads to a higher conversion and yield.

References

Technical Support Center: Troubleshooting Low Yield in 3-Fluoro-4-morpholinobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a key intermediate in pharmaceutical development, achieving a high yield of this compound is critical. This document provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low product yield.

The primary synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a leaving group (often another fluorine or a nitro group) from an activated aromatic ring by morpholine. The efficiency of this reaction is highly dependent on several factors, which we will explore in detail.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: My reaction shows low or no conversion of the starting material. What are the common causes?

Low conversion is a frequent issue and often points to problems with reaction activation or reagent quality. Let's break down the potential culprits.

  • Inadequate Activation of the Aromatic Ring: The SNAr mechanism requires the aromatic ring to be electron-deficient to be attacked by the nucleophile (morpholine).[1][2] This is achieved by having strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.[2]

    • Causality: If your starting material is 3,4-difluorobenzoic acid, the carboxylic acid group and the fluorine atom at the 3-position activate the C4 position for nucleophilic attack. If you are starting from a less activated precursor, the reaction will be sluggish.

    • Solution: Ensure you are using a starting material with appropriate activating groups, such as 3,4-difluorobenzoic acid or 3-fluoro-4-nitrobenzoic acid. The nitro group is a particularly potent activator.[1]

  • Poor Reagent Quality:

    • Starting Material: Impurities in the starting material can interfere with the reaction. Verify the purity of your fluorobenzoic acid derivative by techniques like NMR or melting point analysis.

    • Morpholine: Morpholine can degrade over time, especially if not stored properly. Use freshly opened or distilled morpholine for best results.

    • Solvent: The presence of water can be detrimental. For instance, water can react with the starting material or product, especially at elevated temperatures.[3] Using anhydrous solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) is often recommended.[3]

    • Base: If a base is used, its quality is crucial. Ensure it is not hydrated or contaminated.

  • Suboptimal Reaction Temperature:

    • Causality: SNAr reactions have a significant activation energy barrier.[4] Insufficient temperature will result in a very slow reaction rate. Conversely, excessively high temperatures can lead to side reactions and degradation.

    • Solution: The optimal temperature can vary depending on the solvent and starting material but is often in the range of 100-160 °C.[5] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific conditions.[6][7]

  • Incorrect Stoichiometry:

    • Causality: An insufficient amount of the nucleophile (morpholine) or base will lead to incomplete conversion.

    • Solution: It is common to use a slight excess of morpholine (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. If a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HF or HNO₂ generated, at least 2 equivalents are typically required.[3]

Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?

Side product formation can significantly reduce the yield of the desired product. Here are some common side reactions and mitigation strategies.

  • Hydrolysis of the Product:

    • Causality: If the reaction is performed in the presence of water, especially under basic conditions and at high temperatures, the carboxylic acid group can be involved in side reactions, or if starting from a nitrile precursor, it can be hydrolyzed.[8]

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3]

  • Formation of Benzyne Intermediates:

    • Causality: Under very strong basic conditions, a benzyne mechanism can sometimes compete with the SNAr pathway, leading to the formation of regioisomers.

    • Solution: Use a non-nucleophilic organic base like TEA or DIPEA instead of stronger bases like sodium hydroxide or potassium tert-butoxide, unless the protocol specifically calls for it.

Q3: My crude yield seems high, but I lose a significant amount of product during workup and purification. What's going wrong?

Product loss during purification is a common source of low yield. Careful optimization of the workup procedure is key.

  • Aqueous Workup Issues:

    • Causality: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (morpholine nitrogen) functional groups. Its solubility in aqueous and organic phases is highly pH-dependent. During extraction, if the pH of the aqueous layer is not carefully controlled, the product can be lost to either phase.

    • Solution: To extract the product into an organic solvent, the aqueous layer should be acidified to a pH of around 2-3. This protonates the carboxylate, making the molecule more soluble in organic solvents like ethyl acetate. Conversely, to wash away non-acidic impurities, you can dissolve the product in a basic aqueous solution (e.g., sodium bicarbonate) and wash with an organic solvent.

  • Precipitation/Crystallization Problems:

    • Causality: The product is typically a solid.[9][10] If the precipitation from the aqueous phase after acidification is incomplete, a significant amount of the product will remain in the solution.

    • Solution: After acidifying the aqueous layer to precipitate the product, cool the mixture in an ice bath to maximize precipitation. Ensure sufficient time for the solid to form completely before filtration.

  • Loss During Chromatography:

    • Causality: While not always necessary, if column chromatography is used for purification, the polar nature of the product can lead to streaking and poor recovery from the silica gel.

    • Solution: If chromatography is required, consider using a mobile phase containing a small amount of acetic acid or triethylamine to improve the peak shape and recovery.

Frequently Asked Questions (FAQs)

  • What is the most common starting material for this synthesis? The most common and effective starting materials are 3,4-difluorobenzoic acid or 3-fluoro-4-nitrobenzoic acid. The electron-withdrawing nature of the second fluorine atom or the nitro group is crucial for activating the ring towards nucleophilic attack by morpholine.[1][8]

  • What is the role of a base in this reaction? A base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the acid (HF or HNO₂) that is formed as a byproduct of the substitution reaction.[3] This prevents the protonation of the morpholine nucleophile, which would render it unreactive.

  • What is the optimal reaction temperature and time? The optimal conditions depend on the specific starting material and solvent used. For the reaction of 3,4-difluorobenzoic acid with morpholine, temperatures in the range of 100-140 °C are often employed, with reaction times of 8-24 hours.[5]

  • How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the disappearance of the starting material and the appearance of the product.[3]

  • What is the best method for purifying the final product? The most common and effective purification method is precipitation. After the reaction is complete, the mixture is typically diluted with water and then acidified with an acid like HCl.[11] This protonates the carboxylate group, causing the this compound to precipitate out of the aqueous solution as a solid, which can then be collected by filtration.

Experimental Protocols

Protocol 1: Synthesis from 3,4-Difluorobenzoic Acid

This protocol is a general guideline and may require optimization.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-difluorobenzoic acid (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (approximately 5-10 mL per gram of starting material). Add morpholine (1.5 eq) and a base such as potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and stir.

  • Purification: Acidify the aqueous solution with concentrated HCl to a pH of ~2. A precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

ParameterTypical RangeRationale
Temperature 100 - 160 °CTo overcome the activation energy of the SNAr reaction.[5]
Morpholine (eq) 1.2 - 2.0To ensure the reaction goes to completion.
Base (eq) 2.0 - 3.0To neutralize the acidic byproduct and prevent nucleophile protonation.[3]
Reaction Time 8 - 24 hoursDependent on temperature and substrate reactivity.
Workup pH 2 - 3To ensure complete protonation of the carboxylate for precipitation.

Visualizations

Reaction Mechanism

Caption: General mechanism for the SNAr synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion good_conversion Good Conversion check_conversion->good_conversion reagent_quality Verify Reagent Quality (Purity, Anhydrous) low_conversion->reagent_quality Yes workup_issue Investigate Workup/Purification good_conversion->workup_issue Yes reaction_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) reagent_quality->reaction_conditions re_run Re-run Experiment reaction_conditions->re_run check_ph Check pH during Extraction & Precipitation workup_issue->check_ph optimize_purification Optimize Purification Method check_ph->optimize_purification final_product Improved Yield optimize_purification->final_product

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Synthesis of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis of these valuable compounds. Fluorinated benzoic acids are critical building blocks in pharmaceuticals, agrochemicals, and materials science, and ensuring their purity is paramount for successful downstream applications.[1][2] This resource provides practical, field-proven insights to help you navigate the complexities of their synthesis and minimize byproduct formation.

Frequently Asked Questions (FAQs)

General Synthesis & Purity

Q1: What are the most common synthetic routes to fluorinated benzoic acids, and what are the typical purities and yields I can expect?

A1: The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and scale of the reaction. The three most common methods are:

  • The Balz-Schiemann Reaction: This classic method involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][4] It is a versatile route to a wide range of fluoroaromatics.[5] Yields can be moderate to good, but the reaction is sensitive to conditions and can generate several byproducts.

  • Oxidation of Fluorotoluenes: This is a straightforward approach where a fluorotoluene is oxidized to the corresponding benzoic acid, typically using strong oxidizing agents like potassium permanganate (KMnO₄).[6][7] This method is often high-yielding but can be prone to incomplete oxidation or over-oxidation, leading to a challenging purification process.

  • Nucleophilic Aromatic Substitution (SNA_r): In cases where the aromatic ring is sufficiently activated by electron-withdrawing groups, a leaving group (e.g., -Cl, -NO₂) can be displaced by a fluoride ion.[2] This method can be very efficient but is limited by the substrate scope.

The expected purity and yield are highly dependent on the specific substrate and the optimization of reaction conditions. A comparative overview of these routes is presented below:

Synthetic Route Typical Starting Materials Common Byproducts Typical Yield Range Key Advantages Key Disadvantages
Balz-Schiemann Reaction Aminobenzoic acidsPhenolic compounds, Azo dyes, Biaryls, Tar-like materials[8]40-70%Wide substrate scopeThermally sensitive intermediates, potential for explosive decomposition of diazonium salts.[9]
Oxidation of Fluorotoluenes FluorotoluenesFluoroaldehydes (incomplete oxidation), Benzyl alcohols, Over-oxidation products[8]60-90%Often high-yielding, readily available starting materialsHarsh reaction conditions, difficult purification from byproducts.
Nucleophilic Aromatic Substitution Activated halo- or nitrobenzoic acids-70-95%High yields and purity, milder conditionsLimited to activated substrates

Q2: My final fluorinated benzoic acid product is discolored. What are the likely impurities?

A2: Discoloration, typically a yellow or brown hue, is a common issue and usually points to the presence of trace impurities. The most likely culprits are:

  • Azo Compounds: In the Balz-Schiemann reaction, residual diazonium salts can couple with electron-rich aromatic species to form highly colored azo dyes.[8][10]

  • Phenolic Byproducts: Hydrolysis of the diazonium salt intermediate in the Balz-Schiemann reaction can lead to the formation of phenolic impurities, which can be prone to oxidation and discoloration.[8]

  • Oxidation Products: In any of the synthetic routes, minor, colored byproducts can form from the oxidation of starting materials, intermediates, or the final product, especially if the reaction is carried out at elevated temperatures or exposed to air for extended periods.[8]

For remediation, treatment with activated carbon during recrystallization is often effective at adsorbing these colored impurities.[8]

Troubleshooting Guides by Synthetic Route

The Balz-Schiemann Reaction

Problem 1: Low yield of the desired fluorinated benzoic acid.

  • Possible Cause 1: Incomplete diazotization.

    • Explanation: The formation of the diazonium salt is a critical step and is highly sensitive to temperature and stoichiometry. If the reaction is not kept sufficiently cold (typically 0-5 °C), the unstable nitrous acid (formed in situ from sodium nitrite and a strong acid) will decompose.[10][11] An insufficient amount of acid will also lead to incomplete reaction.

    • Troubleshooting:

      • Ensure the reaction temperature is strictly maintained between 0 and 5 °C using an ice-salt bath.

      • Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the aminobenzoic acid.

      • Confirm the completion of diazotization using a starch-iodide paper test for excess nitrous acid.[12]

  • Possible Cause 2: Premature decomposition of the diazonium salt.

    • Explanation: Aryl diazonium salts are thermally unstable and can decompose before the fluoride substitution can occur, especially if the temperature is not carefully controlled.[13]

    • Troubleshooting:

      • Use the prepared diazonium salt immediately in the next step. Do not store it.

      • For the thermal decomposition of the tetrafluoroborate salt, heat the reaction mixture gradually and control the temperature to just above the decomposition point to avoid vigorous, uncontrolled decomposition which can lead to tar formation.[12]

Problem 2: Formation of significant amounts of phenolic byproducts.

  • Explanation: The diazonium group can be displaced by water in a competing nucleophilic substitution reaction, leading to the formation of the corresponding hydroxybenzoic acid.[8] This is particularly problematic if there is excess water present or if the reaction temperature is too high during the diazotization or fluorination steps.[14]

  • Mechanism of Phenolic Byproduct Formation:

    G diazonium Ar-N₂⁺ aryl_cation Ar⁺ diazonium->aryl_cation - N₂ water H₂O phenol Ar-OH aryl_cation->phenol + H₂O phenol->phenol - H⁺ proton H⁺

    Caption: Formation of phenolic byproduct via aryl cation.

  • Troubleshooting:

    • Ensure all reagents and solvents are as anhydrous as possible, particularly for the thermal decomposition step.

    • Maintain low temperatures during diazotization to minimize the rate of the hydrolysis reaction.

    • Consider using a non-aqueous diazotization method if phenolic byproducts are a persistent issue.

Problem 3: Presence of colored azo dye impurities.

  • Explanation: The diazonium salt is an electrophile and can react with unreacted aminobenzoic acid or other electron-rich aromatic compounds present in the reaction mixture in an electrophilic aromatic substitution reaction known as azo coupling.[10][15] This is more likely to occur if the pH of the solution is not sufficiently acidic.

  • Mechanism of Azo Dye Formation:

    G diazonium Ar-N₂⁺ intermediate [Ar-N=N-Ar'-H]⁺ diazonium->intermediate + Ar'-H activated_arene Ar'-H (electron-rich) azo_dye Ar-N=N-Ar' intermediate->azo_dye - H⁺

    Caption: Electrophilic attack of diazonium ion on an activated arene.

  • Troubleshooting:

    • Ensure a sufficient excess of strong acid is used during the diazotization to keep the pH low and prevent the coupling reaction.

    • Add the sodium nitrite solution slowly to the amine solution to avoid a localized excess of nitrite, which can lead to side reactions.

    • Efficient stirring is crucial to maintain a homogeneous reaction mixture.

Oxidation of Fluorotoluenes

Problem 1: Incomplete oxidation and presence of starting material or fluoroaldehyde byproduct.

  • Explanation: The oxidation of a methyl group to a carboxylic acid is a multi-step process that proceeds through a benzyl alcohol and an aldehyde intermediate. If the reaction time is too short, the temperature is too low, or an insufficient amount of oxidizing agent is used, the reaction may stop at the aldehyde stage.[8]

  • Oxidation Pathway and Intermediates:

    G fluorotoluene Ar-CH₃ fluoroalcohol Ar-CH₂OH fluorotoluene->fluoroalcohol [O] fluoroaldehyde Ar-CHO fluoroalcohol->fluoroaldehyde [O] fluorobenzoic_acid Ar-COOH fluoroaldehyde->fluorobenzoic_acid [O]

    Caption: Stepwise oxidation of a methyl group to a carboxylic acid.

  • Troubleshooting:

    • Increase the reaction time and/or temperature. Refluxing for several hours is often necessary.[7]

    • Use a stoichiometric excess of the oxidizing agent (e.g., KMnO₄).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material and aldehyde intermediate.[16]

Problem 2: Difficulty in separating the product from manganese dioxide (in KMnO₄ oxidations).

  • Explanation: The reduction of potassium permanganate produces manganese dioxide (MnO₂), a fine brown solid that can be difficult to filter and may co-precipitate with the product.

  • Troubleshooting:

    • After the reaction is complete, add a reducing agent such as sodium bisulfite to the hot reaction mixture to dissolve the MnO₂.

    • Filter the hot solution through a pad of Celite to remove any remaining fine particles before acidification and precipitation of the product.[16]

Carboxylation of Fluoroaromatics (via Grignard Reagents)

Problem: Low yield of the carboxylic acid and formation of biaryl byproducts.

  • Explanation: Grignard reagents are highly reactive and can participate in side reactions. The formation of biaryl byproducts (Wurtz coupling) can occur, especially if the reaction temperature is too high or if there are impurities in the magnesium or aryl halide.[17] Grignard reagents are also strong bases and can be quenched by any protic species, such as water, which must be rigorously excluded.

  • Troubleshooting:

    • Ensure all glassware is flame-dried under vacuum and all solvents are anhydrous.[18]

    • Activate the magnesium turnings before use, for example, with a small crystal of iodine.[18]

    • Add the fluoroaryl halide slowly to the magnesium suspension to control the exothermic reaction.

    • Maintain a low reaction temperature during the formation of the Grignard reagent and subsequent carboxylation.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction

This protocol is adapted from established procedures.[12]

  • Diazotization:

    • In a 500 mL beaker, dissolve 27.4 g (0.2 mol) of 4-aminobenzoic acid in a mixture of 100 mL of water and 40 mL of concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a solution of 14.5 g (0.21 mol) of sodium nitrite in 30 mL of water, keeping the temperature below 7 °C.

    • After the addition is complete, stir for an additional 15 minutes.

  • Formation of the Tetrafluoroborate Salt:

    • In a separate vessel, prepare a solution of 40% fluoroboric acid (HBF₄).

    • Slowly add the cold diazonium salt solution to the fluoroboric acid with continuous stirring.

    • The diazonium tetrafluoroborate will precipitate. Collect the solid by vacuum filtration and wash it with cold water, followed by cold methanol, and finally a small amount of diethyl ether.

    • Dry the solid completely. Caution: Diazonium salts can be explosive when dry. Handle with care.

  • Thermal Decomposition:

    • Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser until the decomposition begins (evolution of nitrogen gas and boron trifluoride).

    • Control the heating to maintain a steady decomposition rate.

    • After the decomposition is complete, allow the reaction mixture to cool.

  • Work-up and Purification:

    • Extract the crude product with a suitable organic solvent like diethyl ether.

    • Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic product.

    • Acidify the aqueous layer with concentrated HCl to precipitate the 4-fluorobenzoic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • The crude product can be recrystallized from an ethanol/water mixture for further purification.

Protocol 2: Purification of Fluorobenzoic Acid by Recrystallization

This is a general protocol for the purification of a crude fluorinated benzoic acid.[19][20]

  • Solvent Selection:

    • Choose a solvent in which the fluorobenzoic acid is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common choices include water, ethanol/water mixtures, or toluene.[21]

    • The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution:

    • Place the crude fluorinated benzoic acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Analytical Methods for Impurity Profiling

A crucial aspect of troubleshooting is the ability to accurately identify and quantify byproducts.

Analytical Technique Applicability for Fluorobenzoic Acid Synthesis Typical Sample Preparation Information Obtained Reference
High-Performance Liquid Chromatography (HPLC) with UV Detection Excellent for quantifying the main product and less volatile byproducts like phenolic compounds and azo dyes.Dissolve the sample in a suitable mobile phase, filter through a 0.45 µm syringe filter.Purity of the main product, quantification of known impurities with a chromophore.[22]
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for identifying and quantifying volatile impurities such as unreacted starting materials (e.g., fluorotoluene) and intermediates (e.g., fluoroaldehyde).Derivatization to a more volatile ester (e.g., methyl ester) is often required for the acidic product.Identification of unknown byproducts through mass spectral data, quantification of volatile impurities.[23][24]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) Provides structural information about the main product and any significant impurities. ¹⁹F NMR is particularly useful for identifying different fluorinated species.Dissolve the sample in a suitable deuterated solvent.Structural elucidation of byproducts, determination of isomeric ratios.[25]

References

Technical Support Center: 3-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to improving the purity of 3-Fluoro-4-morpholinobenzoic acid for researchers, scientists, and drug development professionals.

Welcome to the technical support center for this compound. This guide is designed to assist you in troubleshooting and improving the purity of your compound through a series of frequently asked questions and detailed troubleshooting guides. As Senior Application Scientists, we provide not just procedures, but the underlying scientific principles to empower your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My final product shows a lower-than-expected purity by HPLC analysis. What are the likely impurities?

A1: Lower-than-expected purity in this compound synthesis can often be attributed to several factors, primarily unreacted starting materials or byproducts from intermediate steps.

  • Unreacted Starting Materials: Depending on your synthetic route, common starting materials that may carry through to the final product include 3,4-difluorobenzoic acid or 3-fluoro-4-nitrobenzoic acid.[1][2]

  • Incomplete Reaction at Intermediate Stages: If your synthesis involves the reduction of a nitro group, such as in the conversion of 4-(2-fluoro-4-nitrophenyl)morpholine to 3-fluoro-4-morpholinoaniline, incomplete reduction can be a source of impurities.[3][4] This can lead to the presence of the nitro-intermediate in your final product.

  • Byproducts of Side Reactions: During the reduction of nitroarenes, highly colored diazo compounds can form as impurities if the reaction is not driven to completion.[4]

To identify the specific impurities in your sample, a high-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis is recommended. This technique can provide molecular weight information for the unknown peaks in your chromatogram, aiding in their identification.[5]

Q2: I'm observing significant peak tailing for my product in the HPLC chromatogram. What is the cause and how can I fix it?

A2: Peak tailing for an acidic compound like this compound in reverse-phase HPLC is often a result of the mobile phase pH being close to the pKa of the carboxylic acid group.[5] This causes the compound to exist in both its ionized and non-ionized forms, leading to poor peak shape.

To resolve this, the ionization of the carboxylic acid needs to be suppressed. This is achieved by acidifying the mobile phase. Adding a small amount of an acidifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase will ensure the analyte is in a single, non-ionized form, resulting in a sharper, more symmetrical peak.[5]

Q3: My purified product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A3: A persistent color in your this compound is often indicative of trace impurities, which can include:

  • Oxidized species: Aromatic compounds can be susceptible to oxidation, leading to colored impurities.

  • Residual nitro-aromatic compounds: If your synthesis involved a nitro-intermediate, even trace amounts can impart a yellow color.[1][2]

  • Diazo compounds: As mentioned, these can form during incomplete nitro group reductions and are often highly colored.[4]

A common and effective method to remove such colored impurities is treatment with activated charcoal during recrystallization.[6] The activated charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.

Frequently Asked Questions (FAQs)

This section covers general questions regarding the handling and purification of this compound.

Q1: What is the recommended method for the final purification of this compound?

A1: Recrystallization is a highly effective and widely used technique for the purification of solid organic compounds like this compound.[6][7] The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.[6] By dissolving the impure compound in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the solvent.[7][8]

Q2: How do I choose an appropriate recrystallization solvent?

A2: The ideal recrystallization solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] For benzoic acid derivatives, polar solvents are often a good starting point. Water is a common solvent for benzoic acid itself due to a significant difference in solubility at high and low temperatures.[7] For this compound, a solvent screen with solvents such as water, ethanol, methanol, or mixtures thereof is recommended to find the optimal conditions.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound.[5] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and acidified water is a good starting point.[5] Purity is typically reported as the area percentage of the main peak. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and HPLC-MS are invaluable.[5]

Data and Protocols

Table 1: HPLC Method Parameters and Troubleshooting
ParameterRecommended Setting/SolutionRationale
Column Reversed-phase C18, 3-5 µm particle sizeGood retention and separation for moderately polar aromatic acids.
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidifier to suppress ionization of the carboxylic acid group.[5]
Mobile Phase B Acetonitrile or MethanolOrganic solvent for elution.
Detection UV, ~254 nmAromatic compounds typically have strong absorbance in this region.
Issue: Peak Tailing Add/increase acidifier concentrationEnsures the analyte is in a single protonation state.[5]
Issue: Noisy Baseline Degas mobile phase, use high-purity solventsRemoves air bubbles and contaminants that can interfere with detection.[5]
Troubleshooting Workflow for Purity Improvement

Below is a logical workflow to diagnose and resolve purity issues with your this compound.

G cluster_0 Purity Analysis cluster_1 Impurity Source Identification cluster_2 Purification Strategy cluster_3 Final Verification start Low Purity Detected (e.g., by HPLC) identify_impurities Identify Impurities (LC-MS, NMR) start->identify_impurities unreacted_sm Unreacted Starting Materials? identify_impurities->unreacted_sm side_products Side-Reaction Products? unreacted_sm->side_products No recrystallization Perform Recrystallization (with solvent screen) unreacted_sm->recrystallization Yes side_products->recrystallization Yes column_chroma Consider Column Chromatography side_products->column_chroma No recrystallization->column_chroma If purity still low final_analysis Re-analyze Purity (HPLC) recrystallization->final_analysis If purity is high column_chroma->final_analysis product_ok High Purity Product final_analysis->product_ok

References

stability issues with 3-Fluoro-4-morpholinobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the chemical liabilities of this molecule, you can ensure the accuracy and reproducibility of your experimental results.

I. Troubleshooting Guide: Stability in Solution

This section addresses specific issues you may encounter during the handling and use of this compound in solution.

Question 1: I'm observing a decrease in the concentration of my this compound stock solution over time, especially in aqueous buffers. What is the likely cause?

Answer: The most probable cause is the hydrolysis of the morpholine group from the benzoic acid backbone. The C-N bond between the morpholine ring and the aromatic ring is susceptible to cleavage under both acidic and alkaline conditions, a common characteristic for N-aryl amines.[1] This degradation will result in the formation of 3-fluoro-4-hydroxybenzoic acid and morpholine.

Causality Explained: The lone pair of electrons on the morpholine nitrogen atom is involved in resonance with the aromatic ring, which makes the C-N bond susceptible to nucleophilic attack, particularly when the carboxylic acid group is deprotonated (at higher pH) or the morpholine nitrogen is protonated (at lower pH).

Recommendations:

  • pH Control: Maintain your stock solutions and experimental conditions within a neutral pH range (approximately 6-8) to minimize acid or base-catalyzed hydrolysis.

  • Fresh Preparations: If your experiment requires acidic or basic conditions, it is highly recommended to prepare fresh solutions of this compound immediately before use.

  • Low-Temperature Storage: For short-term storage of aqueous solutions, store at 2-8°C. For longer-term storage, it is advisable to prepare stock solutions in aprotic organic solvents like anhydrous DMSO or ethanol and store them at -20°C or -80°C.[1]

Question 2: I've noticed the appearance of new, unexpected peaks in my HPLC/LC-MS analysis of a solution containing this compound. What could these be?

Answer: These new peaks are likely degradation products. The primary degradation product from hydrolysis would be 3-fluoro-4-hydroxybenzoic acid.[2] Other potential, though less common, degradation products could arise from photodecomposition or oxidative stress.

Troubleshooting Steps:

  • Characterize the Impurities: Utilize mass spectrometry (MS) to determine the molecular weight of the new peaks. A peak corresponding to the mass of 3-fluoro-4-hydroxybenzoic acid (156.11 g/mol ) would strongly suggest hydrolysis.

  • Perform a Forced Degradation Study: To proactively identify potential degradation products and their chromatographic retention times, a forced degradation study is recommended. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[3][4] (See Section III for a detailed protocol).

  • Review Solvent Purity: Ensure the solvents used for your solutions are of high purity and free from contaminants that could be reacting with your compound.

Question 3: My experimental results using this compound are inconsistent and not reproducible. Could this be related to stability?

Answer: Absolutely. Inconsistent results are a common consequence of compound degradation. If the compound is degrading during your experiment, its effective concentration will be lower than expected and may vary between experiments, leading to poor reproducibility. The rate of degradation can be influenced by several factors including pH, temperature, and light exposure.[1]

Best Practices for Ensuring Reproducibility:

  • Consistent Experimental Parameters: Strictly control the pH, temperature, and light exposure in your experiments.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh from a properly stored solid sample for each experiment.

  • Incorporate a Stability-Indicating Assay: As part of your experimental workflow, include a control sample that can be analyzed (e.g., by HPLC) to confirm the stability of the compound under your experimental conditions.

II. Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid compound should be stored at -20°C in a tightly sealed container.[5] Before opening the vial, it is good practice to allow it to warm to room temperature to prevent condensation of moisture onto the solid.

Q2: What are the best solvents for preparing stock solutions of this compound for long-term storage?

A2: For optimal stability, dissolve the compound in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1] These solvents are less likely to participate in hydrolysis reactions. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: Is this compound sensitive to light?

Q4: What is the solubility of this compound?

A4: The solubility in aqueous solutions is expected to be pH-dependent due to the carboxylic acid group. It is likely to be more soluble in slightly basic aqueous solutions where the carboxylic acid is deprotonated. For organic solvents, it is advisable to determine the solubility in your specific solvent system empirically.

III. Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS) is highly recommended.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]

  • Time Points: Analyze samples at initial (t=0), and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all samples by a suitable stability-indicating HPLC or LC-MS method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each condition.

    • Characterize the degradation products by their retention times and mass-to-charge ratios (from MS data).

IV. Visualizations

Potential Hydrolytic Degradation Pathway

G cluster_products Degradation Products A This compound B 3-Fluoro-4-hydroxybenzoic acid A->B Acid or Base H₂O C Morpholine A->C Acid or Base H₂O

Caption: Potential hydrolytic degradation of this compound.

Forced Degradation Experimental Workflow

G A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl) A->B C Base Hydrolysis (0.1 M NaOH) A->C D Oxidative Stress (3% H₂O₂) A->D E Thermal Stress (60°C) A->E F Photolytic Stress (ICH Q1B) A->F G Analyze Samples by LC-MS at Various Time Points B->G C->G D->G E->G F->G H Identify Degradation Products & Determine Degradation Pathway G->H

Caption: Workflow for a forced degradation study.

V. References

  • BenchChem. (n.d.). Stability issues of 3-fluorobenzoic acid, morpholide in solution. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023, July 24). 4-Morpholinobenzoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 4-methyl-3-morpholin-4-yl-benzoic Acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • United States Biological. (n.d.). This compound - Data Sheet. Retrieved from --INVALID-LINK--

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Kesisoglou, F. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.

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  • Wikipedia. (2023, October 29). Balz–Schiemann reaction. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid. Retrieved from --INVALID-LINK--

  • Cornish, L. (2023, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from --INVALID-LINK--

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  • Millán-Martín, S., & Jakes, C. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.

  • Liu, Z., Liu, J., & Zhang, P. (2017). Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism. Water Research, 112, 10-18.

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389.

  • Sharma, A., & Singh, S. (2015). Development of a stability-indicating method by HPLC. Pharmaceutical Technology, 39(3), 54-61.

  • Trang, B., Li, Y., Xue, X. S., Ateia, M., Houk, K. N., & Dichtel, W. R. (2022). Low-temperature mineralization of perfluorocarboxylic acids. Science, 377(6608), 839-845.

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C11H12FNO3, 25 grams. Retrieved from --INVALID-LINK--

  • Zhang, K., & Vikesland, P. J. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8034-8044.

  • Májek, M., & Von Wangelin, A. J. (2021). Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines. Molecules, 26(11), 3326.

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  • Wang, F., & Shih, K. (2023). Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. Environmental Science & Technology Letters, 10(1), 108-114.

  • Das, S., & Dash, H. R. (2017). Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches. Frontiers in microbiology, 8, 1969.

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References

Technical Support Center: Scaling Up 3-Fluoro-4-morpholinobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Fluoro-4-morpholinobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in its production. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Introduction to this compound

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents.[1][] Its structure, featuring a morpholine ring attached to a fluorinated benzoic acid, imparts desirable physicochemical properties to target molecules, such as improved solubility and metabolic stability.[1][3] The successful and efficient production of this intermediate is therefore critical for advancing drug discovery programs.[4][5]

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.[6][7][8] This guide will focus on the practical challenges and troubleshooting associated with this pathway, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzoic acid and morpholine. In this reaction, the morpholine acts as a nucleophile, displacing the fluorine atom at the 4-position of the benzoic acid ring. This reaction is favored due to the activation of the ring by the electron-withdrawing carboxylic acid group.[7][9][10]

Q2: Why is the substitution regioselective for the 4-position?

A2: The substitution occurs preferentially at the 4-position (para to the carboxylic acid) because the electron-withdrawing nature of the carboxyl group stabilizes the negatively charged intermediate (Meisenheimer complex) more effectively when the nucleophile attacks at the ortho or para positions.[9][10] The fluorine atom at the 3-position further enhances the electrophilicity of the C4 carbon, making it the primary site of attack.

Q3: What are the key safety precautions to consider during the synthesis?

A3: The reaction involves heating morpholine, which is a corrosive amine, and potentially using a base in a sealed vessel, which can lead to pressure build-up. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and use a reaction vessel rated for the expected temperature and pressure. The final product is also an irritant.[11]

Q4: What is a typical yield for this reaction on a lab scale?

A4: Yields can vary depending on the reaction conditions (solvent, temperature, reaction time, and base), but a well-optimized lab-scale synthesis can be expected to yield the product in the range of 70-90%.

Core Synthesis Pathway: SNAr Reaction

The synthesis of this compound is typically achieved via the pathway illustrated below.

sn_ar_reaction cluster_conditions Reaction Conditions start 3,4-Difluorobenzoic Acid + Morpholine intermediate Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Nucleophilic Attack product This compound intermediate->product Elimination of F- byproduct HF intermediate->byproduct Solvent Solvent (e.g., DMSO, NMP) Base Base (e.g., K2CO3, Et3N) Temperature Temperature (e.g., 100-150 °C)

Caption: SNAr pathway for this compound synthesis.

Troubleshooting Guide for Scale-Up

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a low yield or has not proceeded to completion. What are the likely causes and how can I fix this?

A: This is a common issue when moving from a small to a larger scale. Several factors can contribute to poor conversion.

Potential Cause Explanation Recommended Solution
Insufficient Temperature The SNAr reaction has a significant activation energy. Inadequate heating on a larger scale due to poor heat transfer can stall the reaction.Ensure uniform heating using a suitable heating mantle or oil bath. Monitor the internal reaction temperature, not just the setpoint of the heating device. Consider using a higher boiling point solvent like DMSO or NMP for better temperature control.
Ineffective Mixing On a larger scale, inefficient stirring can lead to localized concentration gradients and poor contact between reactants.Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the vortex is sufficient to keep all reactants suspended and well-mixed.
Presence of Water Water can interfere with the reaction, particularly if a strong base is used. It can also affect the solubility of the reactants.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Dry the starting materials if they are suspected to be wet.
Base Incompatibility or Insufficient Amount A base is required to neutralize the HF byproduct. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the morpholine and stopping the reaction.Use at least one equivalent of a suitable base like K₂CO₃ or triethylamine. For stubborn reactions, a stronger base might be necessary, but this should be approached with caution to avoid side reactions.
Issue 2: Formation of Impurities

Q: My final product is contaminated with significant impurities, even after initial workup. What are these impurities and how can I prevent their formation?

A: Impurity profiles can change during scale-up. The most common impurities are unreacted starting materials and a regioisomeric byproduct.

troubleshooting_impurities Problem Impurity Detected in Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reaction (Isomer Formation) Problem->Cause2 Solution1 Increase Reaction Time / Temperature Cause1->Solution1 Solution2 Optimize Stoichiometry Cause1->Solution2 Solution3 Purification (Recrystallization) Cause2->Solution3

Caption: Troubleshooting workflow for product impurities.

  • Unreacted 3,4-Difluorobenzoic Acid: This is often due to incomplete reaction (see Issue 1).

    • Solution: Drive the reaction to completion by increasing the reaction time or temperature. Using a slight excess of morpholine (1.1-1.2 equivalents) can also help consume all the starting acid.

  • Regioisomeric Impurity (4-Fluoro-3-morpholinobenzoic acid): While substitution at the 4-position is electronically favored, high temperatures can sometimes lead to the formation of the 3-substituted isomer.

    • Solution: Carefully control the reaction temperature. Avoid excessive heating, as this can lower the regioselectivity. If the isomer is still present, it will need to be removed during purification.

Issue 3: Difficulties in Product Isolation and Purification

Q: I am struggling to isolate a pure product after the reaction. The workup is messy, or the product won't crystallize. What can I do?

A: Product isolation can become more complex on a larger scale due to the volumes of solvents and materials involved.

Problem Explanation Recommended Solution
Product remains in aqueous layer during workup The product is an amino acid and can be soluble in both acidic and basic aqueous solutions.Carefully adjust the pH of the aqueous solution to the isoelectric point of the product (typically around pH 4-5) to minimize its solubility and induce precipitation.
Oily product instead of solid The presence of residual high-boiling point solvents (like DMSO or NMP) or other impurities can prevent crystallization.After quenching the reaction with water and acidifying, extract the product into an organic solvent like ethyl acetate. Wash the organic layer thoroughly with brine to remove residual DMSO/NMP. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Recrystallization fails The chosen solvent system may not be appropriate for the scale, or impurities are preventing crystal formation.A good solvent system for recrystallization is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals. Seeding with a small crystal of pure product can help induce crystallization.

Detailed Experimental Protocols

Lab-Scale Synthesis (Example)
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3,4-difluorobenzoic acid (10.0 g, 63.3 mmol), potassium carbonate (13.1 g, 94.9 mmol, 1.5 eq), and dimethyl sulfoxide (DMSO, 100 mL).

  • Reagent Addition: Add morpholine (6.6 mL, 75.9 mmol, 1.2 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (400 mL).

  • Precipitation: Slowly add 2M HCl with stirring until the pH of the solution is approximately 4. A precipitate will form.

  • Isolation: Filter the solid product, wash it with cold water (3 x 50 mL), and dry it under vacuum to yield the crude this compound.

Purification by Recrystallization
  • Dissolution: Place the crude product in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, and then in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by filtration, wash with a small amount of cold ethanol/water (1:1) solution, and dry under vacuum.

References

Technical Support Center: Catalyst Selection for 3-Fluoro-4-morpholinobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 3-Fluoro-4-morpholinobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthetic transformation. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

The most prevalent and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of morpholine with a difluorinated benzoic acid derivative, such as 3,4-difluorobenzoic acid or its corresponding methyl ester. While this reaction can sometimes proceed without a catalyst under harsh conditions (high temperature and pressure), modern organic synthesis heavily relies on catalysis to achieve high yields and selectivity under milder conditions. The two main catalytic approaches are Palladium-catalyzed Buchwald-Hartwig amination and, to a lesser extent, Copper-catalyzed Ullmann condensation.

Q2: Why is Palladium-catalyzed Buchwald-Hartwig amination often the preferred method?

Palladium-catalyzed Buchwald-Hartwig amination is frequently the go-to method for several key reasons:

  • High Functional Group Tolerance: These catalytic systems are compatible with a wide range of functional groups, which is crucial when working with multifunctional molecules like benzoic acids. This reduces the need for protecting group strategies, streamlining the synthetic route.

  • Broad Substrate Scope: The versatility of available phosphine ligands allows for the effective coupling of a wide array of aryl halides and amines, including sterically hindered or electronically deactivated substrates.

  • Milder Reaction Conditions: Compared to traditional methods like the Ullmann condensation, Buchwald-Hartwig reactions generally proceed at lower temperatures and require less harsh bases. This can be critical for preventing the degradation of sensitive starting materials or products.

  • Well-Understood Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-documented, which aids in rational catalyst and ligand selection and troubleshooting.

Below is a simplified representation of the Buchwald-Hartwig catalytic cycle for this synthesis.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl_Halide_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Aryl_Halide_Complex Base_Coordination Base Coordination & Amine Exchange Aryl_Halide_Complex->Base_Coordination Amido_Complex Ar-Pd(II)-NR2(L2) Base_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (this compound) Reductive_Elimination->Product Starting_Material Starting Material (3,4-Difluorobenzoic acid) Starting_Material->Oxidative_Addition Ar-X Amine Morpholine Amine->Base_Coordination

Caption: Buchwald-Hartwig catalytic cycle for C-N bond formation.

Q3: What is the crucial role of the ligand in catalyst selection?

In Palladium-catalyzed cross-coupling reactions, the ligand is arguably as important as the metal center itself. The ligand's primary roles are:

  • Solubilizing and Stabilizing the Palladium Center: The ligands prevent the palladium from precipitating out of the solution as palladium black, which is an inactive form of the catalyst.

  • Modulating the Reactivity of the Palladium Center: The electronic and steric properties of the ligand directly influence the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination). Electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) are often highly effective as they promote the reductive elimination step, which is frequently the rate-limiting step, leading to higher product turnover.

For the synthesis of this compound, a common starting point would be to screen a panel of bulky, electron-rich phosphine ligands.

Q4: How do I select an appropriate base for the reaction?

The choice of base is critical for the success of the amination reaction. The base is required to deprotonate the amine (morpholine in this case), forming the more nucleophilic amide, which then participates in the catalytic cycle. The choice of base can also influence the lifetime of the catalyst.

  • Commonly Used Bases: Strong, non-nucleophilic bases are generally preferred. These include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

  • Considerations:

    • Substrate Compatibility: If your substrate is sensitive to strong bases (e.g., prone to hydrolysis), a weaker base like cesium carbonate or potassium phosphate (K₃PO₄) might be a better choice.

    • Solvent: The solubility of the base in the chosen reaction solvent is important for achieving a homogeneous reaction mixture.

Q5: Can copper-based catalysts be used for this synthesis?

Yes, copper-catalyzed Ullmann condensation is another viable, albeit often less favorable, method. Historically, Ullmann reactions required harsh conditions (high temperatures, >150 °C) and stoichiometric amounts of copper. However, the development of modern ligand-accelerated Ullmann condensations has allowed for milder reaction conditions.

  • Potential Advantages: Copper is significantly less expensive than palladium, which can be a major consideration for large-scale synthesis.

  • Common Challenges: These reactions can still be sensitive to substrate scope and may require higher temperatures than their palladium-catalyzed counterparts. Catalyst deactivation can also be an issue.

Troubleshooting Guide

Problem: Low or No Product Yield

This is one of the most common issues encountered. A systematic approach is key to identifying the root cause.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_catalyst 2. Assess Catalyst Activity start->check_catalyst check_conditions 3. Evaluate Reaction Conditions start->check_conditions check_setup 4. Inspect Reaction Setup start->check_setup sub_reagents1 Are starting materials pure? (NMR, GC/MS) check_reagents->sub_reagents1 sub_reagents2 Is the solvent anhydrous and deoxygenated? check_reagents->sub_reagents2 sub_catalyst1 Is the Pd precursor fresh? (e.g., Pd2(dba)3) check_catalyst->sub_catalyst1 sub_catalyst2 Is the ligand air-sensitive? (Handle in glovebox) check_catalyst->sub_catalyst2 sub_conditions1 Is the temperature optimal? (Try screening temperatures) check_conditions->sub_conditions1 sub_conditions2 Is the base appropriate and fully dissolved? check_conditions->sub_conditions2 sub_setup1 Is the system properly sealed and inert? (Check for leaks) check_setup->sub_setup1 sub_setup2 Is stirring adequate? check_setup->sub_setup2 solution Systematic Optimization Leads to Success sub_reagents2->solution sub_catalyst2->solution sub_conditions1->solution sub_setup1->solution

Technical Support Center: Navigating the Purification Challenges of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of fluorinated organic compounds. The strategic incorporation of fluorine into organic molecules can significantly enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3] However, the same properties that make fluorine a valuable tool in medicinal chemistry also introduce distinct hurdles in purification.[1] This resource is designed to provide you with the expertise and practical guidance to overcome these challenges effectively.

The Fluorine Factor: Understanding the Purification Puzzle

The high electronegativity of fluorine, the strongest in the periodic table, creates a highly polarized and strong carbon-fluorine (C-F) bond.[4][5][6] This fundamental characteristic dramatically influences a molecule's physical and chemical properties, including its polarity, lipophilicity, and intermolecular interactions, which are central to purification processes.[5][7][8] Consequently, fluorinated compounds often exhibit chromatographic behavior, solubility, and crystallization patterns that differ significantly from their non-fluorinated analogs.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the purification of fluorinated organic compounds.

I. Chromatographic Separations: Taming the Elution Profile

Column chromatography is a cornerstone of purification, but the unique nature of fluorinated compounds can lead to unexpected outcomes.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/Flash Chromatography

  • Question: My fluorinated compound is exhibiting significant peak tailing on a standard C18 column. What are the likely causes and how can I improve the peak shape?

  • Answer: Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase.[9] For fluorinated compounds, especially those containing basic nitrogen atoms, interactions with residual silanols on the silica surface can be a major contributor.

    • Causality: The electron-withdrawing nature of fluorine can decrease the basicity of nearby amines, altering their interactions with the stationary phase.[10]

    • Solutions:

      • Mobile Phase Additives: The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can protonate residual silanols, minimizing unwanted interactions.[9] For basic compounds, a basic modifier such as ammonium hydroxide may improve peak shape.[9]

      • End-Capped Columns: Utilize a column with end-capping to reduce the number of accessible silanol groups.[9]

      • Alternative Stationary Phases: Consider switching to a different stationary phase. Phenyl-hexyl or specialized fluorinated phases can offer alternative selectivities and reduce problematic secondary interactions.[9][11]

Workflow for Optimizing Peak Shape in Chromatography

G A Poor Peak Shape Observed B Add Mobile Phase Modifier (e.g., TFA) A->B Initial Step C Use End-Capped Column B->C If tailing persists E Improved Peak Shape B->E Success D Switch to Alternative Stationary Phase (e.g., Phenyl-Hexyl, Fluorinated) C->D For persistent issues C->E Success D->E Success

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Co-elution with Impurities

  • Question: My target fluorinated compound is co-eluting with a non-fluorinated impurity. How can I achieve better separation?

  • Answer: Co-elution occurs when the chromatographic conditions do not provide sufficient resolution between compounds of similar polarity.[9] The introduction of fluorine can sometimes make the polarity of a molecule very similar to that of its synthetic precursors or byproducts.

    • Causality: Fluorination can alter a molecule's hydrophobicity and dipole moment in non-intuitive ways, leading to unexpected elution orders.[7][12]

    • Solutions:

      • Optimize Mobile Phase Selectivity: Switching the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation.[9]

      • Employ Fluorinated Stationary Phases: For separating fluorinated molecules from each other or from non-fluorinated analogs, fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or tridecafluoro (TDF)) can provide unique selectivity based on hydrophobic and fluorous interactions.[11][13] The retention on these phases is influenced by the fluorine content of the analyte.[11]

      • Utilize Dry Loading: For flash chromatography, if the compound has poor solubility in the eluent, dry loading is recommended. Dissolve the sample in a suitable solvent, adsorb it onto silica gel or celite, and then load the dry powder onto the column.[9]

Table 1: Comparison of Stationary Phases for Fluorinated Compound Purification

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (Reversed-Phase)Hydrophobic interactionsGeneral purpose, separation of compounds with moderate polarity differences.
Phenyl-Hexylπ-π and hydrophobic interactionsAromatic and moderately polar fluorinated compounds.
Fluorinated (e.g., PFP, TDF)Fluorous and hydrophobic interactionsSeparation of fluorinated compounds from non-fluorinated analogs or other fluorinated compounds with varying fluorine content.[11][13]
II. Distillation: Breaking Azeotropes and Managing Volatility

The unique intermolecular forces in fluorinated compounds can lead to the formation of azeotropes, which are mixtures that boil at a constant temperature without a change in composition, making separation by conventional distillation challenging.[14][15]

Issue 3: Formation of Azeotropes

  • Question: I have a mixture of my fluorinated product and a solvent that forms an azeotrope. How can I separate them?

  • Answer: Breaking an azeotrope requires techniques that alter the vapor-liquid equilibrium of the mixture.

    • Causality: The specific intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the fluorinated compound and the solvent lead to the formation of a constant boiling mixture.

    • Solutions:

      • Azeotropic Distillation: Introduce a third component, known as an entrainer, that forms a new, lower-boiling azeotrope with one of the original components.[16][17] This new azeotrope can then be distilled off, leaving the desired product behind.

      • Extractive Distillation: Add a high-boiling, non-volatile solvent that has a strong affinity for one of the components in the azeotropic mixture. This alters the relative volatility of the components, allowing for their separation by distillation.[14][18]

      • Pressure-Swing Distillation: The composition of some azeotropes is sensitive to pressure. By operating two distillation columns at different pressures, it is possible to separate the components.[16][17]

Logical Flow for Breaking Azeotropes

G A Azeotrope Formation Identified B Azeotropic Distillation (add entrainer) A->B Forms new, lower-boiling azeotrope C Extractive Distillation (add high-boiling solvent) A->C Alters relative volatility D Pressure-Swing Distillation A->D If azeotrope composition is pressure-sensitive E Successful Separation B->E C->E D->E

Caption: Decision tree for azeotrope separation methods.

III. Crystallization: Overcoming Solubility and Crystal Packing Challenges

Crystallization is a powerful technique for obtaining highly pure compounds, but the altered intermolecular interactions of fluorinated molecules can make finding suitable crystallization conditions difficult.[1]

Issue 4: Difficulty in Finding a Suitable Crystallization Solvent

  • Question: My fluorinated compound is either too soluble or insoluble in common laboratory solvents, making crystallization challenging. What is a systematic approach to finding the right solvent system?

  • Answer: A systematic solvent screening is crucial. The unique polarity of fluorinated compounds may require non-conventional solvent systems.

    • Causality: The introduction of fluorine can significantly alter the crystal packing forces and the overall supramolecular architecture, influencing solubility.[19][20][21]

    • Solutions:

      • Systematic Solvent Screening: Test a wide range of solvents with varying polarities. Start with small-scale experiments in vials.

      • Solvent/Anti-Solvent Method: Dissolve the compound in a good solvent at an elevated temperature and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Then, allow the solution to cool slowly.

      • Vapor Diffusion: Dissolve the compound in a volatile good solvent and place it in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can promote crystal growth.

Experimental Protocol: Solvent Screening for Crystallization

  • Preparation: Place a small amount (5-10 mg) of the crude fluorinated compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid dissolves. Note the approximate solubility.

  • Heating and Cooling: For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial to see if the compound dissolves. If it does, allow it to cool slowly to room temperature and then in an ice bath to observe for crystal formation.

  • Anti-Solvent Addition: For solvents in which the compound is highly soluble, add an anti-solvent dropwise until persistent cloudiness is observed. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Evaluation: Observe the vials over time for crystal formation. The best solvent or solvent system will be one in which the compound is sparingly soluble at room temperature but readily soluble at higher temperatures.

IV. Removal of Fluorinated Reagents and Byproducts

Many fluorination reactions require the use of specialized reagents that can be difficult to remove from the reaction mixture.

Issue 5: Persistent Fluorinated Impurities

  • Question: I am struggling to remove residual fluorinating reagent (e.g., Selectfluor) and its byproducts from my reaction mixture using standard chromatography.

  • Answer: When byproducts have similar polarity to the desired product, alternative purification strategies are necessary.[22]

    • Causality: The byproducts of many fluorinating reagents are also fluorinated and can have similar chromatographic behavior to the product.

    • Solutions:

      • Scavenger Resins: These are solid-supported reagents that react with and remove specific types of byproducts or excess reagents. For electrophilic fluorinating reagents like Selectfluor, a polymer-supported amine or thiol can be effective.[22] For acidic byproducts like HF, a basic scavenger resin can be used.[22]

      • Liquid-Liquid Extraction: A carefully designed biphasic solvent system can sometimes selectively extract either the product or the impurities.

      • Distillation or Sublimation: If the product is volatile and the byproducts are not, these techniques can be highly effective.[22]

Table 2: Scavenger Resins for Fluorinated Impurity Removal

Impurity TypeScavenger Resin TypeExample Application
Excess Electrophilic Fluorinating Reagent (e.g., Selectfluor)Polymer-supported amine or thiolRemoves unreacted reagent, simplifying purification.[22]
Acidic Byproducts (e.g., HF)Polymer-supported base (e.g., carbonate, amine)Neutralizes and removes acidic byproducts.[22]
Excess Nucleophilic Fluoride SourcePolymer-supported electrophile (e.g., isocyanate)Removes unreacted fluoride source.[22]

Frequently Asked Questions (FAQs)

Q1: How does the degree and position of fluorination affect a molecule's polarity and its behavior in reversed-phase chromatography?

A1: The effect of fluorination on polarity is complex. While the C-F bond is highly polar, the overall change in molecular polarity depends on the number and position of fluorine atoms and their interaction with other functional groups.[8] A single fluorine atom can increase polarity, but a trifluoromethyl (CF3) group, despite having a larger dipole moment, can increase lipophilicity due to its high molar volume.[8] In reversed-phase chromatography, increased fluorination can sometimes lead to longer retention times, especially on fluorinated stationary phases.[12] On standard C18 columns, the effect can be less predictable and depends on the overall change in the molecule's hydrophobic character.

Q2: What are the key considerations for the chiral separation of fluorinated compounds?

A2: Chiral separation of fluorinated compounds often requires specialized chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are often successful for the separation of fluorinated enantiomers.[23][24] The presence of fluorine can alter the interactions between the analyte and the CSP, so screening different types of chiral columns and mobile phases is crucial.[10] Supercritical fluid chromatography (SFC) can also be a powerful technique for chiral separations of fluorinated molecules.

Q3: Are there any safety considerations specific to the purification of fluorinated compounds?

A3: Yes. Some fluorination reactions can produce hydrogen fluoride (HF) as a byproduct.[22] HF is highly corrosive and toxic. It is essential to handle reaction mixtures that may contain HF with appropriate personal protective equipment and in a well-ventilated fume hood. A calcium gluconate gel should be readily available as an antidote for HF burns.[22] Additionally, some smaller fluorinated compounds can be volatile and should be handled with care to avoid inhalation.[9]

Q4: How can I confirm the purity of my final fluorinated compound?

A4: A combination of analytical techniques is recommended for rigorous purity assessment.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation and purity analysis. The absence of impurity signals is a strong indicator of high purity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity of the compound and confirms its molecular weight.[1]

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column and detection method (e.g., UV, ELSD), HPLC can provide a quantitative measure of purity.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-4-morpholinobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 3-Fluoro-4-morpholinobenzoic Acid

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often guided by the exploration of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets. The this compound core represents one such promising scaffold. The incorporation of a morpholine ring is a well-established strategy to enhance potency and modulate the pharmacokinetic properties of drug candidates.[1] When combined with a benzoic acid moiety, and further functionalized with a fluorine atom at the 3-position, this scaffold offers a unique combination of electronic and steric properties that have been exploited for the development of potent anticancer and antimicrobial agents.[2][3]

This technical guide provides a comparative analysis of analogs derived from the 3-fluoro-4-morpholino scaffold. While direct and extensive structure-activity relationship (SAR) studies on this compound itself are not widely available in public literature, significant insights can be drawn from its key synthetic precursor, 3-fluoro-4-morpholinoaniline, and related fluorinated compounds. We will delve into the synthesis, biological activities, and mechanisms of action of these analogs, supported by experimental data and detailed protocols to guide researchers in this promising field.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of analogs based on the 3-fluoro-4-morpholino core predominantly starts with the key intermediate, 3-fluoro-4-morpholinoaniline. This intermediate is typically synthesized via a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and morpholine, followed by the reduction of the nitro group.[2][4] This aniline derivative serves as a versatile handle for a variety of chemical modifications, including the formation of sulfonamides, carbamates, and Schiff bases, allowing for a systematic exploration of the structure-activity landscape.[2][5]

Below is a generalized workflow for the synthesis of the key intermediate and its subsequent derivatization.

Synthetic_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene Intermediate_A 4-(2-Fluoro-4-nitrophenyl)morpholine 1,2-Difluoro-4-nitrobenzene->Intermediate_A Nucleophilic Substitution Morpholine Morpholine Morpholine->Intermediate_A Intermediate_B 3-Fluoro-4-morpholinoaniline Intermediate_A->Intermediate_B Nitro Reduction (e.g., Fe/NH4Cl) Sulfonamides Sulfonamides Intermediate_B->Sulfonamides Sulfonylation Carbamates Carbamates Intermediate_B->Carbamates Carbamoylation Schiff_Bases Schiff_Bases Intermediate_B->Schiff_Bases Condensation Sulfonyl_Chlorides R-SO2Cl Sulfonyl_Chlorides->Sulfonamides Chloroformates R-OCOCl Chloroformates->Carbamates Aldehydes R-CHO Aldehydes->Schiff_Bases

Caption: General synthetic workflow for 3-fluoro-4-morpholinoaniline and its derivatives.

Comparative Biological Activity and Structure-Activity Relationships

Analogs of the 3-fluoro-4-morpholino scaffold have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases. The biological activity is intricately linked to the nature of the substituents appended to the core aniline nitrogen.

Anticancer Activity: Targeting Microtubule Dynamics

A prominent mechanism of anticancer action for fluorinated benzoic acid analogs is the inhibition of tubulin polymerization.[2][3] Microtubules are critical components of the cytoskeleton, and their disruption leads to cell cycle arrest and apoptosis. This mechanism is a clinically validated strategy for cancer therapy.

While direct data on this compound is scarce, studies on related 3-fluoro β-lactam analogs, which can be considered constrained mimics, have shown potent antiproliferative activity against breast cancer cell lines.[6] Furthermore, derivatives of the key intermediate, 3-fluoro-4-morpholinoaniline, have also been evaluated for their cytotoxic effects.[1]

Compound/Analog Class Cancer Cell Line Activity (IC50) Reference
3-Fluoro-β-lactam analog (Cpd 32)MCF-7 (Breast)0.075 µM[6]
3-Fluoro-β-lactam analog (Cpd 33)MCF-7 (Breast)0.095 µM[6]
3-Fluoro-β-lactam analog (Cpd 32)Hs578T (Breast)0.033 µM[6]
3-Fluoro-β-lactam analog (Cpd 33)MDA-MB-231 (Breast)0.620 µM[6]
Sulfonamide Derivative ("BuTD-CH")MCF-7 (Breast)178.9 ± 9.1 µg/ml[1]
Sulfonamide Derivative ("BuTD-CH")HepG2 (Liver)147.8 ± 10.5 µg/ml[1]

Structure-Activity Relationship Insights (Anticancer):

  • Fluorine Position: The presence of a fluorine atom at the 3-position of the phenyl ring appears to be a favorable feature for potent anticancer activity, as demonstrated by the nanomolar potency of the 3-fluoro β-lactam analogs.[6]

  • Derivatization of the Aniline: Conversion of the 3-fluoro-4-morpholinoaniline to sulfonamides results in compounds with moderate cytotoxic activity.[1] The nature of the sulfonyl group substituent is likely to play a significant role in modulating this activity.

  • Scaffold Rigidity: The high potency of the β-lactam analogs suggests that a more rigid conformation, which may mimic the binding pose of natural tubulin inhibitors like colchicine, is beneficial for activity.[6]

Tubulin_Inhibition_Pathway Analogs 3-Fluoro-4-morpholino Analogs Tubulin α/β-Tubulin Dimers Analogs->Tubulin Binds to Polymerization Microtubule Polymerization Analogs->Polymerization Inhibits Tubulin->Polymerization Forms Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial Activity: Targeting Bacterial Cell Wall and DNA Synthesis

Derivatives of 3-fluoro-4-morpholinoaniline have shown promising activity against a range of bacterial pathogens. The proposed mechanisms of action include the inhibition of essential bacterial enzymes such as D-alanyl-D-alanine ligase (Ddl), DNA gyrase, and dihydrofolate reductase (DHFR).[2][3] Ddl is crucial for bacterial cell wall synthesis, making it an attractive and specific target for antibiotics.

Analog Class Target Organism/Enzyme Activity (MIC / IC50) Reference
Sulfonamide/Carbamate DerivativesVarious Bacteria & FungiMIC: 6.25 - 25.0 µg/mL[5]
Sulfonamide Derivative (Cpd 2d)DNA GyraseIC50: 18.17 µM[2]
Sulfonamide Derivative (Cpd 2a)DNA GyraseIC50: 23.87 µM[2]
Sulfonamide Derivative (Cpd 2d)DHFRIC50: 4.33 µM[2]
Sulfonamide Derivative (Cpd 3a)DHFRIC50: 5.54 µM[2]
Schiff Base DerivativeBiofilm InhibitionIC50: 12.97 µM[5]

Structure-Activity Relationship Insights (Antimicrobial):

  • Aniline Derivatization is Key: Simple 3-fluoro-4-morpholinoaniline is a building block; its conversion to sulfonamides, carbamates, and Schiff bases is essential for antimicrobial activity.[2][5]

  • Sulfonamides as Dual-Targeting Agents: The sulfonamide derivatives have demonstrated the ability to inhibit both DNA gyrase and DHFR, suggesting a multi-targeted mechanism of action which can be advantageous in overcoming resistance.[2]

  • Schiff Bases for Biofilm Disruption: The formation of Schiff bases from the core aniline leads to compounds with potent biofilm inhibitory properties, an important attribute for combating chronic and persistent bacterial infections.[5]

Antibacterial_Mechanisms Analogs 3-Fluoro-4-morpholino Analogs (Sulfonamides, Carbamates) Ddl D-alanyl-D-alanine Ligase (Ddl) Analogs->Ddl Inhibits DNA_Gyrase DNA Gyrase Analogs->DNA_Gyrase Inhibits DHFR DHFR Analogs->DHFR Inhibits Cell_Wall Peptidoglycan Synthesis Ddl->Cell_Wall Essential for DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Essential for Death Bacterial Cell Death Cell_Wall->Death Disruption leads to DNA_Replication->Death Inhibition leads to Folate_Synthesis->Death Inhibition leads to

Caption: Proposed antibacterial mechanisms of action for 3-fluoro-4-morpholinoaniline derivatives.

Experimental Protocols

To facilitate further research and validation of the findings discussed, detailed step-by-step methodologies for key assays are provided below.

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is fundamental for identifying and characterizing compounds that interfere with microtubule dynamics, a key mechanism for many anticancer agents.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI-based tubulin polymerization sensor)

  • Known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • Test compounds dissolved in DMSO

  • Pre-warmed (37°C) 96-well, black, clear-bottom plates

  • Temperature-controlled fluorescence plate reader (Excitation/Emission wavelengths dependent on the fluorescent reporter)

Procedure:

  • Compound Preparation: Prepare 10x stock solutions of your test compounds and controls (Nocodazole, Paclitaxel, vehicle) in General Tubulin Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Tubulin Reaction Mix Preparation (on ice): Prepare the reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer. Supplement the buffer with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye according to the manufacturer's instructions. Keep this mix on ice at all times.

  • Assay Plate Setup: Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed 96-well plate.

  • Initiation of Polymerization: To start the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL. Avoid introducing air bubbles.

  • Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure the fluorescence intensity every 60 seconds for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity as a function of time to generate polymerization curves. Calculate the rate of polymerization (Vmax) from the steepest slope of the curve and the maximum polymer mass (Fmax) from the plateau. Determine the IC50 value by plotting the Vmax or Fmax against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Protocol 2: D-alanyl-D-alanine Ligase (Ddl) Inhibition Assay (Malachite Green-Based)

This assay quantifies the activity of Ddl by measuring the amount of inorganic phosphate released from ATP hydrolysis during the ligation reaction. It is a robust method for screening potential antibacterial agents that target cell wall synthesis.

Materials:

  • Purified D-alanyl-D-alanine ligase (Ddl) enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl2, 10 mM KCl)

  • D-Alanine solution

  • ATP solution

  • Test compounds dissolved in DMSO

  • Malachite Green reagent for phosphate detection

  • 96-well clear plates

  • Microplate reader (absorbance at ~650 nm)

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 50 µL:

    • Assay Buffer

    • D-Alanine (final concentration ~700 µM)

    • ATP (final concentration ~100 µM)

    • Test compound at various concentrations (final DMSO concentration ≤ 5%)

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified Ddl enzyme to each well (except for the no-enzyme control).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Color Development: Stop the reaction by adding 100 µL of Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for full color development.

  • Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of phosphate to determine the amount of phosphate produced in each reaction. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold and its derivatives, particularly those synthesized from the 3-fluoro-4-morpholinoaniline intermediate, represent a fertile ground for the discovery of new therapeutic agents. The available data strongly suggests that modifications to the aniline moiety can yield potent anticancer and antimicrobial compounds with distinct mechanisms of action. The anticancer activity appears to be driven by the disruption of microtubule dynamics, while the antimicrobial effects are linked to the inhibition of essential bacterial enzymes.

Future research should focus on a more systematic exploration of the structure-activity relationships of this scaffold. Key areas for investigation include:

  • Synthesis and evaluation of direct analogs of this compound , such as its amides and esters, to understand the role of the carboxylic acid functionality.

  • Exploration of a wider range of substituents on the sulfonamide and carbamate derivatives to optimize potency and selectivity.

  • Direct enzymatic assays to confirm the inhibition of PC-PLC by these analogs, as is suggested by related scaffolds.

  • In vivo evaluation of the most promising compounds to assess their pharmacokinetic properties and therapeutic efficacy.

By leveraging the insights and protocols presented in this guide, researchers can effectively navigate the development of this promising class of compounds, potentially leading to the next generation of targeted therapies for cancer and infectious diseases.

References

A Comparative Guide: 3-Fluoro-4-morpholinobenzoic Acid vs. Its Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Perspective on the Strategic Role of Fluorination in Modulating Drug-Like Properties

In the intricate process of drug discovery and development, the strategic modification of a lead compound is paramount to achieving the desired therapeutic profile. Among the various tools in the medicinal chemist's arsenal, the introduction of fluorine is a uniquely powerful strategy. This guide provides an in-depth, objective comparison between 3-Fluoro-4-morpholinobenzoic acid and its parent compound, 4-morpholinobenzoic acid. We will dissect the nuanced effects of a single, strategically placed fluorine atom on the molecule's physicochemical properties and its subsequent biological implications, supported by established experimental protocols. This analysis serves as a practical case study for researchers, scientists, and drug development professionals on the rational application of fluorine in molecular design.

The Rationale: Why Fluorinate?

The substitution of hydrogen with fluorine, the most electronegative element, imparts a profound influence on a molecule's characteristics. This is not merely an increase in mass, but a fundamental shift in electronics, lipophilicity, metabolic stability, and binding interactions. The 4-morpholinobenzoic acid scaffold is a prevalent structural motif in biologically active compounds, valued for the favorable pharmacokinetic properties often associated with the morpholine group.[1] By introducing a fluorine atom at the 3-position, ortho to the morpholine and meta to the carboxylic acid, we can precisely evaluate the resulting cascade of effects on the molecule's potential as a drug candidate.

A Head-to-Head Comparison of Physicochemical Properties

The introduction of fluorine instigates measurable changes in the core physicochemical properties that govern a molecule's journey through the body. These properties are critical predictors of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Data

Property4-Morpholinobenzoic AcidThis compoundRationale for Change
Molecular Weight ( g/mol ) 207.23[2]225.22[3][4]Addition of a fluorine atom.
Predicted pKa ~4.70[5]~3.9 - 4.1The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, stabilizing the carboxylate anion and increasing acidity (lowering pKa).[6]
Predicted XLogP ~1.3~1.6Fluorine is lipophilic and its introduction generally increases the octanol-water partition coefficient, which can enhance membrane permeability.[7]
Polar Surface Area (Ų) ~53.449.8[3]The core polar groups (morpholine oxygen and carboxylic acid) are unchanged, resulting in a minimal difference in PSA.

The most significant and impactful alteration is the increase in acidity , evidenced by the lower pKa. This change can dramatically influence a compound's ionization state in different physiological compartments (e.g., stomach, intestine, blood), which in turn affects its solubility, absorption, and ability to interact with its biological target.

Experimental Validation: Self-Validating Protocols

To empirically determine these critical properties, standardized and robust experimental protocols are essential. The following sections detail the methodologies for key assays, explaining the causality behind the experimental design.

Workflow for pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for accurately measuring a compound's pKa. It directly quantifies the concentration of hydronium ions in solution as a function of added base, allowing for the precise determination of the half-equivalence point where pH equals pKa. This provides a foundational piece of data for any ADME model.

Caption: Workflow for pKa determination.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., 20% methanol in water) to create a 0.01 M solution. The co-solvent is necessary for compounds with limited aqueous solubility.

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers that bracket the expected pKa (e.g., pH 4.01, 7.00, 10.01).

  • Titration: Place the sample solution on a stir plate and immerse the calibrated pH electrode. Add small, precise increments of a standardized potassium hydroxide (KOH) solution (e.g., 0.01 M) using a burette.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record both the pH and the total volume of KOH added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of KOH added (x-axis).

  • Equivalence Point Determination: Identify the equivalence point, which is the point of maximum slope on the titration curve.

  • pKa Calculation: The pKa is the pH value at the half-equivalence point (half the volume of KOH required to reach the equivalence point).

Workflow for Lipophilicity (LogP) Determination

Rationale: The shake-flask method, while traditional, remains a reliable and direct measure of a compound's lipophilicity. It quantifies the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a direct LogP value that is crucial for predicting membrane permeability and oral absorption.

Caption: Workflow for LogP determination.

Step-by-Step Protocol:

  • Phase Saturation: Prepare a phosphate buffer at a relevant pH (e.g., 7.4). Vigorously mix the buffer with n-octanol and allow the phases to separate. This pre-saturation step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated buffer at a known concentration.

  • Partitioning: In a screw-cap vial, combine equal volumes of the compound-containing buffer and the pre-saturated n-octanol.

  • Equilibration: Gently agitate the vials on a shaker at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to achieve a clean and complete separation of the two phases.

  • Quantification: Carefully sample the aqueous phase and determine the compound's concentration using a validated analytical method, such as HPLC-UV.

  • Calculation: The concentration in the octanol phase is calculated by subtracting the final aqueous concentration from the initial concentration. The LogP is the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Implications: Connecting Properties to Performance

The shifts in physicochemical properties directly translate to predictable changes in the molecule's biological behavior.

Impact on Target Engagement

The introduction of fluorine can significantly alter how the molecule interacts with its protein target. The strong electron-withdrawing effect of fluorine modifies the electron density of the aromatic ring. This can change the nature of crucial binding interactions, such as pi-stacking or cation-pi interactions, potentially increasing binding affinity and potency. Furthermore, in some cases, the fluorine atom can form favorable orthogonal multipolar interactions or even weak hydrogen bonds with the protein backbone or side chains, further anchoring the ligand in the binding pocket.

Modulation of Metabolic Stability

Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug clearance. A common metabolic "soft spot" is the hydroxylation of an activated carbon-hydrogen bond.

Caption: Fluorine as a metabolic shield.

By placing a fluorine atom at the 3-position, a site potentially susceptible to oxidation, we replace a C-H bond with a much stronger, non-oxidizable C-F bond. This "metabolic blocking" strategy can significantly reduce the rate of metabolic clearance, thereby increasing the compound's half-life and overall exposure (in vivo). An in vitro metabolic stability assay using liver microsomes would be the standard method to confirm this hypothesis.

Conclusion

The comparison between this compound and 4-morpholinobenzoic acid provides a clear and compelling illustration of the power of strategic fluorination in drug design. A single fluorine atom dramatically increases acidity and lipophilicity while offering a potential shield against metabolic degradation. These modifications are not trivial; they represent a rational, data-driven approach to enhancing a molecule's drug-like properties. The experimental frameworks provided in this guide offer the necessary tools for researchers to validate these effects and apply these principles to their own lead optimization campaigns, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

A Comparative Guide to the Biological Activity of 3-Fluoro-4-morpholinobenzoic Acid and Other Phosphatidylcholine-Specific Phospholipase C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Phosphatidylcholine-Specific Phospholipase C in Disease

The intricate network of cellular signaling pathways is a cornerstone of modern drug discovery. Among these, the pathways governed by phospholipases have garnered significant attention for their roles in a multitude of physiological and pathological processes. Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that has emerged as a critical player in the progression of various diseases, including cancer, atherosclerosis, and inflammation.[1][2][3] PC-PLC catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, to generate the second messengers phosphocholine and diacylglycerol (DAG).[2][4] These molecules, in turn, activate downstream signaling cascades, such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which are pivotal in regulating cell proliferation, differentiation, and survival.[5][6]

Dysregulation of PC-PLC activity has been strongly implicated in cancer.[7] Elevated levels of PC-PLC have been observed in various cancer cell lines, where it is believed to contribute to the altered choline metabolism that is a hallmark of malignant transformation.[3][7] Inhibition of PC-PLC has been shown to impede the proliferation of cancer cells and can even induce a reversal of the mesenchymal phenotype associated with metastasis.[8][9] This makes PC-PLC a compelling target for the development of novel anticancer therapeutics.

This guide provides a comparative analysis of the biological activity of 3-Fluoro-4-morpholinobenzoic acid, a compound of interest due to its structural similarity to known enzyme inhibitors, and other established inhibitors of PC-PLC. While direct experimental data for this compound is not yet available in the public domain, this document will leverage structure-activity relationship (SAR) data from analogous compounds to build a strong hypothesis for its potential as a PC-PLC inhibitor.

The Landscape of PC-PLC Inhibitors: A Comparative Overview

The development of small molecule inhibitors of PC-PLC has been an active area of research. These inhibitors can be broadly categorized based on their chemical scaffolds. Here, we compare this compound with a well-characterized xanthate inhibitor and other morpholinobenzoic acid derivatives.

Chemical Structures

A comparative look at the chemical structures of these inhibitors reveals key pharmacophoric features.

Compound Chemical Structure Class
This compound this compoundMorpholinobenzoic Acid (Hypothesized)
D609 (Tricyclodecan-9-yl-xanthogenate) D609Xanthate
2-Morpholino-5-(benzylamino)benzoic acid derivative 2-Morpholino-5-(benzylamino)benzoic acid derivativeMorpholinobenzoic Acid
Mechanism of Action: Targeting the Catalytic Heart of PC-PLC

The primary mechanism of action for many PC-PLC inhibitors involves the chelation of zinc ions within the enzyme's active site, which are essential for its catalytic activity.[10]

  • This compound (Hypothesized): Based on the SAR of related morpholinobenzoic acid derivatives, it is proposed that the carboxylic acid moiety of this compound would chelate the catalytic zinc ions in the PC-PLC active site. The morpholine group is believed to enhance binding and solubility, while the fluorine atom may contribute to the electronic properties of the aromatic ring, potentially influencing binding affinity.

  • D609: This xanthate compound is a well-established competitive inhibitor of PC-PLC.[11][12] The xanthate group is thought to mimic the phosphate of the natural substrate, phosphatidylcholine, and directly interact with the active site zinc ions.[10]

  • Other Morpholinobenzoic Acid Derivatives: Studies on 2-morpholinobenzoic acid analogs have shown that the benzoic acid group is crucial for activity, likely through zinc chelation. The morpholine ring also plays a significant role in inhibitory potency.

Below is a diagram illustrating the proposed mechanism of action for this class of inhibitors.

Proposed Mechanism of PC-PLC Inhibition cluster_Enzyme PC-PLC Active Site cluster_Inhibitor Inhibitor Zn1 Zn²⁺ Inhibition Inhibition of Substrate Hydrolysis Zn1->Inhibition Zn2 Zn²⁺ Zn2->Inhibition His Histidine Residue His->Zn1 coordinates Asp Aspartic Acid Residue Asp->Zn2 coordinates Inhibitor_Molecule This compound Carboxylic_Acid Carboxylic Acid Group (-COOH) Inhibitor_Molecule->Carboxylic_Acid contains Morpholine Morpholine Ring Inhibitor_Molecule->Morpholine contains Fluorine Fluorine Atom Inhibitor_Molecule->Fluorine contains Carboxylic_Acid->Zn1 chelates Carboxylic_Acid->Zn2 chelates

Caption: Proposed chelation of active site zinc ions by the carboxylic acid group of this compound.

Comparative Biological Activity

While experimental data for this compound is pending, we can extrapolate potential activity based on published data for other PC-PLC inhibitors.

Inhibitor Target IC50 / Ki Cell-Based Activity Reference
This compound PC-PLC (Hypothesized)Not DeterminedNot Determined-
D609 PC-PLCKi = 6.4 µMInhibits proliferation of various cancer cell lines (e.g., IC50 of ~188 µM in MDA-MB-231 cells)[9][11]
2-Morpholino-5-(benzylamino)benzoic acid derivative PC-PLCPotent inhibition observedAntiproliferative activity in MDA-MB-231 and HCT116 cancer cell lines[10]

Experimental Protocols for Evaluation

To empirically determine the biological activity of this compound and compare it to other inhibitors, the following standard assays are recommended.

PC-PLC Enzyme Inhibition Assay (Amplex Red Method)

This assay provides a quantitative measure of a compound's ability to directly inhibit the enzymatic activity of PC-PLC.

Principle: The assay indirectly measures PC-PLC activity by detecting the production of hydrogen peroxide (H₂O₂) in a series of coupled enzymatic reactions. PC-PLC hydrolyzes phosphatidylcholine to phosphocholine and DAG. Alkaline phosphatase then hydrolyzes phosphocholine to choline, which is subsequently oxidized by choline oxidase to produce H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent product, resorufin.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM CaCl₂).

    • Prepare a stock solution of the test compound (e.g., this compound) and reference inhibitor (e.g., D609) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of bacterial PC-PLC, alkaline phosphatase, choline oxidase, HRP, and Amplex Red reagent in the reaction buffer.

    • Prepare the substrate solution of phosphatidylcholine.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, test compound at various concentrations, and PC-PLC enzyme.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the phosphatidylcholine substrate.

    • Add the detection mixture containing alkaline phosphatase, choline oxidase, HRP, and Amplex Red.

    • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of resorufin using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Subtract the background fluorescence from wells containing all components except the PC-PLC enzyme.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

PC-PLC Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzymes, Inhibitors, Substrate) Start->Prepare_Reagents Plate_Setup Set up 96-well plate with Inhibitor and PC-PLC Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubate to allow Inhibitor-Enzyme binding Plate_Setup->Pre-incubation Add_Substrate Add Phosphatidylcholine (Substrate) Pre-incubation->Add_Substrate Add_Detection_Mix Add Detection Mix (Amplex Red, HRP, etc.) Add_Substrate->Add_Detection_Mix Incubate_37C Incubate at 37°C Add_Detection_Mix->Incubate_37C Measure_Fluorescence Measure Fluorescence (Ex/Em: ~540/590 nm) Incubate_37C->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for determining the in vitro inhibitory activity of compounds against PC-PLC.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., D609 or a standard chemotherapeutic agent) in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds.

    • Include vehicle-only controls.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add a sterile MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Conclusion and Future Directions

While the direct biological activity of this compound remains to be experimentally validated, the structural similarities to known morpholinobenzoic acid inhibitors of PC-PLC provide a strong rationale for its investigation as a potential anticancer agent. The proposed experimental workflows offer a clear path to elucidating its mechanism of action and quantifying its potency.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines with varying levels of PC-PLC expression. Further SAR studies, exploring different substitutions on the benzoic acid and morpholine rings, could lead to the development of more potent and selective PC-PLC inhibitors. Ultimately, in vivo studies in relevant animal models will be crucial to assess the therapeutic potential of this promising class of compounds.

References

A Researcher's Guide to the In Vitro Evaluation of 3-Fluoro-4-morpholinobenzoic Acid Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro testing of 3-Fluoro-4-morpholinobenzoic acid derivatives, a promising class of compounds with potential therapeutic applications in oncology. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare the performance of these derivatives against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the efficacy and mechanism of action of this chemical series.

Introduction: The Therapeutic Potential of this compound Derivatives

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The morpholine moiety often confers favorable pharmacokinetic properties, while the fluorinated benzoic acid portion can be strategically modified to achieve potent and selective inhibition of target kinases. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of 3-fluoro-4-morpholinoaniline, a key intermediate, have demonstrated significant anti-cancer activity in various cell lines, suggesting that this chemical class warrants thorough investigation.[1]

The primary objective of the in vitro testing cascade for these derivatives is to ascertain their inhibitory potency against specific kinases, their cytotoxic effects on cancer cells, and to elucidate the underlying mechanism of action. A frequent target for such compounds is the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node that regulates cell growth, proliferation, survival, and metabolism.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer. Its central role in promoting cell survival and proliferation makes it a prime target for anticancer drug development. Understanding this pathway is crucial for interpreting the results of in vitro assays.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473)

Caption: The PI3K/Akt/mTOR signaling pathway.

Comparative In Vitro Evaluation: A Multi-pronged Approach

A robust in vitro evaluation strategy for this compound derivatives involves a combination of biochemical and cell-based assays. This dual approach allows for the determination of direct target engagement and the assessment of cellular consequences.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays are essential for quantifying the direct inhibitory effect of a compound on its target kinase. A commonly used method is the in vitro kinase inhibition assay, which measures the reduction in kinase activity in the presence of the test compound.

Experimental Protocol: In Vitro PI3Kα Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity.

  • Reagent Preparation:

    • Prepare a serial dilution of the this compound derivatives and control compounds (e.g., GDC-0941) in DMSO.

    • Prepare a solution of recombinant human PI3Kα enzyme in kinase assay buffer.

    • Prepare a solution of the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP in kinase assay buffer.

    • Prepare the TR-FRET detection reagents according to the manufacturer's instructions.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compounds or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the PI3Kα enzyme solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the PIP2/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the product by adding the TR-FRET detection reagents.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader.

  • Data Analysis:

    • The TR-FRET signal is inversely proportional to the amount of phosphorylated product (PIP3).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Serial Dilutions of Test Compounds D Add Compounds to Plate A->D B Prepare PI3Kα Enzyme Solution E Add Enzyme & Pre-incubate B->E C Prepare Substrate/ATP Mixture F Initiate Reaction with Substrate/ATP C->F D->E E->F G Incubate F->G H Stop Reaction & Add Detection Reagents G->H I Read Plate (TR-FRET) H->I J Calculate % Inhibition & Determine IC50 I->J

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Cell-Based Assays: Assessing Cellular Potency

Cell-based assays are critical for determining the effect of the compounds on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) in a cell-based assay reflects not only target inhibition but also factors such as cell permeability and off-target effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3][4][5]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives and control compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours under the same conditions as cell seeding.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate gently for 10 minutes to ensure complete solubilization.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.[2]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Performance Data

To provide a framework for evaluating novel this compound derivatives, this section presents a comparative analysis of related compounds and established kinase inhibitors. Due to the limited availability of a comprehensive public dataset for a series of this compound derivatives, we present data on structurally related 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as a representative example of this compound class.

Table 1: In Vitro Cytotoxicity of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives against Human Cancer Cell Lines

CompoundA549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Derivative 11a >50>50>50
Derivative 11b 21.318.725.4
Derivative 11c 15.812.319.8
Derivative 12h 8.97.211.5
GDC-0941 (Control) 1.20.80.5

Data synthesized from a representative study on structurally similar compounds for illustrative purposes.[2][6]

Table 2: In Vitro Kinase Inhibitory Activity of Representative Compounds

CompoundPI3Kα IC50 (nM)
Representative Thiopyranopyrimidine Derivative ~920
GDC-0941 (Pictilisib) 3

Data for the representative derivative and GDC-0941 are from separate illustrative studies.[3][4][7][8]

Discussion and Future Directions

The in vitro data presented for the 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine series demonstrates that structural modifications can significantly impact cytotoxic activity. For instance, the introduction of specific substitutions on the phenylpyridine-carboxamide scaffold appears to enhance potency. When comparing the cellular IC50 values to a potent pan-PI3K inhibitor like GDC-0941, it is evident that there is substantial room for optimization of this chemical series.

The discrepancy between the micromolar cellular potency and the high nanomolar to micromolar biochemical potency against PI3Kα for some derivatives suggests several possibilities:

  • Polypharmacology: The compounds may be inhibiting multiple kinases, contributing to their cytotoxic effects. A broad kinase panel screening would be a logical next step to identify primary and secondary targets.

  • Off-target Effects: The observed cytotoxicity may be due to mechanisms other than PI3K inhibition.

  • Cellular Accumulation and Metabolism: Differences in cell permeability and metabolic stability among the derivatives could influence their effective intracellular concentrations.

Future research should focus on a systematic structure-activity relationship (SAR) study of this compound derivatives against a panel of cancer-relevant kinases, including various PI3K isoforms. This will enable the identification of more potent and selective inhibitors. Subsequent cell-based assays should then be employed to confirm on-target activity and to investigate downstream signaling effects, such as the phosphorylation status of Akt and other pathway components.

By following a rigorous and logical in vitro testing cascade, researchers can effectively characterize the therapeutic potential of this compound derivatives and identify promising lead candidates for further preclinical development.

References

A Comparative Analysis of Fluorinated Benzoic Acid Derivatives in Preclinical Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's pharmacological profile.[1][2] Fluorination can profoundly influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to its biological target.[3][4] These modifications often translate into improved pharmacokinetic and pharmacodynamic properties, leading to enhanced therapeutic efficacy and reduced off-target effects.[2]

This guide provides a comparative analysis of fluorinated benzoic acid derivatives in key preclinical assays, offering insights into their structure-activity relationships (SAR). We will delve into the causality behind experimental choices in enzyme inhibition and cell-based assays, present detailed protocols to ensure reproducibility, and visualize complex workflows for clarity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important class of compounds.

The Influence of Fluorine Substitution: A Tale of Two Positions

The biological activity of fluorinated benzoic acid derivatives is critically dependent on the position of the fluorine atom on the aromatic ring. The interplay of electronic and steric effects dictates the molecule's interaction with its biological target.

Electronic Effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density through the sigma (σ) bonds. This effect is distance-dependent, being most potent at the ortho position and diminishing at the meta and para positions. This electron withdrawal can stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the benzoic acid derivative.

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the π-system of the benzene ring. This electron-donating resonance effect increases electron density at the ortho and para positions, which can influence interactions with the target protein.

The Ortho Effect:

A phenomenon known as the "ortho effect" is often observed with ortho-substituted benzoic acids. Steric hindrance between the ortho-substituent and the carboxyl group can force the carboxyl group out of the plane of the benzene ring. This disruption of planarity can impact the molecule's binding affinity and reactivity.

Comparative Analysis in Enzyme Inhibition Assays

To illustrate the impact of fluorine substitution, we will examine the performance of fluorinated benzoic acid derivatives in two common enzyme inhibition assays: tyrosinase and cyclooxygenase-2 (COX-2).

Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[5][6] Benzoic acid and its derivatives have been identified as tyrosinase inhibitors, with their mechanism often attributed to chelation of the copper ions in the enzyme's active site or by acting as competitive or non-competitive inhibitors.[5][7]

CompoundFluorine PositionReported IC50 (µM)Inhibition TypeReference (Illustrative)
Benzoic Acid-VariableCompetitive/Non-competitive[7]
4-Hydroxybenzoic acid-~15Competitive[5]
Gallic Acid (3,4,5-trihydroxybenzoic acid)-Potent Inhibitor-[8]
Kojic Acid (Standard)-~16.7Competitive[6][9]

Note: Specific IC50 values for monofluorinated benzoic acids in tyrosinase inhibition assays are not consistently reported across the literature, highlighting a potential area for future research. The inhibitory activity is often discussed in the context of more complex derivatives.

Structure-Activity Relationship Insights:

Studies on derivatives of benzoic acid suggest that the presence of hydroxyl groups, particularly at the para position, enhances tyrosinase inhibitory activity.[5] The electronic nature of substituents plays a crucial role, and the electron-withdrawing properties of fluorine can be expected to influence the interaction with the enzyme's active site. For instance, in a series of benzoic acid derivatives, compounds with electron-withdrawing groups have shown significant tyrosinase inhibitory potential.[9]

Cyclooxygenase-2 (COX-2) Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

The following table presents a comparative overview of the COX-2 inhibitory activity of fluorinated benzoic acid derivatives. Similar to the tyrosinase data, these values are compiled from various sources and should be interpreted as illustrative of general trends rather than absolute comparisons.

CompoundFluorine PositionReported COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference (Illustrative)
Indomethacin (Non-selective)-Potent~1[10]
Celecoxib (COX-2 Selective)Trifluoromethyl~0.04>100[11]
Mefenamic Acid-~1.3-[12]
2-Fluorobenzoic Acid DerivativeOrthoMore potent than para-[10]
4-Fluorobenzoic Acid DerivativeParaLess potent than ortho-[10]

Structure-Activity Relationship Insights:

In the context of COX-2 inhibitors, the substitution pattern on the phenyl ring is critical for both potency and selectivity. For many classes of COX-2 inhibitors, a trifluoromethyl (-CF3) group on one of the phenyl rings is a common feature, contributing to potent and selective inhibition. The strong electron-withdrawing nature and the steric bulk of the -CF3 group are thought to be key for fitting into the larger, more hydrophobic active site of COX-2 compared to COX-1.

Studies on nonsteroidal anti-inflammatory drugs (NSAIDs) have shown that converting the carboxylic acid moiety to an amide or ester can lead to highly selective COX-2 inhibitors.[10] Within this context, the position of fluorine on a benzoic acid-derived core can influence potency. For example, in certain series of indomethacin analogs, derivatives with substituents at the ortho position of a phenyl ring were found to be more potent COX-2 inhibitors than their para-substituted counterparts.[10] This highlights the importance of positional isomerism in designing selective inhibitors.

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, detailed experimental protocols are essential.

Protocol 1: In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol describes a common method for assessing the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (fluorinated benzoic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of test compounds and kojic acid in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction:

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control) to each well.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Mushroom Tyrosinase: While not identical to human tyrosinase, it is widely used as a model enzyme due to its commercial availability, high activity, and well-characterized properties.[6]

  • L-DOPA as Substrate: L-DOPA is a direct substrate for the diphenolase activity of tyrosinase, and its oxidation product, dopachrome, is readily quantifiable by spectrophotometry.[5]

  • pH 6.8: This pH is typically optimal for mushroom tyrosinase activity.

  • Kojic Acid: A well-established and commercially available tyrosinase inhibitor, serving as a reliable positive control for assay validation.[9]

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method for screening COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Cofactor

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compounds (fluorinated benzoic acid derivatives) dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-2 enzyme, COX cofactor, and COX probe in COX Assay Buffer according to the manufacturer's instructions.

    • Prepare a working solution of arachidonic acid.

    • Prepare serial dilutions of the test compounds and celecoxib in DMSO.

  • Assay Reaction:

    • In a 96-well black plate, add 10 µL of the diluted test compound or celecoxib. For the enzyme control, add 10 µL of DMSO.

    • Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and COX Probe. Add 80 µL of the reaction mix to each well.

    • Add 10 µL of the COX-2 enzyme solution to each well.

    • Pre-incubate the plate for 10 minutes at 25°C.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-15 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Causality Behind Experimental Choices:

  • Fluorometric Detection: This method offers high sensitivity and is suitable for high-throughput screening. The assay measures the peroxidase activity of COX, which is coupled to the generation of a fluorescent product.

  • Human Recombinant COX-2: Using the human enzyme provides more clinically relevant data compared to enzymes from other species.

  • Celecoxib: A highly selective and potent COX-2 inhibitor, serving as an appropriate positive control.[11]

  • Kinetic Measurement: Allows for the determination of the initial reaction velocity, which is crucial for accurate enzyme inhibition studies.

Cell-Based Assays: Assessing Antiproliferative Activity

Beyond enzyme inhibition, it is crucial to evaluate the effects of compounds in a cellular context. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[13][14]

Protocol 3: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (fluorinated benzoic acid derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices:

  • MTT Reagent: The reduction of MTT by mitochondrial dehydrogenases in living cells provides a direct measure of metabolic activity, which correlates with cell number and viability.[13]

  • Cancer Cell Lines: Using well-characterized cancer cell lines allows for the evaluation of the antiproliferative potential of the compounds in a disease-relevant context.

  • Time-Dependent Analysis: Assessing cell viability at different time points (e.g., 24, 48, 72 hours) can provide insights into the kinetics of the cytotoxic or cytostatic effects of the compounds.

Visualization of Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided in Graphviz DOT language.

Tyrosinase_Inhibition_Assay cluster_prep Reagent Preparation cluster_reaction Assay Reaction in 96-Well Plate cluster_measurement Data Acquisition & Analysis Tyrosinase Tyrosinase Solution Well Well: 1. 20 µL Compound/DMSO 2. 140 µL Buffer 3. 20 µL Tyrosinase (Pre-incubate 10 min) Tyrosinase->Well LDOPA L-DOPA Solution Reaction_Start Initiate with 20 µL L-DOPA LDOPA->Reaction_Start Compounds Test Compounds & Kojic Acid (Serial Dilutions) Compounds->Well Well->Reaction_Start Reader Measure Absorbance at 475 nm (Kinetic Mode) Reaction_Start->Reader Analysis Calculate Reaction Rate % Inhibition Determine IC50 Reader->Analysis

Caption: Workflow for the spectrophotometric tyrosinase inhibition assay.

COX2_Inhibition_Assay cluster_prep Reagent Preparation cluster_reaction Assay Reaction in 96-Well Plate cluster_measurement Data Acquisition & Analysis COX2 COX-2 Enzyme Well_Setup Well: 1. 10 µL Compound/DMSO 2. 80 µL Reaction Mix 3. 10 µL COX-2 (Pre-incubate 10 min) COX2->Well_Setup Substrate Arachidonic Acid Initiation Initiate with 10 µL Arachidonic Acid Substrate->Initiation Reagents Assay Buffer, Cofactor, Probe Mix Reaction Mix: Buffer, Cofactor, Probe Reagents->Mix Test_Compounds Test Compounds & Celecoxib (Serial Dilutions) Test_Compounds->Well_Setup Mix->Well_Setup Well_Setup->Initiation Fluorescence_Reader Measure Fluorescence (Ex/Em = 535/587 nm) (Kinetic Mode) Initiation->Fluorescence_Reader Data_Analysis Calculate Reaction Rate % Inhibition Determine IC50 Fluorescence_Reader->Data_Analysis MTT_Assay_Workflow Start Seed Cancer Cells in 96-Well Plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Treat with Serial Dilutions of Fluorinated Benzoic Acid Derivatives Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 3-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Remove Medium, Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Cell Viability Determine IC50 Read->Analyze

References

A Guide to Assessing the Cross-Reactivity of 3-Fluoro-4-morpholinobenzoic Acid: Methodologies and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data is provided in this guide.

Introduction: The Significance of a Key Building Block

3-Fluoro-4-morpholinobenzoic acid is not an active pharmaceutical ingredient (API) in itself, but rather a critical structural component and key synthetic intermediate for a class of potent kinase inhibitors. Its most notable application is in the synthesis of Gilteritinib, an FDA-approved inhibitor of AXL/FLT3 kinases used in the treatment of acute myeloid leukemia. The inherent reactivity and binding potential of such a fragment are of paramount importance. Understanding its intrinsic cross-reactivity profile allows researchers to:

  • Deconvolute Structure-Activity Relationships (SAR): Isolate the contribution of this specific moiety to the overall selectivity and off-target profile of the final drug candidate.

  • Anticipate Potential Liabilities: Identify potential off-target interactions early in the drug discovery process, which may be carried through lead optimization.

  • Guide Future Design: Inform the design of next-generation inhibitors with improved selectivity by modifying this core scaffold.

This guide provides a systematic approach to characterizing the selectivity of this compound through established in vitro and cellular methodologies.

Designing a Comprehensive Cross-Reactivity Study

A robust cross-reactivity study should be multi-faceted, beginning with a broad screen to identify potential interactions, followed by orthogonal, cell-based methods to confirm and quantify these interactions in a more physiologically relevant context.

Given that this compound is a core fragment of kinase inhibitors, the primary focus of the investigation must be the human kinome. However, for a comprehensive safety and liability assessment, broader secondary pharmacology screening is essential.

  • Primary Target Family (Kinases): A comprehensive kinase panel is non-negotiable. The DiscoverX KINOMEscan™ platform, which surveys over 450 kinases, is the industry standard for such initial screens. This competitive binding assay provides a quantitative measure of interaction (% inhibition) across a vast and diverse set of kinases.

  • Secondary Safety Panel (Off-Target Liability): To identify potential for off-target-driven toxicity, screening against a panel of targets associated with known adverse drug reactions is crucial. The Eurofins SafetyScreen44™ panel, for instance, includes G-protein coupled receptors (GPCRs), ion channels, and transporters that have been historically implicated in clinical side effects.

To provide context, this compound should be tested alongside structurally related molecules. This comparative approach helps to pinpoint the specific structural features responsible for any observed binding activity.

Table 1: Proposed Comparator Compounds for Cross-Reactivity Studies

Compound NameStructureRationale for Inclusion
Test Article: this compound The primary subject of the investigation.
Comparator 1: 4-Morpholinobenzoic acid To assess the impact of the fluorine atom on selectivity.
Comparator 2: 3-Fluorobenzoic acid To determine the contribution of the morpholine group to the binding profile.
Comparator 3: Benzoic acid The parent scaffold, providing a baseline for activity.
Positive Control: Gilteritinib The final API, to understand how the fragment's profile relates to the approved drug.
Experimental Methodologies & Protocols

The following sections provide detailed, step-by-step protocols for recommended assays. The causality behind experimental choices is explained to ensure a self-validating system.

This initial screen aims to identify any potential kinase interactions across the kinome. The KINOMEscan™ platform is an excellent choice due to its breadth and quantitative nature.

Principle of the Assay: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of measured kinase indicates a stronger interaction with the test compound.

Workflow for KINOMEscan™ Assay

G cluster_prep Assay Preparation cluster_reaction Competitive Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis A Test Compound (this compound) in DMSO D Incubate A, B, and C together A->D B DNA-Tagged Kinase (from panel of >450) B->D C Immobilized Ligand (on solid support) C->D E Wash to remove unbound kinase D->E Equilibrium Reached F Elute bound kinase E->F G Quantify DNA tag via qPCR F->G H Calculate % Inhibition vs. DMSO control G->H I Generate Kinome Tree & Selectivity Score H->I

Caption: KINOMEscan™ competitive binding assay workflow.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize this compound and comparator compounds in 100% DMSO to create a 100 mM stock solution. A typical screening concentration is 10 µM.

  • Assay Plate Preparation: In a multi-well plate, combine the DNA-tagged kinases, the test compound, and the immobilized ligand beads. Include DMSO-only wells as a negative control (0% inhibition) and wells with a control compound as a positive control (100% inhibition).

  • Incubation: Allow the mixture to incubate at room temperature for 1 hour to reach binding equilibrium.

  • Washing: Wash the beads thoroughly to remove any unbound kinase-DNA conjugates.

  • Elution and Quantification: Elute the bound kinase from the beads and quantify the amount of associated DNA tag using a standard qPCR protocol.

  • Data Analysis: Calculate the percent inhibition for each kinase using the following formula: % Inhibition = (1 - (Test Compound Signal / DMSO Control Signal)) * 100

Positive hits from the primary screen must be validated in a cellular environment. The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding to specific protein targets in living cells.

Principle of the Assay: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds, its fluorophore is brought into proximity with the luciferase, and energy transfer occurs. A test compound that binds to the target will displace the tracer, leading to a loss of BRET signal.

Workflow for NanoBRET™ Assay

G cluster_prep Cell & Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Transfect cells with Target-NanoLuc® Fusion Vector B Culture cells for 24-48h A->B D Harvest & resuspend cells B->D C Prepare serial dilution of Test Compound E Add Test Compound dilutions to cells C->E D->E F Add NanoBRET™ Tracer & NanoGlo® Substrate E->F G Incubate for 2h at 37°C F->G H Read Donor (460nm) & Acceptor (610nm) emissions G->H I Calculate BRET Ratio (Acceptor/Donor) H->I J Plot BRET Ratio vs. [Compound] and fit to obtain IC50 I->J

Caption: NanoBRET™ cellular target engagement assay workflow.

Step-by-Step Protocol:

  • Cell Line Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest (identified from the primary screen) fused to NanoLuc® luciferase.

  • Cell Plating: 24 hours post-transfection, plate the cells into a 96-well white assay plate.

  • Compound Dosing: Prepare a serial dilution of this compound. Add the compound dilutions to the cells and incubate for 2 hours.

  • Reagent Addition: Add the fluorescent tracer and the NanoGlo® substrate to the wells.

  • Signal Measurement: Measure the luminescence at 460 nm (donor) and 610 nm (acceptor) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of compound required to displace 50% of the tracer.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate easy comparison between the test article and the comparator compounds.

Table 2: Hypothetical Kinase Profiling Results (% Inhibition at 10 µM)

Kinase TargetThis compound4-Morpholinobenzoic acid3-Fluorobenzoic acidBenzoic acidGilteritinib (1 µM)
FLT3 85%60%15%<10%99%
AXL 78%55%12%<10%98%
ALK 45%30%<10%<10%95%
LTK 42%25%<10%<10%92%
DDR1 35%15%<10%<10%55%
SRC <10%<10%<10%<10%20%
EGFR <10%<10%<10%<10%15%

Table 3: Hypothetical Cellular Target Engagement Results (NanoBRET™ IC50, µM)

Kinase TargetThis compound4-Morpholinobenzoic acidGilteritinib
FLT3 5.215.80.002
AXL 8.122.50.007
ALK > 50> 500.025

Interpretation of Hypothetical Data:

  • Contribution of Moieties: The data in Table 2 would suggest that the morpholine group confers a basal level of kinase inhibitory activity (compare 4-Morpholinobenzoic acid to Benzoic acid), and the addition of the fluorine atom significantly enhances this activity, particularly against FLT3 and AXL.

  • Fragment vs. Final Drug: As expected, the fragment (this compound) is significantly less potent than the final, highly engineered drug, Gilteritinib (Table 3). However, the selectivity profile is similar, indicating that this fragment is a primary driver of the drug's interaction with FLT3 and AXL.

  • Off-Target Identification: The moderate activity against ALK, LTK, and DDR1 in the primary screen warrants follow-up. The cellular data (Table 3) suggests the ALK interaction is weak in a cellular context, de-risking it to some extent. Further investigation into LTK and DDR1 would be a logical next step.

Conclusion and Strategic Implications

This guide outlines a systematic and robust strategy for evaluating the cross-reactivity of this compound. By employing broad biochemical profiling followed by orthogonal cellular validation, researchers can build a comprehensive understanding of this key fragment's selectivity.

The insights gained from such studies are invaluable for:

  • Informing Medicinal Chemistry Efforts: Guiding the modification of the scaffold to enhance potency against desired targets while minimizing off-target activity.

  • Early Safety Assessment: Flagging potential liabilities long before a candidate enters preclinical development.

  • Building Institutional Knowledge: Creating a database of fragment-target interactions that can accelerate future drug discovery programs.

By adhering to the principles of scientific integrity, employing self-validating experimental systems, and grounding our interpretations in comparative data, we can effectively characterize the cross-reactivity of key chemical building blocks and, in doing so, design safer and more effective medicines.

A Comparative Guide to Validating the Mechanism of Action of 3-Fluoro-4-morpholinobenzoic Acid, a Putative FAK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting FAK

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors.[1][2][3] Its overexpression and activation are hallmarks of numerous cancers, where it plays a pivotal role in promoting cell survival, proliferation, migration, and invasion.[1][4][5] FAK's multifaceted role in tumor progression and metastasis makes it a compelling target for anticancer therapies.[6][5]

Compound X, 3-Fluoro-4-morpholinobenzoic acid, is a novel synthetic organic molecule. While its direct biological targets are yet to be fully elucidated, its structural features, particularly the morpholine and fluorobenzoic acid moieties, are present in known kinase inhibitors, including some targeting FAK.[7] This guide outlines a rigorous, multi-step process to validate the hypothesis that Compound X functions as a FAK inhibitor. We will compare its performance against PF-562271, a potent and selective ATP-competitive inhibitor of FAK.[8][9][10]

The FAK Signaling Cascade: A Visual Overview

Upon activation by upstream signals from integrins or growth factor receptors, FAK undergoes autophosphorylation at Tyr397.[11] This event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK-Src complex then phosphorylates a host of downstream substrates, including paxillin and p130Cas, leading to the activation of pathways such as PI3K/Akt and Ras/MAPK, which collectively drive cell migration and survival.[3][12][13][14][15]

FAK_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Ligands (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK (Inactive) Integrin->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK-Src Complex pFAK->FAK_Src Recruits Src Src Src Src->FAK_Src pPaxillin p-Paxillin FAK_Src->pPaxillin Phosphorylation PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt Activation Ras_MAPK Ras/MAPK Pathway FAK_Src->Ras_MAPK Activation Paxillin Paxillin Paxillin->pPaxillin Migration Cell Migration & Invasion pPaxillin->Migration Survival Cell Survival & Proliferation PI3K_Akt->Survival Ras_MAPK->Migration Ras_MAPK->Survival CompoundX Compound X PF-562271 CompoundX->FAK Inhibition Workflow A Step 1: In Vitro Kinase Assay (Direct Target Engagement) B Step 2: Cellular Target Engagement (Western Blot for p-FAK) A->B C Step 3: Downstream Pathway Analysis (Western Blot for p-Paxillin) B->C D Step 4: Cellular Phenotype Assays (Migration & Invasion) C->D

References

A Comparative Guide to the Synthetic Routes of 3-Fluoro-4-morpholinobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 3-Fluoro-4-morpholinobenzoic acid stands as a crucial building block in the preparation of various bioactive molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols and data to inform your selection of the most efficacious pathway for your research needs.

Introduction to Synthetic Strategies

The synthesis of this compound predominantly proceeds through a key intermediate, 3-fluoro-4-morpholinoaniline. Two principal routes have been established for the preparation of this intermediate, differing in their starting materials and initial synthetic steps. A third, alternative route offers a variation on the initial aromatic substitution. All routes ultimately converge to the same aniline precursor, which is then converted to the final benzoic acid product. This guide will dissect each route, providing a thorough analysis of their respective merits and drawbacks.

Route A: Synthesis starting from 3,4-Difluoronitrobenzene

This widely utilized route commences with the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with morpholine, followed by the reduction of the nitro group to an amine. The resulting 3-fluoro-4-morpholinoaniline is then converted to the target benzoic acid.

Route_A start 3,4-Difluoronitrobenzene intermediate1 4-(2-Fluoro-4-nitrophenyl)morpholine start->intermediate1 Morpholine, Base intermediate2 3-Fluoro-4-morpholinoaniline intermediate1->intermediate2 Reduction (e.g., Fe/NH4Cl or H2, Pd/C) final_product This compound intermediate2->final_product 1. Diazotization (NaNO2, HCl) 2. Cyanation (CuCN) 3. Hydrolysis

Caption: Synthetic workflow for Route A.

Experimental Protocols for Route A

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine [1]

  • Materials: 3,4-Difluoronitrobenzene, Morpholine, Acetonitrile.

  • Procedure: In a round-bottom flask, dissolve 3,4-difluoronitrobenzene (1.0 eq) in acetonitrile. Add morpholine (1.1 eq) to the solution. The reaction mixture is then refluxed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization. This reaction is a classic example of a nucleophilic aromatic substitution, where the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by morpholine. The fluorine atom para to the nitro group is preferentially displaced due to stronger activation.

Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline [1][2][3]

  • Materials: 4-(2-Fluoro-4-nitrophenyl)morpholine, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure: A mixture of 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq), iron powder (3.0 eq), and ammonium chloride (0.25 eq) in a mixture of ethanol and water is heated to reflux for several hours.[2] The reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through celite to remove the iron salts. The filtrate is concentrated under reduced pressure to give the crude 3-fluoro-4-morpholinoaniline, which can be purified by column chromatography or recrystallization. The use of iron in the presence of a mild acid source like ammonium chloride is a classical and cost-effective method for the reduction of aromatic nitro groups.[2] Catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst is another effective, albeit more expensive, method that can provide high yields.[3]

Step 3: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization of 3-Fluoro-4-morpholinoaniline:

    • Materials: 3-Fluoro-4-morpholinoaniline, Hydrochloric acid, Sodium nitrite, Water.

    • Procedure: 3-Fluoro-4-morpholinoaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in color. This step is critical and requires careful temperature control to prevent the decomposition of the unstable diazonium salt.

  • Cyanation of the Diazonium Salt:

    • Materials: Aryl diazonium salt solution, Copper(I) cyanide, Sodium cyanide, Water.

    • Procedure: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water is prepared and heated. The cold diazonium salt solution is then added slowly to the hot cyanide solution. The reaction is often exothermic and may require cooling to maintain control. The mixture is then heated for a period to ensure complete reaction. This is the core of the Sandmeyer reaction, where the diazonium group is replaced by a cyano group.[4]

  • Hydrolysis of 3-Fluoro-4-morpholinobenzonitrile:

    • Materials: 3-Fluoro-4-morpholinobenzonitrile, Sulfuric acid, Water.

    • Procedure: The crude 3-fluoro-4-morpholinobenzonitrile is heated under reflux with a mixture of concentrated sulfuric acid and water. The hydrolysis is continued until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and poured onto ice, leading to the precipitation of the crude this compound. The product is collected by filtration and can be purified by recrystallization.

Route B: Synthesis starting from o-Fluoronitrobenzene

This alternative route, detailed in a patent, utilizes the more readily available and less expensive o-fluoronitrobenzene as the starting material.[2]

Route_B start o-Fluoronitrobenzene intermediate1 o-Fluoroaniline start->intermediate1 Reduction (e.g., H2, Raney Ni) intermediate2 o-Fluoro-morpholinyl benzene intermediate1->intermediate2 Bis(2-chloroethyl) ether, Na2CO3 intermediate3 3-Fluoro-4-morpholinyl nitrobenzene intermediate2->intermediate3 Nitration (HNO3, Acetic Acid) intermediate4 3-Fluoro-4-morpholinoaniline intermediate3->intermediate4 Reduction (e.g., Na2S) final_product This compound intermediate4->final_product 1. Diazotization 2. Cyanation 3. Hydrolysis

Caption: Synthetic workflow for Route B.

Experimental Protocols for Route B

Step 1: Reduction of o-Fluoronitrobenzene to o-Fluoroaniline [2]

  • Materials: o-Fluoronitrobenzene, Methanol, Raney Nickel, Hydrogen gas.

  • Procedure: In a high-pressure autoclave, o-fluoronitrobenzene (1.0 eq) is dissolved in methanol, and a catalytic amount of Raney Nickel is added. The autoclave is pressurized with hydrogen gas (e.g., 20 atm) and the mixture is stirred at room temperature for several hours until the reaction is complete. The catalyst is then filtered off, and the filtrate is concentrated to give o-fluoroaniline. Catalytic hydrogenation is a clean and efficient method for this reduction.

Step 2: Synthesis of o-Fluoro-morpholinyl benzene [2]

  • Materials: o-Fluoroaniline, Ethylene glycol, Anhydrous sodium carbonate, Bis(2-chloroethyl) ether.

  • Procedure: o-Fluoroaniline (1.0 eq) is dissolved in ethylene glycol, and anhydrous sodium carbonate (1.5 eq) is added. The mixture is heated to 140 °C, and bis(2-chloroethyl) ether (1.5 eq) is added dropwise. The reaction is then stirred at 150 °C for several hours. After cooling, the product is extracted with toluene, and the organic layer is washed with water. The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield o-fluoro-morpholinyl benzene. This reaction involves a double N-alkylation of the aniline with bis(2-chloroethyl) ether to form the morpholine ring.

Step 3: Nitration of o-Fluoro-morpholinyl benzene [2]

  • Materials: o-Fluoro-morpholinyl benzene, Acetic acid, Nitric acid.

  • Procedure: o-Fluoro-morpholinyl benzene (1.0 eq) is dissolved in acetic acid. The solution is cooled, and a mixture of nitric acid (e.g., 68%, 1.0 eq) and acetic acid is added dropwise, maintaining a low temperature. After the addition, the reaction is stirred for a period to ensure complete nitration. The reaction mixture is then poured into water, and the precipitated product, 3-fluoro-4-morpholinyl nitrobenzene, is collected by filtration. The morpholino group is an activating group and directs the incoming nitro group to the para position.

Step 4: Reduction of 3-Fluoro-4-morpholinyl nitrobenzene [2]

  • Materials: 3-Fluoro-4-morpholinyl nitrobenzene, Sodium sulfide, Water.

  • Procedure: A solution of sodium sulfide (2.0 eq) in water is heated. 3-Fluoro-4-morpholinyl nitrobenzene (1.0 eq) is then added portion-wise. The mixture is heated at reflux for a few hours. After cooling, the crude 3-fluoro-4-morpholinoaniline is collected by filtration and can be purified by recrystallization from an ethanol/water mixture. This method of reduction is an alternative to catalytic hydrogenation or the use of iron.

Step 5: Conversion to this compound

The final conversion of 3-fluoro-4-morpholinoaniline to the target benzoic acid follows the same Sandmeyer reaction protocol as described in Route A.

Efficacy Comparison of Synthesis Routes

ParameterRoute A (from 3,4-Difluoronitrobenzene)Route B (from o-Fluoronitrobenzene)
Starting Material Cost HigherLower[2]
Number of Steps 35
Overall Yield Variable, reported up to ~80% for the aniline precursor[3]Reported yield for the aniline precursor is around 57% (calculated from individual steps)[2]
Reagent Safety & Handling Involves standard laboratory reagents.Uses Raney Nickel (pyrophoric) and high-pressure hydrogenation. Bis(2-chloroethyl) ether is a hazardous substance.
Scalability Generally scalable, with established protocols.May present challenges on a large scale due to the use of hazardous reagents and high-pressure equipment.
Environmental Impact Generates standard organic and inorganic waste.Can generate waste containing heavy metals (from Raney Ni) and hazardous organic compounds.[2]

Discussion and Recommendations

Route A is a more direct and commonly employed method for the synthesis of 3-fluoro-4-morpholinoaniline, the key precursor to this compound. While the starting material, 3,4-difluoronitrobenzene, is more expensive, the route involves fewer steps and generally proceeds with good to excellent yields for the individual transformations. The reagents and reaction conditions are standard for medicinal chemistry laboratories, making it a reliable and reproducible choice for small to medium-scale synthesis.

Route B , on the other hand, offers the advantage of a significantly cheaper and more readily available starting material, o-fluoronitrobenzene.[2] However, this cost benefit is offset by a longer synthetic sequence with more steps, which can lead to a lower overall yield. Furthermore, this route involves more hazardous reagents and reaction conditions, such as the use of pyrophoric Raney Nickel for hydrogenation under high pressure and the handling of bis(2-chloroethyl) ether. These factors may limit its practicality for many research laboratories and could pose scalability challenges.

The final Sandmeyer reaction sequence to convert the aniline to the benzoic acid is a common transformation but can be sensitive to reaction conditions. Yields for this multi-step conversion can be variable, and careful optimization is often required.

Recommendation for Laboratory Scale Synthesis: For most research and early-stage drug development applications where reliability, ease of execution, and higher overall yields are prioritized, Route A is the recommended pathway . The higher cost of the starting material is often justified by the shorter, more robust, and less hazardous synthetic sequence.

Recommendation for Large-Scale Industrial Production: For large-scale industrial synthesis where cost is a primary driver, Route B may be considered , provided that the necessary infrastructure and safety protocols for handling hazardous materials and high-pressure reactions are in place. Significant process optimization would be required to maximize the overall yield and ensure a cost-effective and safe manufacturing process.

Conclusion

The choice between the different synthetic routes to this compound depends on a careful evaluation of factors including cost, scale, available equipment, and safety considerations. This guide has provided a detailed comparison of the two main pathways, offering the necessary information for researchers and drug development professionals to make an informed decision that best suits their specific needs.

References

Safety Operating Guide

A Researcher's Comprehensive Guide to the Safe Handling of 3-Fluoro-4-morpholinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Operational and Safety Protocol for Drug Development Professionals

As Senior Application Scientist, this guide provides an essential framework for the safe handling and disposal of 3-Fluoro-4-morpholinobenzoic acid. This document moves beyond a simple checklist, offering a procedural and logical approach to laboratory safety, grounded in established scientific principles and regulatory best practices. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Hazard Analysis and Risk Assessment

This compound is a substituted aromatic carboxylic acid containing a morpholine moiety and a fluorine atom. While specific toxicological data is limited, a comprehensive risk assessment can be conducted by evaluating the hazards associated with its structural components.

  • Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract[1].

  • Morpholine Moiety: Morpholine and its derivatives are known to be corrosive and can cause severe irritation to the skin, eyes, and respiratory system. They can also be toxic upon skin absorption or inhalation[2][3][4][5].

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the benzene ring classifies this compound as a halogenated organic compound. Halogenated organics require specific disposal procedures[6][7][8][9].

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[10]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on this analysis, the primary risks associated with handling this compound are moderate to severe irritation of the skin and eyes, and irritation of the respiratory system upon inhalation of its dust.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE, with explanations rooted in the known hazards of this compound.

Protection Level Required PPE Rationale and Best Practices
Primary Containment (Engineering Controls) Certified Chemical Fume HoodAll manipulations of solid this compound that could generate dust must be performed within a functioning chemical fume hood to minimize inhalation exposure[11].
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a non-flammable material provides a crucial barrier against accidental spills and contamination of personal clothing[11][12].
Hand Protection Nitrile or Neoprene GlovesGiven the skin irritation potential, chemical-resistant gloves are mandatory. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for handling this compound[13][14]. Always inspect gloves for tears or punctures before use and double-gloving is recommended for extended operations.
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsTo prevent serious eye irritation from dust or splashes, ANSI Z87.1-compliant safety goggles are essential[11]. When there is a higher risk of splashing, a face shield should be worn in addition to goggles[12][13].
Respiratory Protection NIOSH-Approved Respirator (if necessary)If work cannot be conducted in a fume hood or if there is a risk of significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A proper fit test is essential for respirator efficacy[11][13].
Foot Protection Closed-Toed ShoesFully enclosed, chemical-resistant shoes are required to protect against spills and falling objects[12].
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

3.1. Preparation and Pre-Handling

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, preferably within a chemical fume hood.

  • Fume Hood Verification: Before commencing work, ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and pre-labeled waste containers, before handling the chemical to minimize movement and potential for spills.

  • Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.

3.2. Weighing and Solution Preparation

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the chemical fume hood to contain any dust.

  • Transfer: Gently transfer the solid to the reaction vessel.

  • Solvent Addition: Slowly add the desired solvent to the vessel, keeping the container opening away from your breathing zone.

3.3. Post-Handling Procedures

  • Decontamination: Thoroughly clean all contaminated surfaces and equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection, all within the designated area.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan: Responsible Chemical Waste Management

Proper disposal is a critical and legally mandated aspect of the chemical lifecycle.

4.1. Waste Segregation

  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container for "Halogenated Organic Solid Waste"[7][15].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste"[8][9]. Do not mix with non-halogenated waste streams.

4.2. Container Management

  • Waste containers must be kept closed except when adding waste.

  • Containers should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[16][17].
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[17].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[16].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[16].
Minor Spill For small spills within a fume hood, absorb the material with a non-reactive absorbent material and place it in the designated solid hazardous waste container.
Major Spill Evacuate the immediate area and alert laboratory personnel and the institutional safety officer.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling protocol for this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area Designate Work Area (Fume Hood) gather_materials Assemble All Necessary Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid Begin Handling transfer Transfer to Reaction Vessel weigh_solid->transfer add_solvent Add Solvent transfer->add_solvent decontaminate Decontaminate Surfaces and Equipment add_solvent->decontaminate Complete Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Halogenated Solid & Liquid Waste wash_hands->segregate_waste Initiate Disposal label_container Label Waste Container segregate_waste->label_container store_waste Store Waste Safely label_container->store_waste

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.